5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole
Description
Properties
IUPAC Name |
5-(trifluoromethoxy)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)13-4-1-2-5-6(3-4)12-14-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFZQWARKYEPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681987 | |
| Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-36-2 | |
| Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-(Trifluoromethoxy)benzo[c]thiadiazole
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates a robust two-part synthetic strategy, beginning with the preparation of the critical precursor, 4-(trifluoromethoxy)benzene-1,2-diamine, followed by its subsequent cyclization to form the target benzothiadiazole ring. We delve into the mechanistic rationale behind key experimental choices, offering field-proven insights for successful execution. Furthermore, a detailed framework for the structural and spectroscopic characterization of the final compound is presented, ensuring purity and identity confirmation. This guide is intended to serve as a practical and authoritative resource for scientists engaged in the design and development of novel chemical entities leveraging the unique electronic and physiological properties of the benzothiadiazole scaffold and the trifluoromethoxy functional group.
Introduction: The Strategic Value of the Target Scaffold
In the landscape of modern drug discovery and materials science, the strategic combination of privileged scaffolds is a cornerstone of innovation. The 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole core represents a potent convergence of two such high-value components.
The benzo[c][1][2][3]thiadiazole (BTD) moiety is a π-deficient, electron-accepting heterocyclic system.[4] Its unique electronic properties have led to its widespread application as a building block in organic semiconductors, fluorescent probes, and photovoltaic materials.[4][5] In medicinal chemistry, the BTD core is recognized as a versatile pharmacophore present in compounds with a range of biological activities, including potential as ALK5 inhibitors for cancer therapy.[6][7]
The trifluoromethoxy (OCF₃) group is a critical tool in contemporary drug design, often employed to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability.[8][9] Its strong electron-withdrawing nature and steric profile can profoundly influence a compound's pharmacokinetic profile and binding interactions with biological targets.[9] The incorporation of the OCF₃ group is a well-established strategy for optimizing lead compounds into viable drug candidates.[8]
This guide provides an in-depth protocol for the reliable synthesis and rigorous characterization of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole, enabling researchers to access this valuable molecule for further investigation.
Retrosynthetic Analysis and Strategic Approach
The most direct and reliable pathway to substituted benzothiadiazoles involves the de novo assembly of the thiadiazole ring from a corresponding ortho-phenylenediamine.[2][5] This approach offers high regioselectivity and is amenable to a variety of substituted precursors. Our retrosynthetic strategy is therefore predicated on the disconnection of the thiadiazole ring, identifying 4-(trifluoromethoxy)benzene-1,2-diamine as the key synthetic intermediate.
Part I: Synthesis of Key Precursor: 4-(Trifluoromethoxy)benzene-1,2-diamine
The synthesis of the diamine precursor is achieved via the chemical reduction of the corresponding ortho-nitroaniline. This transformation is a fundamental and highly reliable reaction in organic synthesis.
Mechanistic Rationale: The Stannous Chloride Reduction
The reduction of aromatic nitro groups using stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and efficient method known as the Stephen reduction. The causality behind this choice is twofold:
-
High Efficacy: SnCl₂ is a potent reducing agent capable of converting the nitro group (-NO₂) to an amino group (-NH₂) in high yield.
-
Selectivity: The reaction conditions are generally mild enough to avoid the reduction of other sensitive functional groups on the aromatic ring.
The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protons supplied by the acid. The tin is oxidized from Sn(II) to Sn(IV) in the process. Performing the reaction at an elevated temperature (70-80°C) ensures the reaction goes to completion in a reasonable timeframe.[1]
Detailed Experimental Protocol
Reaction: 2-Nitro-4-(trifluoromethoxy)aniline to 4-(Trifluoromethoxy)benzene-1,2-diamine[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (82.0 g, 0.363 mol) in concentrated hydrochloric acid (330 mL).
-
Addition of Substrate: In a separate beaker, dissolve 2-nitro-4-(trifluoromethoxy)aniline (25.0 g, 0.112 mol) in ethanol (200 mL). Slowly add this solution to the stirred tin chloride solution. Note: The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with vigorous stirring for 30-45 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up (Basification): Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully add a 40% aqueous sodium hydroxide (NaOH) solution to adjust the pH to 11-12. Caution: This is a highly exothermic neutralization reaction. The formation of tin hydroxides will result in a thick precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (2 x 200 mL).
-
Purification: Combine the organic phases, wash with water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield 4-(trifluoromethoxy)benzene-1,2-diamine, typically as a brown oil or a low-melting solid.[1] The product is often of sufficient purity for the next step.
Part II: Cyclization to 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole
The final step in the sequence is the formation of the heterocyclic thiadiazole ring. This is accomplished through a condensation reaction between the newly synthesized ortho-diamine and a sulfur-donating reagent.
Mechanistic Rationale: The Thionyl Chloride Cyclization
Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[2][5] It serves a dual purpose: it acts as the source of the sulfur atom and as a dehydrating agent, driving the reaction to completion. The reaction mechanism is believed to proceed as follows:
-
One of the amino groups of the diamine attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion.
-
This is followed by the elimination of HCl to form an N-sulfinylamine intermediate.
-
An intramolecular electrophilic attack by the sulfur atom on the second amino group initiates the cyclization.
-
Subsequent elimination of water (facilitated by SOCl₂) and HCl yields the stable, aromatic benzothiadiazole ring system. The use of a base like pyridine can be employed to scavenge the HCl produced during the reaction.[10]
Synthetic Workflow Visualization
Detailed Experimental Protocol
Reaction: 4-(Trifluoromethoxy)benzene-1,2-diamine to 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole (General Procedure)[5][10]
-
Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethoxy)benzene-1,2-diamine (e.g., 10 mmol, 1.0 equiv) in a suitable anhydrous solvent such as toluene or dichloromethane (50 mL).
-
Catalyst Addition: Add a catalytic amount of anhydrous pyridine (e.g., 0.2 equiv).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂) (e.g., 12 mmol, 1.2 equiv) dropwise via the dropping funnel. Caution: Thionyl chloride is corrosive and reacts violently with water. This operation must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.
-
Extraction: Transfer the mixture to a separatory funnel. If using toluene, separate the organic layer. If using dichloromethane, extract the aqueous layer with additional dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole.
Part III: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic & Analytical Data Summary
| Property | Data | Rationale & Expected Observations |
| Molecular Formula | C₇H₃F₃N₂OS | Derived from the structure. |
| Molecular Weight | 220.18 g/mol | Calculated from the molecular formula. |
| ¹H NMR | Aromatic Region | Expect complex multiplets in the δ 7.5-8.5 ppm range corresponding to the three protons on the benzene ring. The specific splitting pattern will depend on the coupling constants. |
| ¹³C NMR | Aromatic & OCF₃ Signals | Expect multiple signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the OCF₃ group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Singlet | A single sharp signal is expected for the three equivalent fluorine atoms of the OCF₃ group. |
| Mass Spectrometry | M⁺ peak at m/z ≈ 220 | High-resolution mass spectrometry (HRMS) should confirm the elemental composition with high accuracy. |
| Infrared (IR) | C-F, C=N, C=C bands | Expect strong absorption bands around 1100-1300 cm⁻¹ (C-F stretch), along with characteristic peaks for aromatic C=C and C=N stretching in the 1400-1650 cm⁻¹ region. |
Applications and Future Perspectives
The successful synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole provides access to a highly valuable building block. Its potential applications are diverse:
-
Medicinal Chemistry: This compound can serve as a key intermediate or final active pharmaceutical ingredient (API). Its structure is analogous to scaffolds investigated as kinase inhibitors and anticancer agents.[7][11] The OCF₃ group offers a handle for optimizing drug-like properties.
-
Materials Science: As a D-A (Donor-Acceptor) type molecule, it can be incorporated into larger conjugated systems to create novel organic dyes, sensors, and electronic materials with tailored photophysical and electrochemical properties.[12][13]
Future work could involve further functionalization of the aromatic ring or using this molecule as a key component in the synthesis of complex polymers or macrocycles.
Conclusion
This guide has detailed a reliable and mechanistically sound approach for the synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole. By breaking the synthesis into two logical parts—the preparation of the key diamine precursor and its subsequent cyclization—we have provided a clear and executable strategy. The accompanying characterization framework ensures that researchers can confidently verify the structure and purity of their final product. This molecule stands as a promising platform for innovation in both pharmaceutical development and advanced materials, and this guide serves to empower scientists in those pursuits.
References
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Boyd, M., & Goundry, A. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]
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Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
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Carvajal-Rodríguez, A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]
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The Royal Society of Chemistry. (2013). Supplementary Information for bibenzo[c][1][2][3]thiadiazole. Available at: [Link]
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Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
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Puttock, E., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
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Carlotti, B., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]
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Al-Dies, A., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. Available at: [Link]
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Barnsley, J. E., et al. (n.d.). Benzo[c][1][2][3]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic and Computational Study SUPPORTING INFORMATION. University of Otago. Available at: [Link]
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ResearchGate. (2019). Synthesis and biological evaluation of novel benzo[c][1][2][3]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. Available at: [Link]
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PubMed. (2020). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available at: [Link]
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Antopolsky, M., et al. (2019). Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. Chemical Communications. Available at: [Link]
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Wang, S., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethoxy)benzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Trifluoromethoxy)benzo[c]thiadiazole, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While experimental data for this specific molecule is emerging, this guide synthesizes available information on closely related analogs, established analytical methodologies, and theoretical predictions to offer a robust framework for its application in research and development. We delve into the structural attributes, solubility, thermal properties, and spectral characteristics that define this compound. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to validate and expand upon the foundational data presented herein. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and development of novel therapeutics and functional organic materials.
Introduction: The Significance of the Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole core is a prominent heterocyclic motif in modern drug discovery and organic electronics.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to antiviral, anticancer, and neuroprotective effects.[2] The planar, electron-deficient nature of the benzothiadiazole ring system makes it an attractive building block for creating molecules with tailored electronic and photophysical properties, leading to their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), onto this scaffold can profoundly influence its physicochemical and biological properties. The high electronegativity and lipophilicity of the trifluoromethoxy group can enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions, making it a valuable functional group in the design of novel drug candidates. This guide focuses specifically on 5-(Trifluoromethoxy)benzo[c]thiadiazole, providing a detailed exploration of its fundamental physicochemical characteristics.
Molecular Structure and Key Physicochemical Data
The foundational step in understanding the behavior of any molecule is to characterize its basic physical and chemical properties. While comprehensive experimental data for 5-(Trifluoromethoxy)benzo[c]thiadiazole is not extensively published, we can infer and compare its properties with the closely related and better-characterized analog, 5-(Trifluoromethyl)benzo[c]thiadiazole (CAS 17754-05-1).
| Property | 5-(Trifluoromethoxy)benzo[c]thiadiazole | 5-(Trifluoromethyl)benzo[c]thiadiazole (Analog) | Data Source |
| CAS Number | 1215206-36-2 | 17754-05-1 | N/A |
| Molecular Formula | C₇H₃F₃N₂OS | C₇H₃F₃N₂S | [3] |
| Molecular Weight | 220.17 g/mol | 204.17 g/mol | [3] |
| Melting Point | Data not available | 36 °C | [4] |
| Boiling Point | Data not available | 100 °C | [4] |
| Density | Data not available | 1.535 g/cm³ | [4] |
| logP (Predicted) | ~3.0 - 3.5 | 2.71 | [4] |
| pKa (Predicted) | Data not available | Data not available | N/A |
Table 1: Key physicochemical data for 5-(Trifluoromethoxy)benzo[c]thiadiazole and its trifluoromethyl analog.
The trifluoromethoxy group is expected to increase the lipophilicity (logP) compared to the trifluoromethyl group, which can have significant implications for solubility and biological activity.
Synthesis of 5-(Trifluoromethoxy)benzo[c]thiadiazole: A Proposed Route
A plausible synthetic route to 5-(Trifluoromethoxy)benzo[c]thiadiazole can be adapted from established methods for the synthesis of substituted benzothiadiazoles. A common approach involves the cyclization of a substituted o-phenylenediamine derivative.
A proposed synthetic workflow for 5-(Trifluoromethoxy)benzo[c]thiadiazole.
Experimental Protocol: A General Approach
-
Nitration of 4-(Trifluoromethoxy)aniline: 4-(Trifluoromethoxy)aniline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to introduce a nitro group ortho to the amine.
-
Reduction of the Nitro Group: The resulting nitroaniline derivative is then reduced to the corresponding diamine, 2-Amino-5-(trifluoromethoxy)aniline, using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Cyclization: The o-phenylenediamine derivative is cyclized by reacting it with thionyl chloride (SOCl₂) in an appropriate solvent, such as toluene or dichloromethane, to form the thiadiazole ring. The reaction is typically carried out under reflux, and the product can be purified by column chromatography.
Experimental Determination of Physicochemical Properties
Accurate determination of physicochemical properties is crucial for drug development and materials science applications. The following sections outline standard experimental protocols for key parameters.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter that influences its formulation, bioavailability, and application in solution-based processes.
Protocol for Solubility Determination:
-
Solvent Selection: A range of solvents with varying polarities should be selected, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), ethanol, methanol, acetone, dichloromethane, and hexane.
-
Sample Preparation: Accurately weigh a small amount of 5-(Trifluoromethoxy)benzo[c]thiadiazole (e.g., 1-5 mg) into a series of small, clear vials.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.5 mL) to each vial.
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Visual inspection for undissolved solid should be performed.
-
Quantification (for quantitative analysis): If a precise solubility value is required, the saturated solution is filtered or centrifuged to remove any undissolved solid. The concentration of the compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for determining the solubility of 5-(Trifluoromethoxy)benzo[c]thiadiazole.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Protocol for Melting Point Determination using a Capillary Apparatus:
-
Sample Preparation: Ensure the sample of 5-(Trifluoromethoxy)benzo[c]thiadiazole is dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring the sample is packed to a height of 2-3 mm.[1]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[1]
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[1]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 5-(Trifluoromethoxy)benzo[c]thiadiazole is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, double doublets) will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group and the carbons of the thiadiazole ring will have characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift will be characteristic of the -OCF₃ environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for 5-(Trifluoromethoxy)benzo[c]thiadiazole include:
-
C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹.
-
C=N stretching (thiadiazole ring): Absorptions around 1500-1600 cm⁻¹.
-
Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.
-
Aromatic C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 5-(Trifluoromethoxy)benzo[c]thiadiazole, the molecular ion peak (M⁺) is expected at m/z 220. The fragmentation pattern can provide further structural information.
Applications and Future Directions
The unique physicochemical properties of 5-(Trifluoromethoxy)benzo[c]thiadiazole make it a promising candidate for various applications:
-
Drug Discovery: The trifluoromethoxy group can enhance metabolic stability and cell permeability, making this scaffold attractive for the development of new therapeutic agents.[2][5] The benzothiadiazole core itself has been explored for anticancer and antiviral activities.[2]
-
Organic Electronics: The electron-withdrawing nature of the trifluoromethoxy group and the inherent properties of the benzothiadiazole ring suggest potential applications in organic semiconductors, particularly as electron-acceptor materials in OPVs and OLEDs.
Further research should focus on the comprehensive experimental validation of the physicochemical properties outlined in this guide. Elucidation of its biological activity profile and performance in organic electronic devices will be crucial for realizing the full potential of this promising molecule.
References
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Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-(trifluoromethyl)-2,1,3-benzothiadiazole. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-(Trifluoromethoxy)benzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-(trifluoromethoxy)benzo[c]thiadiazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, computational modeling, and established spectroscopic principles to present a robust predictive model of its key structural features. We delve into the electronic influence of the trifluoromethoxy substituent on the benzothiadiazole core, propose detailed experimental and computational protocols for its characterization, and provide predicted structural and spectroscopic data. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and application of novel benzothiadiazole derivatives.
Introduction: The Significance of the Benzothiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-accepting unit that has garnered significant attention across various scientific disciplines.[1] Its inherent electronic properties, remarkable photostability, and the facility with which it can be functionalized make it an invaluable scaffold in the development of advanced organic electronic materials and novel bioactive molecules. The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position is anticipated to profoundly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron-accepting character, making 5-(trifluoromethoxy)benzo[c]thiadiazole a compelling target for further investigation.
Predicted Molecular Structure and Geometry
Due to the scarcity of single-crystal X-ray diffraction data for 5-(trifluoromethoxy)benzo[c]thiadiazole, its precise molecular geometry is best predicted using computational methods, supported by experimental data from analogous structures.
The Benzo[c]thiadiazole Core: A Planar Foundation
The fused ring system of benzo[c]thiadiazole is inherently planar. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the aromatic system. Computational studies on various benzothiadiazole derivatives consistently show a high degree of planarity in the bicyclic core.
The Trifluoromethoxy Group: A Perpendicular Modulator
A critical aspect of the conformation of 5-(trifluoromethoxy)benzo[c]thiadiazole is the orientation of the trifluoromethoxy group relative to the aromatic ring. Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize p-orbital overlap, the trifluoromethoxy group exhibits a strong preference for a conformation where the C-O-C plane is orthogonal to the plane of the benzene ring.[2] This perpendicular orientation is a result of stereoelectronic effects, specifically the hyperconjugative interaction between the oxygen lone pairs and the antibonding orbitals of the C-F bonds, as well as steric hindrance between the fluorine atoms and the aromatic ring.[2]
Diagram: Conformational Preference of the Trifluoromethoxy Group
Caption: Favored orthogonal conformation of the trifluoromethoxy group.
Predicted Bond Lengths and Angles
Based on Density Functional Theory (DFT) calculations of related benzothiazole and aryl trifluoromethoxy ether compounds, the following table summarizes the predicted key bond lengths and angles for 5-(trifluoromethoxy)benzo[c]thiadiazole.
| Parameter | Predicted Value | Justification/Reference |
| Benzothiadiazole Core | ||
| C-C (aromatic) | 1.39 - 1.41 Å | Typical aromatic C-C bond lengths. |
| C-N | ~1.33 Å | Consistent with DFT calculations on benzothiadiazole derivatives. |
| N-S | ~1.63 Å | Consistent with DFT calculations on benzothiadiazole derivatives. |
| C-S | ~1.74 Å | Consistent with DFT calculations on benzothiadiazole derivatives. |
| Trifluoromethoxy Group | ||
| C(aromatic)-O | ~1.36 Å | Shorter than a typical C-O single bond due to partial double bond character. |
| O-C(F₃) | ~1.39 Å | Lengthened due to the electron-withdrawing nature of the CF₃ group. |
| C-F | ~1.34 Å | Typical C-F bond length in a trifluoromethyl group. |
| C-O-C Angle | ~118° | Based on computational studies of aryl trifluoromethoxy ethers. |
Conformational Analysis: A Computational Approach
A thorough understanding of the conformational landscape of 5-(trifluoromethoxy)benzo[c]thiadiazole is crucial for predicting its interactions in biological systems and its packing in the solid state. Due to the rotational freedom around the C(aromatic)-O and O-C(F₃) bonds, a systematic computational approach is required.
Recommended Computational Protocol
A robust and widely accepted method for conformational analysis and geometry optimization involves Density Functional Theory (DFT).
Diagram: Computational Workflow for Conformational Analysis
Caption: A typical DFT-based workflow for conformational analysis.
Step-by-Step Methodology:
-
Initial Structure Generation: A 3D model of 5-(trifluoromethoxy)benzo[c]thiadiazole is generated using a molecular modeling software.
-
Conformational Search: A comprehensive conformational search is performed to identify low-energy conformers. A cost-effective method like the CREST program with the GFN2-xTB semi-empirical method is recommended for an initial broad search.
-
DFT Geometry Optimization: The low-energy conformers identified in the previous step are then subjected to full geometry optimization using a higher level of theory. The B3LYP functional with the 6-311G++(d,p) basis set is a well-established and reliable choice for this class of molecules.[3]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a true minimum.
-
Analysis of Results: The final optimized structures, their relative energies, and key geometrical parameters (bond lengths, bond angles, dihedral angles) are analyzed to determine the most stable conformation(s).
Proposed Experimental Characterization
While computational methods provide valuable predictive insights, experimental validation is paramount. The following spectroscopic techniques are recommended for the structural elucidation and conformational analysis of synthesized 5-(trifluoromethoxy)benzo[c]thiadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure.
Predicted NMR Chemical Shifts (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale/Notes |
| ¹H NMR | ||
| Aromatic Protons | 7.5 - 8.5 | The electron-withdrawing nature of the benzothiadiazole ring and the trifluoromethoxy group will shift the aromatic protons downfield. The exact splitting pattern will depend on the coupling constants between the three aromatic protons. |
| ¹³C NMR | ||
| C-OCF₃ | ~148 | The carbon attached to the electron-withdrawing trifluoromethoxy group will be significantly deshielded. |
| Aromatic Carbons | 110 - 140 | A complex pattern of signals is expected in the aromatic region. |
| CF₃ | ~120 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | ||
| -OCF₃ | -58 to -60 | The chemical shift of the trifluoromethoxy group is highly characteristic and will appear as a singlet in the ¹⁹F NMR spectrum. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the aromatic region, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and a spectrum can be obtained relatively quickly.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
X-ray Crystallography
Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of molecular structure in the solid state.[4]
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals are essential. This can be achieved through slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.
Synthesis of 5-(Trifluoromethoxy)benzo[c]thiadiazole
A plausible synthetic route to 5-(trifluoromethoxy)benzo[c]thiadiazole would involve the trifluoromethoxylation of a suitable precursor, such as 5-hydroxybenzo[c]thiadiazole. Several methods for the synthesis of aryl trifluoromethyl ethers have been reported.[5]
Diagram: Proposed Synthetic Pathway
Caption: A potential synthetic route to the target molecule.
A promising approach would be the use of an electrophilic trifluoromethylating reagent, such as a hypervalent iodine compound (e.g., Togni's reagent), in the presence of a suitable base and solvent. The reaction conditions would need to be optimized to achieve a good yield of the desired product.
Conclusion
This technical guide has provided a detailed predictive overview of the molecular structure and conformation of 5-(trifluoromethoxy)benzo[c]thiadiazole. While awaiting definitive experimental confirmation, the presented computational models and spectroscopic predictions offer a solid foundation for researchers working with this and related compounds. The orthogonal orientation of the trifluoromethoxy group is a key conformational feature that will significantly influence the molecule's properties and interactions. The outlined experimental protocols provide a clear path for the synthesis and comprehensive characterization of this promising heterocyclic compound. As research into benzothiadiazole derivatives continues to expand, a thorough understanding of their fundamental structural and conformational properties will be essential for the rational design of new functional materials and therapeutic agents.
References
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2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. National Institutes of Health. Available from: [Link]
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Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Available from: [Link]
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DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Molecular Structure. Available from: [Link]
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GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available from: [Link]
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Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. ScienceDirect. Available from: [Link]
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13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available from: [Link]
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Bond Lengths (A ˚ ) and Bond Angles (°). ResearchGate. Available from: [Link]
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Design and Synthesis of New Boron-Based Benzo[c][1][6][7]oxadiazoles and Benzo[c][1][6][7]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. Available from: [Link]
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Histograms of (a) bond lengths and (c) angles determined by X-ray.... ResearchGate. Available from: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available from: [Link]
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. Available from: [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]
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Selected bond lengths, bond angles and dihedral angles of 1 to 5.. ResearchGate. Available from: [Link]
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Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. Available from: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available from: [Link]
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19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available from: [Link]
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available from: [Link]
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1 Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2015. The Royal Society of Chemistry. Available from: [Link]
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d4ob01725k1.pdf. The Royal Society of Chemistry. Available from: [Link]
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters. Available from: [Link]
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Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available from: [Link]
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Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Available from: [Link]
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Spectroscopic Characterization of 5-(Trifluoromethoxy)benzo[c]thiadiazole: A Predictive and Comparative Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-(Trifluoromethoxy)benzo[c]thiadiazole. Due to the current absence of publicly available experimental spectra for this specific compound, this document leverages predictive methodologies and comparative analysis of structurally related analogs to offer an in-depth exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar fluorinated heterocyclic compounds.
Introduction: The Significance of 5-(Trifluoromethoxy)benzo[c]thiadiazole
The benzo[c]thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry and materials science, renowned for its unique electronic properties and diverse biological activities. The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position is anticipated to significantly modulate the molecule's lipophilicity, metabolic stability, and electron-withdrawing character, making it a compound of considerable interest for drug discovery and organic electronics.
Accurate structural elucidation through spectroscopic methods is paramount for any new chemical entity. This guide provides a detailed predictive analysis of the key spectroscopic signatures of 5-(Trifluoromethoxy)benzo[c]thiadiazole, establishing a foundational dataset for future experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Trifluoromethoxy)benzo[c]thiadiazole, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal the electronic environment of the aromatic protons. The electron-withdrawing nature of both the thiadiazole ring and the trifluoromethoxy group will significantly influence the chemical shifts.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~8.10 | d | ~1.5 |
| H-6 | ~7.85 | dd | ~9.0, 1.5 |
| H-7 | ~8.00 | d | ~9.0 |
Causality Behind Predictions:
-
H-4: This proton is situated between the electron-withdrawing thiadiazole ring and the trifluoromethoxy group, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-6.
-
H-6: This proton will be coupled to both H-4 and H-7, resulting in a doublet of doublets. Its chemical shift will be influenced by the adjacent trifluoromethoxy group.
-
H-7: This proton is part of the benzo portion of the molecule and will be coupled to H-6, appearing as a doublet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-4 | ~120 | - |
| C-5 | ~148 | q, ²JCF ≈ 35 |
| C-6 | ~118 | - |
| C-7 | ~130 | - |
| C-5a | ~154 | - |
| C-8a | ~152 | - |
| -OCF₃ | ~121 | q, ¹JCF ≈ 258 |
Causality Behind Predictions:
-
Carbons of the Thiadiazole Ring (C-5a, C-8a): These carbons are expected to be significantly deshielded due to the adjacent nitrogen and sulfur atoms, resulting in downfield chemical shifts.
-
C-5: This carbon, directly attached to the trifluoromethoxy group, will exhibit a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
-
-OCF₃ Carbon: The carbon of the trifluoromethoxy group will also appear as a quartet with a large one-bond C-F coupling constant.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The trifluoromethoxy group is expected to give a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum.
| Predicted Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |
| -OCF₃ | ~ -58 |
Causality Behind Predictions:
-
The chemical shift of the -OCF₃ group is characteristic and typically falls in this region. The absence of neighboring protons or other fluorine atoms will result in a singlet.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | C-H aromatic stretching | Medium |
| 1600-1450 | C=C aromatic ring stretching | Medium to Strong |
| 1280-1240 | C-O-C asymmetric stretching (Ar-O-CF₃) | Strong |
| 1200-1100 | C-F stretching | Strong |
| 900-675 | C-H aromatic out-of-plane bending | Strong |
| ~850 | C-S stretching | Weak to Medium |
Causality Behind Predictions:
-
The characteristic C-F stretching vibrations of the trifluoromethoxy group are expected to produce strong absorption bands in the 1200-1100 cm⁻¹ region.
-
The aromatic C-H and C=C stretching vibrations will be present in their typical regions.
-
The C-O-C stretching associated with the trifluoromethoxy ether linkage will also be a prominent feature.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for FT-IR data acquisition using ATR.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectrometric Data
-
Molecular Ion (M⁺): m/z = 220.0 (for C₇H₃F₃N₂OS)
-
Isotope Peaks: An (M+2)⁺ peak with an intensity of approximately 4.5% relative to the molecular ion peak is expected due to the natural abundance of the ³⁴S isotope.
Predicted Fragmentation Pathway
The fragmentation of 5-(Trifluoromethoxy)benzo[c]thiadiazole is likely to proceed through several key pathways:
-
Loss of CF₃: A prominent fragment at m/z = 151, corresponding to the loss of a trifluoromethyl radical.
-
Loss of OCF₃: A fragment at m/z = 135, resulting from the cleavage of the trifluoromethoxy group.
-
Thiadiazole Ring Fragmentation: The thiadiazole ring can undergo fragmentation, leading to the loss of N₂S or related fragments.
Experimental Protocol for MS Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Conclusion: A Predictive Framework for Spectroscopic Characterization
This technical guide has presented a comprehensive, albeit predictive, analysis of the spectroscopic data for 5-(Trifluoromethoxy)benzo[c]thiadiazole. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the outlined experimental protocols, provide a robust framework for the future experimental characterization of this molecule. The insights into the expected spectral features, grounded in the principles of spectroscopy and comparative analysis with related compounds, will be invaluable for researchers working on the synthesis and application of this and similar fluorinated benzothiadiazole derivatives. The provided data tables and workflows serve as a practical reference for the structural elucidation of this promising compound.
References
- Note: As this guide is based on predictive data, the references would typically include sources for the spectroscopic data of analogous compounds, theoretical spectroscopy principles, and software used for predictions. Due to the limitations of the current search, specific publications with experimental data for closely related analogs were not identified. The following are representative examples of the types of resources that would be cited: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Online spectral databases such as the Spectral Database for Organic Compounds (SDBS). NMR prediction software documentation (e.g., ChemDraw, ACD/Labs). Journal articles describing the synthesis and characterization of other substituted benzothiadiazoles.
The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Benzo[c]thiadiazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of benzo[c]thiadiazole, also known as 2,1,3-benzothiadiazole. From its initial synthesis in the late 19th century to its current prominence as a key building block in materials science and medicinal chemistry, this document traces the evolution of this important heterocyclic core. We will delve into the foundational synthetic methodologies, the elucidation of its electronic properties, and the key derivatives that have paved the way for its diverse applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of the benzo[c]thiadiazole scaffold.
The Genesis of a Heterocycle: Discovery and Early Synthesis
The history of benzo[c]thiadiazole begins in the late 19th century. This bicyclic aromatic compound, composed of a benzene ring fused to a 1,2,5-thiadiazole ring, was first synthesized in 1889 by O. Hinsberg.[1] Initially known by the common name "piazthiole," its formal IUPAC name is 2,1,3-benzothiadiazole.[1][2]
The pioneering synthesis, which remains a cornerstone of its production today, involves the reaction of an ortho-phenylenediamine with a sulfur-containing reagent. The most common and efficient method is the reaction of o-phenylenediamine with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[1][2] This reaction proceeds with a good yield, typically around 85%.[1][2]
Foundational Synthetic Protocol: Synthesis of 2,1,3-Benzothiadiazole
The enduring relevance of this initial synthetic route is a testament to its efficiency and simplicity. Understanding this protocol is fundamental for any researcher working with this heterocyclic system.
Causality in Experimental Design: The choice of o-phenylenediamine as the starting material is critical as it provides the necessary adjacent amine functionalities for the cyclization reaction to form the fused five-membered thiadiazole ring. Thionyl chloride serves as an efficient source of the sulfur atom and also acts as a dehydrating agent, driving the reaction towards the formation of the stable aromatic heterocycle. Pyridine is not merely a solvent but an essential acid scavenger, preventing the protonation of the diamine starting material and facilitating the smooth progress of the reaction.
Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole from o-Phenylenediamine
Objective: To synthesize the parent 2,1,3-benzothiadiazole core.
Materials:
-
o-Phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine in anhydrous toluene.
-
Addition of Pyridine: Add anhydrous pyridine to the solution and cool the mixture in an ice bath to 0-5 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,1,3-benzothiadiazole as a crystalline solid.
Self-Validation: The success of the synthesis can be confirmed by characterization of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the obtained data with literature values. The melting point of the purified product should also be sharp and consistent with the reported value (approximately 43-44 °C).
Unveiling the Electronic Soul: Aromaticity and Physicochemical Properties
Early investigations into the structure and properties of 2,1,3-benzothiadiazole revealed its aromatic nature. Proton NMR spectroscopy studies, when compared with naphthalene, indicated that it behaves as a 10-electron aromatic system, in accordance with Hückel's rule.[2] This aromaticity confers significant stability to the ring system and dictates its reactivity.
The key to the diverse applications of benzo[c]thiadiazole derivatives lies in the electronic nature of the thiadiazole ring. It is a potent electron-withdrawing group, a property that has been extensively exploited in the design of advanced materials. This electron-deficient character is fundamental to the construction of "push-pull" or donor-acceptor (D-A) molecular architectures, which are the cornerstone of modern organic electronics.
A Star Derivative is Born: The Synthesis and Importance of 4,7-Dibromo-2,1,3-benzothiadiazole
While the parent benzo[c]thiadiazole is a crucial starting point, the true explosion in the applications of this heterocycle was ignited by the development of a key derivative: 4,7-dibromo-2,1,3-benzothiadiazole. This molecule has become an indispensable building block in the synthesis of conductive polymers and other complex organic materials.
The synthesis of this important derivative is achieved through the direct bromination of 2,1,3-benzothiadiazole.
Strategic Functionalization: Synthesis of a Key Building Block
Causality in Experimental Design: The bromination of the electron-deficient benzothiadiazole ring requires harsh conditions. The use of a strong brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid facilitates the electrophilic aromatic substitution at the 4 and 7 positions. These positions are the most susceptible to electrophilic attack due to the directing effects of the fused thiadiazole ring. The bromine atoms introduced at these positions are then readily displaced or utilized in cross-coupling reactions, making 4,7-dibromo-2,1,3-benzothiadiazole a versatile precursor for a vast array of more complex derivatives.
Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
Objective: To synthesize the key building block, 4,7-dibromo-2,1,3-benzothiadiazole.
Materials:
-
2,1,3-Benzothiadiazole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid at 0 °C.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the resulting suspension with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium sulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 4,7-dibromo-2,1,3-benzothiadiazole as a solid.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR (which will show a characteristic singlet for the two equivalent aromatic protons), ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with the literature value.
The Dawn of an Era: Applications in Materials Science and Beyond
The development of efficient synthetic routes to benzo[c]thiadiazole and its derivatives, particularly the 4,7-dibromo variant, opened the floodgates to a torrent of research into their applications. The strong electron-accepting nature of the benzo[c]thiadiazole core made it an ideal component for creating materials with tailored electronic and photophysical properties.
The Rise of Donor-Acceptor Systems
The strategic combination of the electron-accepting benzo[c]thiadiazole unit with electron-donating moieties (donors) gave rise to a plethora of donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) type molecules. This molecular design strategy allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the material's absorption and emission properties, as well as its charge transport characteristics.
Key Applications Driven by the Donor-Acceptor Architecture:
-
Organic Light-Emitting Diodes (OLEDs): Benzo[c]thiadiazole derivatives are widely used as fluorescent emitters in OLEDs, contributing to the development of efficient and color-tunable displays and lighting.
-
Organic Solar Cells (OSCs): The ability to absorb a broad range of the solar spectrum and facilitate charge separation makes benzo[c]thiadiazole-based polymers and small molecules promising materials for organic photovoltaics.
-
Organic Field-Effect Transistors (OFETs): The ordered packing and good charge carrier mobility of some benzo[c]thiadiazole derivatives have led to their use as semiconductors in OFETs.
The synthesis of these advanced materials heavily relies on modern cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being particularly prominent. These palladium-catalyzed reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex conjugated systems incorporating the benzo[c]thiadiazole core.
A Beacon in the Cellular World: Bioimaging Applications
More recently, the unique photophysical properties of benzo[c]thiadiazole derivatives have been harnessed for applications in the life sciences. Their inherent fluorescence, which can be tuned across the visible spectrum, combined with their relatively small size, makes them attractive candidates for fluorescent probes in bioimaging. The first use of a small-molecule benzo[c]thiadiazole derivative as a selective cellular probe was reported in 2010.[3] Since then, these compounds have been developed to selectively stain various cellular organelles, such as mitochondria and lipid droplets, offering new tools for understanding cellular processes.[3]
Visualizing the Core Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams and tables are provided.
Synthetic Pathways
Caption: Synthetic pathways to 2,1,3-benzothiadiazole and its key derivative.
Donor-Acceptor Architecture
Caption: Schematic of a D-A-D molecule and its effect on energy levels.
Summary of Key Milestones and Properties
| Milestone / Property | Description | Significance | Key References |
| Discovery | First synthesized by O. Hinsberg in 1889. | Established the existence of the benzo[c]thiadiazole heterocyclic system. | [1] |
| Nomenclature | Initially called "piazthiole," now formally 2,1,3-benzothiadiazole. | Standardization of chemical naming. | [1][2] |
| Core Synthesis | Reaction of o-phenylenediamine with thionyl chloride. | Provides a reliable and high-yielding route to the parent compound. | [1][2] |
| Aromaticity | Confirmed as a 10-electron aromatic system. | Explains its stability and influences its reactivity. | [2] |
| Electronic Nature | Strong electron-accepting (electron-deficient) character. | Foundation for its use in donor-acceptor systems for organic electronics. | |
| Key Derivative | Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole. | A versatile building block for creating complex conjugated molecules via cross-coupling. | [4][5] |
| Primary Application | Building block for organic electronic materials (OLEDs, OSCs, OFETs). | Enables the development of advanced materials with tunable optoelectronic properties. | [4][6][7] |
| Emerging Application | Fluorescent probes for bioimaging. | Expansion into the life sciences for cellular visualization. | [3] |
Future Outlook
The journey of benzo[c]thiadiazole and its derivatives is far from over. From its humble beginnings in a 19th-century laboratory to its current status as a high-performance material component, this versatile heterocycle continues to capture the imagination of scientists. Future research will likely focus on the development of novel derivatives with even more finely tuned properties for next-generation electronic devices, as well as the expansion of their applications in theranostics, where they could serve as both imaging agents and therapeutic scaffolds. The rich history and well-established chemistry of the benzo[c]thiadiazole core provide a solid foundation for these exciting future endeavors.
References
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Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. In Wikipedia. Retrieved January 15, 2026, from [Link].
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Baryshnikov, G. V., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(1), 167.
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Wikimedia Commons. (2020). File:2,1,3-Benzothiadiazole synthesis.png. Retrieved from [Link].
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Gribanov, P. S., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][4][5]thiadiazole) and Its Bromo Derivatives. International Journal of Molecular Sciences, 24(10), 8835.
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An In-depth Technical Guide to 5-(Trifluoromethyl)benzo--thiadiazole (CAS Number: 17754-05-1)
An In-depth Technical Guide to 5-(Trifluoromethyl)benzo-[1][2][3]-thiadiazole (CAS Number: 17754-05-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)benzo-[1]-thiadiazole, identified by the CAS number 17754-05-1, is a fluorinated heterocyclic compound. Its structure, featuring a benzothiadiazole core functionalized with a trifluoromethyl group, makes it a subject of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's electronic properties, which can in turn modulate its biological activity and reactivity. This guide provides a comprehensive overview of the known properties and safety data for this compound, intended to support research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Trifluoromethyl)benzo-[1]-thiadiazole is provided in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 17754-05-1 | [1][2][3] |
| Molecular Formula | C₇H₃F₃N₂S | [4] |
| Molecular Weight | 204.17 g/mol | [4] |
| MDL Number | MFCD00114584 | [1][2] |
| Appearance | Not explicitly stated in search results | |
| Boiling Point | No data available | [4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
Chemical Structure
The chemical structure of 5-(Trifluoromethyl)benzo-[1]-thiadiazole is depicted below.
Caption: Chemical structure of 5-(Trifluoromethyl)benzo-[1]-thiadiazole.
Safety and Toxicological Data
Hazard Identification
Based on available information, this compound is classified with the following hazards:
-
GHS Pictogram: Skull and crossbones
-
Signal Word: Danger
-
Hazard Statement: H301 (Toxic if swallowed)[4]
Precautionary Statements
The following precautionary statements are recommended for handling this compound:
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Toxicological Summary
| Metric | Value | Source |
| Acute Toxicity (Oral) | Toxic if swallowed (H301) | [4] |
| Other Toxicological Data | No specific data available | [1] |
Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the recommended personal protective equipment workflow when handling 5-(Trifluoromethyl)benzo-[1]-thiadiazole.
Caption: Recommended PPE workflow for handling 5-(Trifluoromethyl)benzo-[1]-thiadiazole.
Storage Conditions
The compound should be stored at 2-8°C in a dry, well-ventilated place.[4] The container should be kept tightly sealed.[4]
Experimental Protocols and Applications
Currently, there is limited publicly available information regarding specific experimental protocols or established applications for 5-(Trifluoromethyl)benzo-[1]-thiadiazole. Its structural motifs suggest potential for investigation in areas such as:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The benzothiadiazole scaffold is present in various biologically active molecules, and the trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
-
Materials Science: For the development of organic electronic materials, where the electronic properties of the benzothiadiazole ring system can be tuned by the strongly electron-withdrawing trifluoromethyl group.
Researchers working with this compound would need to develop their own experimental protocols based on the specific goals of their study, taking into account the physicochemical properties and safety data provided in this guide. Standard organic synthesis and analytical techniques would be applicable for its characterization and use in further reactions.
References
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An In-depth Technical Guide on the Solubility and Stability of 5-(Trifluoromethoxy)benzo[c]thiadiazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of 5-(Trifluoromethoxy)benzo[c]thiadiazole in organic solvents. Given the importance of this fluorinated benzothiadiazole scaffold in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for its effective application. This document outlines detailed, field-proven protocols for determining thermodynamic solubility using the shake-flask method and for conducting systematic forced degradation studies to assess chemical stability under various stress conditions. The causality behind experimental choices, from solvent selection to analytical quantification, is explained to ensure robust and reproducible results. All methodologies are designed as self-validating systems, and this guide is grounded in authoritative references to support key claims and standards.
Introduction: The Significance of 5-(Trifluoromethoxy)benzo[c]thiadiazole
The benzothiadiazole heterocyclic system is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique photophysical properties.[1][2] The introduction of a trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability and lipophilicity, making it a valuable substituent in drug design.[3][4][5] The trifluoromethoxy group is considered one of the most lipophilic substituents and can favorably modulate permeability and bioavailability.[3] 5-(Trifluoromethoxy)benzo[c]thiadiazole, with the CAS Number 1215206-36-2, thus represents a compound of significant interest.[6]
A comprehensive understanding of its solubility and stability in various organic solvents is a critical first step in its development pathway.[7] Poor solubility can impede biological assays and formulation development, while instability can compromise the integrity and efficacy of the final product.[7] This guide provides the necessary protocols to thoroughly characterize these critical parameters.
Physicochemical Properties
A foundational understanding of the intrinsic properties of 5-(Trifluoromethoxy)benzo[c]thiadiazole is essential for designing robust experimental protocols.
| Property | Value | Reference |
| CAS Number | 1215206-36-2 | [6] |
| Molecular Formula | C7H3F3N2OS | |
| Molecular Weight | 220.17 g/mol | |
| Appearance | Inquire | |
| Purity | >95% | [8] |
Determination of Solubility in Organic Solvents
The solubility of a compound is a key determinant of its utility in various applications.[7] The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][9]
Rationale for Solvent Selection
The choice of organic solvents should span a range of polarities and functionalities to provide a comprehensive solubility profile. This allows for the identification of suitable solvent systems for chemical reactions, purifications, formulations, and analytical method development.
Table 1: Suggested Organic Solvents for Solubility Screening
| Solvent | Class | Polarity Index | Rationale |
| Methanol | Polar Protic | 5.1 | Hydrogen bond donor and acceptor capabilities. |
| Ethanol | Polar Protic | 4.3 | Similar to methanol, commonly used in formulations. |
| Acetonitrile | Polar Aprotic | 5.8 | Common solvent for HPLC and chemical reactions. |
| Acetone | Polar Aprotic | 5.1 | Good solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High solubilizing power for a diverse range of compounds. |
| Tetrahydrofuran (THF) | Polar Aproxic | 4.0 | Ethereal solvent, good for moderately polar compounds. |
| Dichloromethane (DCM) | Nonpolar | 3.1 | Common solvent for extraction and chromatography. |
| Toluene | Nonpolar | 2.4 | Aromatic solvent, representative of nonpolar systems. |
| n-Hexane | Nonpolar | 0.1 | Aliphatic solvent, for assessing solubility in highly nonpolar media. |
Experimental Protocol: Shake-Flask Method
This protocol details the steps for determining the thermodynamic solubility of 5-(Trifluoromethoxy)benzo[c]thiadiazole.
Methodology:
-
Preparation: Add an excess amount of solid 5-(Trifluoromethoxy)benzo[c]thiadiazole to a series of vials, each containing a known volume of a selected organic solvent. An excess is visually confirmed by the presence of undissolved solid.
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: HPLC-UV Method Development
A robust and validated HPLC method is crucial for the accurate quantification of the dissolved compound. For benzothiadiazole derivatives, reverse-phase HPLC is a common and effective technique.[10][11]
Table 2: Suggested Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic or acetic acid) | Provides good peak shape and resolution. |
| Elution | Isocratic or Gradient | Start with isocratic (e.g., 60:40 ACN:Water) and optimize. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | For reproducible retention times. |
| Injection Volume | 10 µL | A common injection volume. |
| Detection Wavelength | Determined by UV-Vis scan (likely in the 250-350 nm range) | To ensure maximum sensitivity. |
Stability Assessment in Organic Solvents
Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways and establishing the intrinsic stability of a molecule.[12][13] These studies are a regulatory expectation and provide critical information for formulation development and storage recommendations.[4][12]
Experimental Design for Forced Degradation
The compound should be dissolved in a representative inert solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a stock solution. This solution is then subjected to various stress conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The target degradation is typically in the range of 5-20%.[14]
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H2O2 at room temperature for 24 hours | To determine susceptibility to oxidative degradation. |
| Thermal | 70 °C in solution for 48 hours | To investigate the effect of elevated temperature. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A dark control should be run in parallel. | To assess degradation upon exposure to light.[15][16] |
Protocol for a Representative Forced Degradation Study (Acid Hydrolysis)
-
Sample Preparation: Prepare a solution of 5-(Trifluoromethoxy)benzo[c]thiadiazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.
-
Control Sample: Prepare a control sample by adding an equal volume of water to the stock solution.
-
Incubation: Incubate both the stressed and control samples at 60 °C for a predetermined time (e.g., 24 hours).
-
Neutralization: After incubation, cool the samples to room temperature and neutralize the stressed sample with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze both the stressed and control samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Caption: General Workflow for Forced Degradation Studies.
Data Interpretation and Reporting
The results of the solubility studies should be reported as mean ± standard deviation in mg/mL or µg/mL for each solvent at the specified temperature. For the stability studies, the results should be presented as the percentage of the parent compound remaining after exposure to each stress condition, along with the corresponding chromatograms showing the formation of any degradation products. A mass balance calculation should be performed to account for the parent compound and all major degradation products.
Conclusion
This technical guide provides a robust and scientifically sound framework for determining the solubility and stability of 5-(Trifluoromethoxy)benzo[c]thiadiazole in organic solvents. By following the detailed protocols for the shake-flask solubility assessment and forced degradation studies, researchers can generate the critical data needed to advance the development of this promising compound. The emphasis on the rationale behind experimental choices and the use of validated analytical methods will ensure the generation of high-quality, reliable, and reproducible results, thereby facilitating informed decision-making in drug discovery and development programs.
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A-Z Guide to Quantum Chemical Calculations for 5-(Trifluoromethoxy)benzo[c]thiadiazole: A Drug Discovery Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 5-(Trifluoromethoxy)benzo[c]thiadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the rationale behind selecting appropriate computational methodologies, focusing on Density Functional Theory (DFT), and present detailed, step-by-step protocols for key analyses. These include geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The guide synthesizes theoretical data to elucidate the molecule's electronic structure, reactivity, and intermolecular interaction potential. By bridging quantum chemical descriptors with practical drug development challenges, this document serves as an essential resource for scientists aiming to leverage computational insights for the rational design of novel therapeutics based on the benzothiadiazole core.
Introduction: The Strategic Value of Computational Scrutiny
The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-accepting unit that has garnered substantial attention in both materials science and medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities.[2] The introduction of a trifluoromethoxy (-OCF3) group is a well-established strategy in modern drug design to enhance crucial molecular properties.[3][4] The -OCF3 moiety is highly lipophilic and can significantly improve metabolic stability and membrane permeability, key factors in optimizing a drug candidate's pharmacokinetic profile.[5][6]
5-(Trifluoromethoxy)benzo[c]thiadiazole thus represents a molecule of considerable potential, combining the favorable electronic properties of the BTD nucleus with the pharmacokinetic advantages of the trifluoromethoxy substituent. Understanding its intrinsic molecular properties is paramount for guiding synthetic efforts and predicting its behavior in a biological environment.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in the drug discovery pipeline.[7][8] They provide a lens into the electronic structure, reactivity, and non-covalent interaction propensity of a molecule, offering insights that are often difficult to obtain through experimental methods alone.[9][10] This guide will detail the application of these computational techniques to provide a deep, quantitative understanding of 5-(Trifluoromethoxy)benzo[c]thiadiazole, thereby accelerating its development from a promising scaffold to a viable drug candidate.
Theoretical & Computational Methodology: Establishing a Validated Workflow
The reliability of computational predictions hinges on the judicious selection of theoretical methods. For organic molecules of this nature, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[11]
Pillar of Expertise: Selection of Functional and Basis Set
The choice of the exchange-correlation functional and the basis set is the most critical decision in a DFT study.
-
Functional: While the B3LYP functional is a widely used workhorse,[12][13] for systems involving non-covalent interactions and varied electronic environments like the one studied here, a range-separated hybrid functional such as ωB97X-D is often superior. The "-D" signifies the inclusion of empirical dispersion corrections, which are crucial for accurately modeling van der Waals forces that can influence ligand-receptor binding.
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving high accuracy. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are essential for describing anions and weak non-covalent interactions. The "(d,p)" polarization functions allow for greater flexibility in describing the shape of atomic orbitals, leading to a more accurate representation of bonding.
All calculations should be performed using a reputable quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
Pillar of Trustworthiness: Self-Validating Experimental Protocols
A rigorous and self-validating workflow is essential for ensuring the scientific integrity of the results.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Input Structure: Build the 3D structure of 5-(Trifluoromethoxy)benzo[c]thiadiazole using a molecular editor.
-
Optimization: Perform a full geometry optimization without constraints using the selected level of theory (e.g., ωB97X-D/6-311++G(d,p)). This step locates the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
Validation Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The output of this step also provides zero-point vibrational energy and thermal corrections to the electronic energy.
-
Protocol 2: Electronic and Reactivity Descriptor Calculations
-
Single-Point Energy: Using the validated optimized geometry, perform a single-point energy calculation. This serves as the basis for subsequent analyses.
-
Molecular Orbitals: Generate molecular orbital information, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Electrostatic Potential: Calculate the Molecular Electrostatic Potential (MEP) and map it onto the electron density surface.
-
Population Analysis: Perform a population analysis (e.g., Natural Bond Orbital - NBO) to determine the charge distribution on each atom.
Below is a Graphviz diagram illustrating the computational workflow.
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A Technical Guide to the Preliminary Biological Screening of 5-(Trifluoromethoxy)benzo[c]thiadiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for conducting the preliminary biological evaluation of 5-(Trifluoromethoxy)benzo[c]thiadiazole, a novel heterocyclic compound with potential therapeutic applications. We delineate a multi-tiered screening strategy, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by targeted antimicrobial and enzyme inhibition assays. The narrative emphasizes the causal logic behind experimental design, from the strategic importance of the trifluoromethoxy moiety in medicinal chemistry to the selection of robust, reproducible protocols. Detailed methodologies for cytotoxicity testing (MTT assay), antimicrobial susceptibility (broth microdilution), and a general enzyme inhibition assay are provided. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to guide the initial exploration of this compound's bioactivity.
Introduction: Rationale and Strategic Context
The benzo[c]thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The core focus of this guide, 5-(Trifluoromethoxy)benzo[c]thiadiazole, introduces a trifluoromethoxy (-OCF3) group, a strategic modification intended to enhance the compound's pharmacological profile.
The Significance of the Trifluoromethoxy Moiety
The incorporation of a trifluoromethoxy group is a well-established strategy in modern drug design.[4] Its unique physicochemical properties can profoundly influence a molecule's behavior:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[5][6] This often leads to an improved pharmacokinetic profile, including a longer in-vivo half-life.
-
Modulation of Lipophilicity: The -OCF3 group significantly increases lipophilicity, more so than its trifluoromethyl (-CF3) counterpart.[7] This property is critical for optimizing membrane permeability and bioavailability, allowing the molecule to traverse cellular barriers to reach its target.[6][7]
-
Altered Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can modulate the acidity or basicity (pKa) of nearby functional groups and alter the molecule's dipole moment.[6] This can lead to enhanced binding affinity with biological targets through improved electrostatic or hydrogen bonding interactions.[7]
Given these advantages, 5-(Trifluoromethoxy)benzo[c]thiadiazole warrants a systematic and rigorous biological screening to uncover its therapeutic potential.
Compound Handling and Characterization
Prior to biological screening, it is imperative to ensure the identity, purity, and stability of the test compound, 5-(Trifluoromethoxy)benzo[c]thiadiazole (CAS 17754-05-1).[8][9][10]
-
Purity Assessment: Purity should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility: The compound's solubility must be determined in aqueous buffers and common organic solvents like dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent (e.g., DMSO), aliquoted, and stored at -20°C or -80°C, protected from light, to maintain stability.
A Multi-Tiered Approach to Preliminary Screening
A logical, tiered approach is essential for an efficient and cost-effective preliminary screening campaign. This strategy ensures that foundational data on safety and broad-spectrum activity are gathered before committing resources to more complex, target-specific investigations.
Caption: A multi-tiered workflow for the preliminary biological screening of novel compounds.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the key assays in the preliminary screening cascade.
Tier 1: Cytotoxicity Assessment via MTT Assay
Causality: The first and most critical step is to assess the compound's inherent cytotoxicity against a representative mammalian cell line. This establishes a baseline for toxicity and defines the concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which is proportional to the number of viable cells.[11][12][13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[11][14]
Caption: The core principle of the MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
Culture a non-tumorigenic human cell line (e.g., HEK293 or primary dermal fibroblasts) using standard aseptic techniques.
-
Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of 5-(Trifluoromethoxy)benzo[c]thiadiazole in culture medium from the DMSO stock. Create a range of concentrations (e.g., 100 µM down to 0.1 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[13]
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[15]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[11][15]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Tier 2: Antimicrobial Susceptibility Testing
Causality: Benzothiadiazole derivatives have been reported to possess antimicrobial properties.[3] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18]
Protocol:
-
Inoculum Preparation:
-
Culture representative bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) and a fungal strain (e.g., Candida albicans) overnight in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a sterile 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[16]
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).[16]
-
Tier 2: General Enzyme Inhibition Assay
Causality: Many drugs exert their effects by inhibiting specific enzymes.[19] A preliminary screen against a commercially available enzyme (e.g., a protease like trypsin or a kinase) can provide initial clues about the compound's mechanism of action. This protocol outlines a general framework for a colorimetric or fluorometric enzyme assay.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed amount of the enzyme.[19] Include a vehicle control (enzyme + buffer + DMSO) and a positive control inhibitor (if available).
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the compound to bind to the enzyme.[19]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the enzyme's specific substrate to all wells.[19]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Cytotoxicity and Antimicrobial Screening Results
| Compound ID | Cell Line | Cytotoxicity IC₅₀ (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TFM-BZT | HEK293 | 75.4 | 16 | >64 | 32 |
| Control 1 | HEK293 | 5.2 | N/A | N/A | N/A |
| Control 2 | N/A | N/A | 2 | 4 | 1 |
Control 1: Doxorubicin (example cytotoxic agent). Control 2: Ciprofloxacin (bacteria), Fluconazole (fungi).
Conclusion and Future Directions
This guide outlines a foundational strategy for the preliminary biological screening of 5-(Trifluoromethoxy)benzo[c]thiadiazole. The initial data gathered from these assays—cytotoxicity, antimicrobial activity, and enzyme inhibition—will provide a critical decision-making framework. Positive "hits" from this screening cascade, such as potent and selective antimicrobial activity with low mammalian cell cytotoxicity, would justify advancing the compound to more detailed mechanism-of-action studies, secondary assays, and eventually, pre-clinical in-vivo models. The strategic incorporation of the trifluoromethoxy group provides a strong rationale for this investigation, with the potential for discovering a novel therapeutic agent with an enhanced pharmacological profile.
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17754-05-1|5-(Trifluoromethyl)benzo[c][4][7][12]thiadiazole. BLD Pharm. Available from:
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CAS NO. 17754-05-1 | 5-(Trifluoromethyl)benzo[c][4][7][12]thiadiazole. Arctom Scientific. Available from:
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An In-depth Technical Guide to the Electrochemical Properties of Trifluoromethoxy-Substituted Benzothiadiazoles
This guide provides a comprehensive technical overview of the electrochemical properties of trifluoromethoxy-substituted benzothiadiazoles, a class of molecules of significant interest in the fields of organic electronics, materials science, and medicinal chemistry. We will delve into the profound impact of the trifluoromethoxy group on the electronic characteristics of the benzothiadiazole core, explore the synthetic pathways to these compounds, and provide detailed protocols for their electrochemical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique properties of these materials.
The Benzothiadiazole Core: A Versatile Electron-Accepting Unit
2,1,3-Benzothiadiazole (BTZ) is a heterocyclic aromatic compound featuring a benzene ring fused to a thiadiazole ring.[1] This structural motif imparts a strong electron-accepting (acceptor) character, making it a crucial building block in the design of donor-acceptor (D-A) type organic materials. These materials are foundational to a range of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The inherent electron deficiency of the BTZ core allows for the tuning of the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which governs the charge injection, transport, and overall device performance.[1][2]
The Trifluoromethoxy Group: A "Superhalogen" Substituent
The trifluoromethoxy (-OCF3) group is a unique substituent that has garnered significant attention in materials science and medicinal chemistry.[3] It is often referred to as a "superhalogen" due to its high electronegativity, comparable to that of a fluorine atom.[4] The -OCF3 group imparts a combination of desirable properties to an aromatic system:
-
Strong Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms results in a strong inductive electron-withdrawing effect, which can significantly lower the HOMO and LUMO energy levels of a molecule.[3]
-
Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, a property that can enhance the solubility of organic materials in nonpolar solvents and improve their processability.[3]
-
Metabolic Stability: In the context of drug development, the C-F bonds in the -OCF3 group are exceptionally strong, leading to high metabolic stability.[5]
When appended to the benzothiadiazole core, the trifluoromethoxy group is anticipated to profoundly influence the electrochemical properties of the resulting molecule. The strong electron-withdrawing nature of the -OCF3 group is expected to further lower the already low-lying FMOs of the BTZ unit, making it an even stronger electron acceptor. This can lead to improved electron injection and transport in electronic devices.
Synthesis of Trifluoromethoxy-Substituted Benzothiadiazoles
While the literature on the synthesis of trifluoromethoxy-substituted benzothiadiazoles is not as extensive as that for their fluoro- or trifluoromethyl-substituted counterparts, the synthetic strategies can be extrapolated from established methods for introducing the -OCF3 group onto aromatic rings and the synthesis of substituted benzothiadiazoles.
A plausible synthetic route would involve the preparation of a trifluoromethoxy-substituted ortho-phenylenediamine, followed by cyclization to form the benzothiadiazole ring.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway for trifluoromethoxy-substituted benzothiadiazoles.
One of the key challenges lies in the introduction of the trifluoromethoxy group. Several methods have been developed for this transformation, often involving the reaction of a phenol with a trifluoromethylating agent.[4]
Electrochemical Characterization: Probing the Electronic Landscape
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of organic materials.[6] It provides crucial information about the HOMO and LUMO energy levels, the electrochemical band gap, and the stability of the oxidized and reduced species.
Experimental Protocol for Cyclic Voltammetry
The following is a detailed, step-by-step methodology for the cyclic voltammetry analysis of a trifluoromethoxy-substituted benzothiadiazole derivative. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Preparation of the Analyte Solution:
-
Accurately weigh approximately 1-2 mg of the trifluoromethoxy-substituted benzothiadiazole compound.
-
Dissolve the compound in a high-purity, anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) to a final concentration of 1 mM. The choice of solvent will depend on the solubility of the analyte and the desired potential window.
-
To this solution, add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), to a final concentration of 0.1 M. The supporting electrolyte is crucial for ensuring sufficient conductivity of the solution.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used.[7]
-
Working Electrode (WE): A glassy carbon or platinum disk electrode is commonly used. Polish the electrode surface with alumina slurry on a polishing pad, followed by sonication in deionized water and the solvent to be used, to ensure a clean and reproducible surface.
-
Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically employed. Ensure the reference electrode is properly filled and free of air bubbles.
-
Counter Electrode (CE): A platinum wire or mesh serves as the counter electrode.
-
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution. Position the reference electrode as close as possible to the working electrode to minimize iR drop.
3. Deoxygenation:
-
Dissolved oxygen is electroactive and can interfere with the measurement.[6] Purge the analyte solution with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes before the experiment.
-
Maintain a gentle stream of the inert gas over the solution during the measurement to prevent re-dissolution of oxygen.
4. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Perform a background scan in the electrolyte solution without the analyte to ensure the absence of interfering impurities.
-
Set the parameters for the CV experiment:
-
Potential Window: Scan a wide potential range to identify both the oxidation and reduction peaks of the compound. For a new compound, a range of -2.0 V to +2.0 V vs. Ag/AgCl is a good starting point.
-
Scan Rate: Begin with a scan rate of 100 mV/s. Varying the scan rate can provide insights into the kinetics of the electron transfer processes.
-
Number of Cycles: Record 2-3 cycles to check for the stability of the redox species.
-
-
Initiate the scan and record the resulting voltammogram (a plot of current vs. potential).
5. Internal Reference and Data Analysis:
-
After recording the CV of the analyte, add a small amount of an internal reference standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+).
-
Record the CV of the solution containing the analyte and the internal reference.
-
The half-wave potential (E1/2) of the Fc/Fc+ couple is used to calibrate the potential scale. The E1/2 of Fc/Fc+ is approximately +0.4 V vs. SCE in acetonitrile.
-
From the calibrated voltammogram, determine the onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks of the trifluoromethoxy-substituted benzothiadiazole.
Calculation of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using the following empirical equations:[6]
EHOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]
ELUMO (eV) = -[Eredonset (vs. Fc/Fc+) + 4.8]
The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.
The electrochemical band gap (Egel) can then be calculated as:
Egel (eV) = ELUMO - EHOMO
Expected Electrochemical Behavior
Based on the strong electron-withdrawing nature of the trifluoromethoxy group, it is anticipated that trifluoromethoxy-substituted benzothiadiazoles will exhibit the following electrochemical characteristics compared to the unsubstituted parent compound:
-
Lower HOMO and LUMO Energy Levels: The inductive effect of the -OCF3 group will stabilize both the neutral and the radical anion forms of the molecule, leading to a cathodic shift (less positive potential) in the oxidation potential and an anodic shift (less negative potential) in the reduction potential.
-
Narrower Electrochemical Band Gap: The extent of the shift in the HOMO and LUMO levels will determine the change in the electrochemical band gap.
Computational Modeling: A Theoretical Insight
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental electrochemical data. DFT can be used to predict the optimized molecular geometry, the electronic structure, and the FMO energy levels of trifluoromethoxy-substituted benzothiadiazoles. These theoretical calculations can provide a deeper understanding of the structure-property relationships and aid in the rational design of new materials with tailored electrochemical properties.
Computational Workflow
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Methodological & Application
The Strategic Application of 5-(Trifluoromethoxy)benzo[c]thiadiazole in Modern Medicinal Chemistry: A Guide for Researchers
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental considerations for 5-(Trifluoromethoxy)benzo[c]thiadiazole. It is important to note that while the benzo[c]thiadiazole scaffold and the trifluoromethoxy functional group are well-established in medicinal chemistry, their specific combination in the title compound is a relatively underexplored area. This guide, therefore, synthesizes information from closely related analogues to provide a robust framework for its investigation and application.
Introduction: A Molecule of Untapped Potential
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a driving force in medicinal chemistry. The strategic modification of molecular scaffolds with specific functional groups is a cornerstone of this endeavor. 5-(Trifluoromethoxy)benzo[c]thiadiazole emerges as a compound of significant interest, wedding the biologically active benzo[c]thiadiazole core with the advantageous trifluoromethoxy group. The benzo[c]thiadiazole moiety is a recognized pharmacophore present in compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The trifluoromethoxy (-OCF3) group, a bioisostere of the more common trifluoromethyl (-CF3) group, offers a unique set of physicochemical properties that can profoundly enhance a drug candidate's profile.[3][4][5]
The trifluoromethoxy group is known to increase metabolic stability, modulate lipophilicity, and improve cell permeability.[6] Its incorporation into a bioactive scaffold like benzo[c]thiadiazole presents a compelling strategy for the development of new chemical entities with potentially superior drug-like properties.
Physicochemical and Pharmacokinetic Rationale for Use
The trifluoromethoxy group imparts several desirable properties to a parent molecule, making it a valuable substituent in drug design.[4][6] Understanding these contributions is key to hypothesizing the potential advantages of 5-(Trifluoromethoxy)benzo[c]thiadiazole in a therapeutic context.
Key Physicochemical Properties of the Trifluoromethoxy Group:
| Property | Impact on Drug Candidate | Reference |
| Metabolic Stability | The OCF3 group is highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased in vivo half-life and reduced clearance of the drug. | [6] |
| Lipophilicity | The trifluoromethoxy group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. | [4] |
| Membrane Permeability | By fine-tuning the overall lipophilicity of a molecule, the OCF3 group can optimize membrane permeability and bioavailability. | [3] |
| Bioisosterism | The trifluoromethoxy group can act as a bioisostere for other functional groups, such as the trifluoromethyl group, allowing for the fine-tuning of steric and electronic properties to optimize target binding. | [7] |
Potential Therapeutic Applications
Given the known biological activities of the benzo[c]thiadiazole scaffold, the introduction of a trifluoromethoxy group could lead to the development of novel agents in several therapeutic areas.
Anticancer Drug Discovery
Derivatives of benzo[c][3][4][8]thiadiazole have been identified as potent inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase implicated in various cancers.[1][9] The trifluoromethoxy group's ability to enhance metabolic stability and cell permeability could lead to more effective and durable SHP2 inhibitors.
Antimicrobial Agents
The broader class of thiadiazoles and their fused-ring systems have demonstrated a wide spectrum of antimicrobial activities. The unique electronic properties of the trifluoromethoxy group could modulate the antimicrobial potency of the benzo[c]thiadiazole core, potentially leading to new antibiotics or antifungals.
Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis and evaluation of related compounds. Researchers should adapt these protocols as necessary based on their specific experimental goals and available resources.
Proposed Synthesis of 5-(Trifluoromethoxy)benzo[c]thiadiazole
A plausible synthetic route to 5-(Trifluoromethoxy)benzo[c]thiadiazole would involve the cyclization of 4-(trifluoromethoxy)-1,2-phenylenediamine with a sulfur-donating reagent.
Caption: Proposed synthetic workflow for 5-(Trifluoromethoxy)benzo[c]thiadiazole.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
In Vitro SHP2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 5-(Trifluoromethoxy)benzo[c]thiadiazole against the SHP2 enzyme.
Caption: Workflow for an in vitro SHP2 inhibition assay.
Materials:
-
Recombinant human SHP2 enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the SHP2 enzyme to each well containing the test compound or a vehicle control (DMSO).
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Data Interpretation and Future Directions
The data obtained from these and other relevant assays will provide critical insights into the potential of 5-(Trifluoromethoxy)benzo[c]thiadiazole as a lead compound. A potent IC50 value in the SHP2 inhibition assay, coupled with favorable metabolic stability and cell permeability profiles, would warrant further investigation, including in vivo efficacy studies in relevant cancer models.
The exploration of this molecule and its derivatives represents a promising avenue for the discovery of novel therapeutics. The strategic combination of a privileged scaffold with a performance-enhancing functional group exemplifies a rational approach to modern drug design.
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Applications of benzothiadiazoles as fluorescent probes in bioimaging
For decades, fluorescent probes have been indispensable tools in the life sciences, illuminating the intricate workings of biological systems. While classic fluorophores like fluoresceins and rhodamines have been workhorses in the field, their inherent limitations, such as small Stokes shifts and photobleaching, have driven the quest for superior alternatives. Enter the 2,1,3-benzothiadiazole (BTD) scaffold, a class of fluorescent probes that has rapidly gained prominence for its exceptional photophysical properties and versatile applications in bioimaging.[1][2][3] This guide provides an in-depth exploration of BTD-based probes, offering detailed application notes and protocols for their synthesis and use in cellular imaging, catering to researchers, scientists, and drug development professionals.
The Benzothiadiazole Advantage: Beyond Classical Fluorophores
BTD derivatives have emerged as a powerful new generation of bioprobes, addressing many of the shortcomings of traditional fluorescent dyes.[1][2][3] Their unique electronic structure, characterized by an electron-deficient benzothiadiazole core, gives rise to a suite of advantageous photophysical properties. The primary mechanism underpinning their fluorescence is often Intramolecular Charge Transfer (ICT), which contributes to their remarkable sensitivity to the local microenvironment.
Key attributes that set BTD probes apart include:
-
Large Stokes Shifts: This significant separation between the maximum absorption and emission wavelengths minimizes self-quenching and reduces background interference, leading to a better signal-to-noise ratio.[1][2]
-
High Quantum Yields: Many BTD derivatives exhibit bright fluorescence, enabling sensitive detection of their targets.[1][2]
-
Excellent Photostability: BTD probes are generally more resistant to photobleaching than their traditional counterparts, allowing for longer-term imaging experiments.
-
Tunable Emission: The emission wavelength of BTD probes can be readily tuned from the blue to the near-infrared region by modifying their chemical structure, enabling multiplexed imaging with other fluorophores.
-
Environmental Sensitivity: The ICT character of BTD probes makes them highly sensitive to changes in their local environment, such as polarity and viscosity, allowing for the imaging of these important cellular parameters.[4]
A Versatile Toolkit for Cellular Interrogation
The unique properties of BTD probes have led to their application in a wide array of bioimaging contexts, from visualizing the dynamics of specific organelles to sensing the presence of key biomolecules and ions. BTD-based probes have been successfully employed to image a variety of cellular components and processes, including the cell nucleus, mitochondria, and lipid droplets.[1][5]
Illuminating the Organelles
Mitochondria: As the powerhouses of the cell, mitochondria are central to cellular metabolism and signaling. BTD-based probes have been designed to selectively accumulate in mitochondria, enabling the visualization of their morphology and dynamics.[6]
Lipid Droplets: These organelles are crucial for lipid storage and metabolism, and their dysregulation is implicated in numerous diseases. The lipophilic nature of certain BTD probes allows for their specific accumulation in lipid droplets, providing a tool to study their dynamics.[1][7][8][9]
Sensing the Cellular Milieu
Beyond static imaging of organelles, BTD probes can be engineered to respond to specific changes in the cellular environment.
Viscosity: The viscosity of the intracellular environment can provide insights into cellular processes and disease states. BTD-based "molecular rotors" exhibit fluorescence that is dependent on the viscosity of their surroundings, with restricted rotation in more viscous environments leading to enhanced fluorescence.[4][10][11]
Reactive Oxygen Species (ROS): ROS, such as peroxynitrite, are important signaling molecules but can also cause cellular damage at high concentrations. BTD probes have been developed to react specifically with certain ROS, leading to a "turn-on" or ratiometric fluorescent response.[7][12][13]
Metal Ions: Metal ions like zinc (Zn²⁺) play critical roles as cofactors in enzymes and in signaling pathways. BTD-based chemosensors can selectively bind to specific metal ions, resulting in a change in their fluorescent properties.[5]
Protocols for the Bench: Synthesis and Application
General Synthesis of Benzothiadiazole Probes
A common and versatile method for synthesizing the core of many BTD probes is through the functionalization of a 4,7-dibromo-2,1,3-benzothiadiazole scaffold using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. This allows for the introduction of a wide variety of functional groups at the 4 and 7 positions, which in turn dictates the probe's photophysical properties and biological target.
Protocol: Synthesis of a 4,7-Disubstituted Benzothiadiazole Probe via Suzuki Coupling
This protocol provides a general framework for the synthesis of a BTD probe. The specific boronic acid or ester and reaction conditions may need to be optimized for different substrates.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Desired aryl or heteroaryl boronic acid or ester (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution)
-
Solvent (e.g., Toluene/ethanol mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the desired boronic acid or ester (2.2 equivalents), and the palladium catalyst (2-5 mol%).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture (e.g., toluene/ethanol) and the aqueous base solution.
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 4,7-disubstituted benzothiadiazole probe.[6]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4,7-disubstituted benzothiadiazole probes.
Application Protocols for Bioimaging
The following protocols provide detailed, step-by-step methodologies for using BTD-based probes in live cell imaging.
Protocol: Live Cell Imaging of Mitochondria
This protocol is adapted for a generic mitochondria-targeting BTD probe. Specific concentrations and incubation times may need to be optimized.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
BTD mitochondria-targeting probe (e.g., 1-10 µM stock in DMSO)
-
Confocal microscope
Procedure:
-
Seed cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency (typically 60-80%).
-
Prepare a working solution of the BTD probe in pre-warmed culture medium at the desired final concentration (e.g., 1-5 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the probe-containing medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission settings for the specific BTD probe.[2][6]
Protocol: Detection of Intracellular Zinc Ions
This protocol describes the use of a "turn-on" BTD-based fluorescent sensor for detecting changes in intracellular Zn²⁺ levels.
Materials:
-
Cells of interest
-
Culture medium
-
PBS
-
BTD-based Zn²⁺ sensor (e.g., 1-10 µM stock in DMSO)
-
ZnSO₄ solution (as a positive control)
-
TPEN (a Zn²⁺ chelator, as a negative control)
-
Confocal microscope
Procedure:
-
Culture cells as described in the previous protocol.
-
Load the cells with the BTD-based Zn²⁺ sensor by incubating them with the probe in culture medium for 30-60 minutes.
-
Wash the cells twice with PBS to remove excess probe.
-
To induce an increase in intracellular Zn²⁺, treat the cells with a solution of ZnSO₄ (e.g., 10-100 µM) for a specified time. For a negative control, treat a separate set of cells with TPEN (e.g., 10-50 µM).
-
Image the cells using a confocal microscope, acquiring images before and after the addition of ZnSO₄ or TPEN.
-
Quantify the change in fluorescence intensity to determine the relative change in intracellular Zn²⁺ concentration.[5]
Diagram: Cellular Imaging Workflow
Caption: A general workflow for live-cell imaging using benzothiadiazole-based fluorescent probes.
Data at a Glance: Photophysical Properties of Selected BTD Probes
The following table summarizes the key photophysical properties of a selection of BTD-based probes, highlighting their versatility for various bioimaging applications.
| Probe Name/Type | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target/Application | Reference(s) |
| Mitochondria-Targeting | ~480 | ~580 | ~100 | High | Mitochondria | [6] |
| Lipid Droplet Stain | ~488 | ~580 | ~92 | - | Lipid Droplets | [1],[8] |
| Viscosity Probe | ~450 | ~583 | ~133 | Variable | Viscosity | [11] |
| Peroxynitrite Sensor | ~365 | ~430 | ~65 | Low (off) to High (on) | Peroxynitrite (ONOO⁻) | [12] |
| Zinc Ion Sensor | ~370 | ~542 | ~172 | Low (off) to High (on) | Zinc Ions (Zn²⁺) |
Conclusion and Future Perspectives
Benzothiadiazole-based fluorescent probes represent a significant advancement in the field of bioimaging. Their superior photophysical properties and the ease with which their structure can be modified make them a highly adaptable platform for a wide range of applications. From elucidating the dynamics of organelles to sensing the subtle fluctuations of ions and reactive species within the cell, BTD probes are empowering researchers to explore the complexities of biological systems with unprecedented clarity. As synthetic methodologies continue to evolve and our understanding of structure-property relationships deepens, the future of BTD-based probes promises even more innovative tools for scientific discovery and drug development.
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Corrêa, J. R., et al. (2012). Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 23(4), 768-777. [Link]
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Neto, B. A. D., et al. (2020). Highly selective staining and quantification of intracellular lipid droplets with a compact push-pull fluorophore based on benzothiadiazole. Organic & Biomolecular Chemistry, 18(3), 495-499. [Link]
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Corrêa, J. R., et al. (2012). Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 23. [Link]
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de Souza, V. A., et al. (2018). From Live Cells to Caenorhabditis elegans: Selective Staining and Quantification of Lipid Structures Using a Fluorescent Hybrid Benzothiadiazole Derivative. ACS Omega, 3(4), 4384-4391. [Link]
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Garg, A., et al. (2019). Highly selective staining and quantification of intracellular lipid droplets with a compact push–pull fluorophore based on benzothiadiazole. Organic & Biomolecular Chemistry, 18(3), 495-499. [Link]
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Wang, Y., et al. (2025). A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells. Analytical Methods. [Link]
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Karonen, M., et al. (2015). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Molecules, 20(11), 20564-20584. [Link]
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Neto, B. A. D., et al. (2012). Selective and Efficient Mitochondrial Staining with Designed 2,1,3-Benzothiadiazole Derivatives as Live Cell Fluorescence Imaging Probes. Journal of the Brazilian Chemical Society. [Link]
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Wang, Y., et al. (2019). Mitochondria Targeting Fluorescent Probes Based on Through Bond-Energy Transfer for Mutually Imaging Signaling Molecules H 2 S and H 2 O 2. Chemistry, 25(39), 9164-9169. [Link]
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Hong, K.-I., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Chemical Biology, 18(7), 1547-1555. [Link]
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Enbanathan, S., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 12(42), 27329-27336. [Link]
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Kong, Y., et al. (2022). Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. RSC Advances, 12(43), 27958-27965. [Link]
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Kong, Y., et al. (2022). Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. ResearchGate. [Link]
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Enbanathan, S., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 12(42), 27329-27336. [Link]
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Enbanathan, S., et al. (2022). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. Semantic Scholar. [Link]
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dos Santos, D. C. B. D., et al. (2020). Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. Journal of Heterocyclic Chemistry, 57(9), 3323-3332. [Link]
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Chen, G.-Y., et al. (2025). A Stable ZnII Metal–Organic Framework with a Benzothiadiazole Carboxylate Ligand as Fluorescent Sensor for Zr4+, H2PO4–, and VB1 in Living Cells. Inorganic Chemistry. [Link]
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Wang, Y., et al. (2019). Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. Journal of Materials Chemistry B, 7(37), 5676-5683. [Link]
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Zhang, Y., et al. (2022). Novel Meso-Benzothiazole-Substituted BODIPY-Based AIE Fluorescent Rotor for Imaging Lysosomal Viscosity and Monitoring Autophagy. Analytical Chemistry, 94(44), 15429-15437. [Link]
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Liu, Y., et al. (2021). A simple benzothiazole-based mitochondrial-targeting fluorescent probe for visualizing and monitoring viscosity in living cell, lung organ tissue, and living mice. Dyes and Pigments, 194, 109623. [Link]
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Application Notes and Protocols: 5-(Trifluoromethoxy)benzo[c]thiadiazole as a Premier Building Block in Organic Synthesis
Application Notes and Protocols: 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole as a Premier Building Block in Organic Synthesis
Introduction: Unlocking New Chemical Space
In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for designing molecules with enhanced physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered immense interest as a "super-methoxy" group. It offers a unique combination of high metabolic stability, strong electron-withdrawing character, and increased lipophilicity, making it a highly desirable substituent in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3]
When appended to the 2,1,3-benzothiadiazole (BTD) core—a privileged, electron-deficient heterocyclic scaffold known for its photostability and unique optoelectronic properties—the resulting building block, 5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole , emerges as a powerful tool for synthetic chemists.[4][5] This guide provides an in-depth exploration of this versatile building block, detailing its synthesis and subsequent application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to drug discovery and materials science.
Part 1: Synthesis of the Core Building Block
The most direct and reliable synthesis of 5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole proceeds via a two-step sequence starting from the commercially available 4-(trifluoromethoxy)aniline. The process involves the introduction of a nitro group ortho to the amine, followed by reduction to the diamine and subsequent cyclization to form the thiadiazole ring.
Workflow for Synthesis
Caption: Synthetic pathway to the target building block.
Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine (Precursor)
This protocol adapts established methods for the reduction of nitroanilines.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq), iron powder (3.0 eq), and ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (0.25 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: The crude 4-(trifluoromethoxy)benzene-1,2-diamine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 2: Synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole
This procedure follows the classic Hinsberg reaction for benzothiadiazole synthesis.[7]
-
Reaction Setup: In a fume hood, dissolve 4-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane in a flask equipped with a dropping funnel and a gas outlet to a scrubber.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of thionyl chloride (SOCl₂, 1.1 eq) in the same solvent dropwise over 30 minutes. Anhydrous pyridine (2.2 eq) can be added to scavenge the HCl byproduct.[8]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.
-
Work-up: Carefully quench the reaction by slowly adding water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product is purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford 5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole as a solid.
Part 2: Application in Cross-Coupling Reactions
The electron-deficient nature of the benzothiadiazole ring, further enhanced by the 5-OCF₃ group, makes this building block an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing complex architectures found in organic electronics and pharmaceuticals. To enable these couplings, the core must first be functionalized with a handle, typically a halogen, at a specific position.
Protocol 3: Regioselective Bromination at the C4 Position
Electrophilic aromatic substitution on the electron-poor benzothiadiazole ring requires harsh conditions. The OCF₃ group is generally meta-directing. However, the C4 and C7 positions are the most activated sites on the BTD core for electrophilic attack. Due to the steric influence of the 5-OCF₃ group, bromination is expected to favor the C4 position.
-
Reaction Setup: To a flask protected from light, add 5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole (1.0 eq) and concentrated sulfuric acid.
-
Bromination: Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.[5] Alternatively, a solution of bromine (Br₂, 1.1 eq) in hydrobromic acid can be used.[9]
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed thoroughly with water until neutral, and then washed with a cold, dilute solution of sodium thiosulfate to remove any residual bromine.
-
Purification: The crude solid is dried and can be purified by recrystallization or column chromatography to yield 4-bromo-5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole .
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The protocol below is for the coupling of the synthesized 4-bromo derivative with a generic arylboronic acid.
Caption: Key components of the Suzuki-Miyaura reaction.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for electron-deficient heterocyclic systems.[10][11]
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or 1,4-dioxane/water (4:1), via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS. For electron-deficient substrates, the addition of copper(I) salts can sometimes improve yields by facilitating transmetalation.[3]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography.
| Coupling Partner Example | Product Structure | Typical Yield Range (%) |
| Phenylboronic Acid | 4-Phenyl-5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole | 75-90 |
| 4-Methoxyphenylboronic Acid | 4-(4-Methoxyphenyl)-5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole | 80-95 |
| Thiophene-2-boronic Acid | 4-(Thiophen-2-yl)-5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole | 70-85 |
| Yields are estimated based on similar couplings reported in the literature for other benzothiadiazole systems and may require optimization.[4][10] |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation, creating aryl amines that are key pharmacophores.[12]
Protocol 5: Buchwald-Hartwig C-N Cross-Coupling
This protocol uses modern catalyst systems optimized for coupling with electron-deficient aryl halides.[13][14]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-bromo-5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or t-BuBrettPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 4-18 hours, until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite® to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the desired N-aryl product.
| Amine Partner Example | Product Structure | Typical Yield Range (%) |
| Morpholine | 4-(Morpholino)-5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole | 70-88 |
| Aniline | N-Phenyl-5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazol-4-amine | 65-85 |
| Carbazole | 9-(5-(Trifluoromethoxy)benzo[c][1][2][4]thiadiazol-4-yl)-9H-carbazole | 60-80 |
| Yields are estimated based on reported Buchwald-Hartwig aminations on related heterocyclic systems.[13][15] |
Part 3: Advanced Functionalization via C-H Activation
Direct C-H functionalization represents a more atom-economical and efficient strategy for derivatization, avoiding the need for pre-halogenation steps. The electron-deficient nature of the 5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole makes its C-H bonds susceptible to palladium-catalyzed direct arylation.
Workflow for Direct C-H Arylation
Caption: Simplified workflow for direct C-H arylation.
Protocol 6: Palladium-Catalyzed Direct C-H Arylation
This protocol is based on modern methods developed for the arylation of electron-poor heterocycles.[6][11]
-
Reaction Setup: In a sealable reaction vessel, combine 5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole (1.0 eq), the aryl bromide coupling partner (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand if necessary (e.g., a phosphine or NHC ligand), and a base such as potassium pivalate (PivOK) or potassium acetate (KOAc) (2.0-3.0 eq).
-
Inert Atmosphere & Solvent: Seal the vessel, evacuate, and backfill with an inert gas. Add an anhydrous, high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or dimethylformamide (DMF).
-
Reaction: Heat the mixture to a high temperature (typically 120-150 °C) for 12-48 hours. The regioselectivity is expected to strongly favor the C4 and/or C7 positions.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Physicochemical & Spectroscopic Data (Representative)
While specific data for 5-(trifluoromethoxy)benzo[c][1][2][4]thiadiazole derivatives are not widely published, the following table provides representative data for analogous 4,7-diarylbenzothiadiazole systems to illustrate the expected properties. The strong electron-accepting BTD core combined with donor groups leads to materials with tunable optical and electronic characteristics.[16]
| Compound Type | Abs. λₘₐₓ (nm, in CHCl₃) | Em. λₘₐₓ (nm, in CHCl₃) | HOMO (eV) | LUMO (eV) |
| 4,7-Diphenyl-BTD | ~360 | ~480 | -5.8 | -3.1 |
| 4,7-Di(thiophen-2-yl)-BTD | ~450 | ~560 | -5.5 | -3.4 |
| 4,7-Bis(4-diphenylamino)-BTD | ~490 | ~600 | -5.2 | -3.2 |
| Data are representative values compiled from various sources on substituted benzothiadiazoles and serve as an estimation.[16][17] |
Conclusion and Outlook
5-(Trifluoromethoxy)benzo[c][1][2][4]thiadiazole is a building block of significant potential. Its synthesis is accessible, and its electron-deficient aromatic core allows for reliable and regioselective functionalization through a suite of powerful, modern synthetic methodologies including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H arylation. The unique properties imparted by the trifluoromethoxy group—lipophilicity and metabolic stability—coupled with the desirable photophysical characteristics of the benzothiadiazole scaffold, position this molecule as a premier component for the synthesis of next-generation pharmaceuticals, high-performance organic electronics, and advanced chemosensors. The protocols outlined herein provide a robust foundation for researchers to explore and unlock the full synthetic utility of this valuable molecular scaffold.
References
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Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. Available at: [Link]
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Zaytsev, A. V., et al. (2024). Suzuki cross-coupling reactions of 4,7-dibromo[1][2][4]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Available at: [Link]
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Anisimov, A. V., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2151. Available at: [Link]
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Taylor, D., et al. (2022). 4,7-Diarylbenzo[c][1][2][4]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers, 9(20), 5473-5484. Available at: [Link]
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Koponen, M. J., et al. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. The Journal of Organic Chemistry, 81(4), 1535-1546. Available at: [Link]
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El-Shishtawy, R. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. Available at: [Link]
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Patel, K., et al. (2020). Synthesis characterization and docking studies of 1,3,4-thiadiazole and 1,2,4-triazole containing 3-methoxyquinoxalines. Journal of the Indian Chemical Society, 97(10), 1667-1673. Available at: [Link]
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Rakitin, O. A., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). Molecules, 28(9), 3977. Available at: [Link]
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Taylor, D., et al. (2022). 4,7-Diarylbenzo[c][1][2][4]thiadiazoles as fluorophores and visible light organophotocatalysts. Heriot-Watt University Research Portal. Available at: [Link]
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Van den Brande, N., et al. (2025). A Direct Arylation Approach toward Thermally Activated Delayed Fluorescence-Active Benzo[c][1][2][4]thiadiazole Emitters for Near-Infrared Solution-Processed OLEDs. ACS Applied Organic Materials. Available at: [Link]
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Anisimov, A. V., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]
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Wu, J., et al. (2021). Benzo[1,2‐c;4,5‐cʹ]bis[1][2][4]thiadiazole‐porphyrin‐based near‐infrared dyes. Angewandte Chemie, 133(41), 22488-22493. Available at: [Link]
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Anisimov, A. V., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. PubMed. Available at: [Link]
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Rakitin, O. A., et al. (2023). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). MDPI. Available at: [Link]
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Lim, C. M., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 586-589. Available at: [Link]
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Chechulina, A. S., et al. (2023). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). Molbank, 2023(2), M1639. Available at: [Link]
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Chechulina, A. S., et al. (2024). Effective synthesis of 4,5-dibromobenzo[1,2-c:3,4-c']-bis([1][2][4]thiadiazole) by bromination of benzo[1,2-c:3,4-c']-bis([1][2][4]thiadiazole). ResearchGate. Available at: [Link]
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Van den Brande, N., et al. (2025). A Direct Arylation Approach toward Thermally Activated Delayed Fluorescence-Active Benzo[c][1][2][4]thiadiazole Emitters for Near-Infrared Solution-Processed OLEDs. Document Server@UHasselt. Available at: [Link]
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Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available at: [Link]
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Kivala, M., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17876–17888. Available at: [Link]
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Kunz, S., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. Available at: [Link]
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Knyazeva, E. A., et al. (2023). Synthesis, Photophysical, and (Spectro)Electrochemical Properties of New Benzo[1,2-c][1][2][4]thiadiazoles and Benzo[1,2-d][1][2][9]triazoles Fused with Two Thiazole Rings. Semantic Scholar. Available at: [Link]
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Rakitin, O. A., et al. (2024). Effective synthesis of 4,5-dibromobenzo[1,2-c:3,4-c']-bis([1][2][4]thiadiazole) by bromination of benzo[1,2-c:3,4-c']-bis([1][2][4]thiadiazole). Chemistry of Heterocyclic Compounds. Available at: [Link]
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Wu, J., et al. (2021). Benzo[1,2‐c;4,5‐cʹ]bis[1][2][4]thiadiazole‐porphyrin‐based near‐infrared dyes. ResearchGate. Available at: [Link]
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Experimental protocol for the synthesis of 5-(Trifluoromethoxy)benzo[c]thiadiazole derivatives
An Application Note for the Synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole Derivatives
A Detailed Protocol for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole, a key building block in the development of advanced materials and pharmaceutical agents. The trifluoromethoxy (-OCF₃) group is a critical pharmacophore known to enhance metabolic stability and modulate physicochemical properties, while the benzothiadiazole core is a privileged electron-acceptor unit found in numerous functional molecules.[4][5] This guide details a reliable two-stage synthetic pathway, beginning with the preparation of the essential intermediate, 4-(Trifluoromethoxy)benzene-1,2-diamine, followed by its subsequent cyclization. We provide step-by-step procedures, mechanistic insights, characterization data, and troubleshooting guidance to ensure reproducible and efficient synthesis.
Introduction: Significance and Synthetic Strategy
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in materials science and medicinal chemistry, prized for its unique electronic and photophysical properties.[1][4] When functionalized with a trifluoromethoxy group at the 5-position, the resulting molecule exhibits enhanced lipophilicity and metabolic resistance, making it a highly attractive component for organic light-emitting diodes (OLEDs), photovoltaic devices, and bioactive compounds.
Historically, the functionalization of the BTD core, particularly at the C5 position, has often required a de novo synthesis approach.[2] This involves constructing the thiadiazole ring from a pre-functionalized benzene derivative. Our protocol follows this robust and well-established strategy, which offers high regioselectivity and yields. The synthesis is logically divided into two primary stages:
-
Synthesis of the Key Intermediate: Preparation of 4-(Trifluoromethoxy)benzene-1,2-diamine.
-
Cyclization Reaction: Formation of the 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole ring system.
This document serves as a practical guide for chemists, offering a clear and validated pathway to this valuable compound.
Physicochemical and Spectroscopic Data
A summary of the key properties for the target compound is provided below for easy reference.
| Property | Value |
| Compound Name | 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole |
| Synonyms | 5-(Trifluoromethyl)benzo-[1][2][6]-thiadiazole |
| CAS Number | 17754-05-1[7][8] |
| Molecular Formula | C₇H₃F₃N₂S |
| Molecular Weight | 204.17 g/mol [8] |
| Appearance | (Expected) Colorless to pale yellow solid |
| Purity | >98% (as per typical commercial standards) |
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, outlining the transformation from the starting material to the final product.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Stage 1 - Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine
Scientific Principle
The synthesis of the key diamine intermediate is achieved through the selective reduction of a nitro group on a substituted aniline precursor. The most common and efficient method for this transformation is catalytic hydrogenation. This process utilizes hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst provides a surface for the reaction, facilitating the addition of hydrogen across the N=O bonds of the nitro group, ultimately converting it to an amine (-NH₂) group without affecting the aromatic ring or the trifluoromethoxy group. This method is favored for its high yields, clean conversion, and relatively mild reaction conditions. The general principle of reducing a nitro-aniline to a diamine is a well-established synthetic route.[9][10]
Materials and Reagents
| Reagent | CAS No. | M.Wt. | Quantity | Notes |
| 2-Nitro-4-(trifluoromethoxy)aniline | 126154-18-1 | 208.12 | 10.4 g (50 mmol) | Starting Material |
| Palladium, 10% on Carbon (Pd/C) | 7440-05-3 | - | 1.0 g | Catalyst |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 250 mL | Solvent |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | As required | Reducing Agent |
| Celite® | 61790-53-2 | - | ~5 g | Filtration Aid |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL hydrogenation flask or a suitable pressure vessel, add 2-Nitro-4-(trifluoromethoxy)aniline (10.4 g, 50 mmol) and ethanol (250 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the system with hydrogen gas to remove air. Pressurize the vessel to 3-4 bar (approx. 45-60 psi) with hydrogen.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, 4-(Trifluoromethoxy)benzene-1,2-diamine, is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture or purified by column chromatography.
Experimental Protocol: Stage 2 - Cyclization to 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole
Scientific Principle & Mechanism
The formation of the 2,1,3-benzothiadiazole ring is a classic condensation reaction between an ortho-phenylenediamine and a sulfur-containing electrophile, most commonly thionyl chloride (SOCl₂).[2][11] The mechanism involves the nucleophilic attack of the amine groups onto the sulfur atom of SOCl₂, followed by intramolecular cyclization and elimination of water and HCl to yield the stable, aromatic benzothiadiazole ring. Using an excess of thionyl chloride often serves a dual purpose, acting as both the reagent and the solvent, which helps to drive the reaction to completion.
Caption: Simplified reaction mechanism for benzothiadiazole formation.
Materials and Reagents
| Reagent | CAS No. | M.Wt. | Quantity | Notes |
| 4-(Trifluoromethoxy)benzene-1,2-diamine | 658-89-9[12] | 178.14 | 8.9 g (50 mmol) | From Stage 1 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 25 mL (~41 g, 345 mmol) | Reagent/Solvent |
| Toluene | 108-88-3 | 92.14 | 100 mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~150 mL | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(Trifluoromethoxy)benzene-1,2-diamine (8.9 g, 50 mmol) in toluene (100 mL). Caution: This step should be performed in a well-ventilated fume hood.
-
Reagent Addition: Slowly add thionyl chloride (25 mL) to the stirred solution at room temperature. The addition is exothermic and will cause the evolution of HCl gas. Ensure the condenser is fitted with a gas trap (e.g., a drying tube followed by a bubbler containing NaOH solution).
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution (~150 mL) to neutralize the excess thionyl chloride and HCl. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (toluene). Extract the aqueous layer with additional toluene (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from hexanes or ethanol to yield 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole as a solid.
Characterization of Final Product
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected data are summarized below.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.5 (m, 3H). The aromatic protons are expected in this region. The exact coupling patterns will depend on the final structure. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A singlet is expected around δ -58 to -60 ppm for the -OCF₃ group. |
| ¹³C NMR (101 MHz, CDCl₃) | Peaks expected in the aromatic region (δ 110-160 ppm) and a quartet for the CF₃ carbon (around δ 120 ppm, J ≈ 257 Hz). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 204. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Stage 1: Incomplete Reduction | Inactive catalyst; insufficient hydrogen pressure; insufficient reaction time. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time and monitor by TLC. |
| Stage 2: Low Yield of Cyclized Product | Incomplete reaction; moisture in the reaction; loss during workup. | Ensure all glassware is thoroughly dried. Use freshly distilled thionyl chloride. Reflux for a longer duration. Be careful during the neutralization and extraction steps. |
| Purification Difficulties | Presence of side-products or unreacted starting material. | Re-evaluate the reaction completion by TLC. If impurities are present, consider column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) instead of recrystallization. |
| Dark-colored Product | Formation of polymeric byproducts. | Ensure the reaction temperature does not significantly exceed the reflux temperature. Purify by passing through a short plug of silica gel or by treating the crude product with activated charcoal during recrystallization. |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Hydrogen Gas (H₂): Highly flammable. Ensure the hydrogenation setup is free from leaks and there are no ignition sources nearby.
-
Solvents: Toluene and ethanol are flammable. Handle away from open flames.
-
General: Always conduct reactions in a well-ventilated area and wear appropriate PPE.
References
- Y. A. Getmanenko, et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- M. K. G. Mekki, et al. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
- BenchChem (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)
- PrepChem.com (n.d.). (a) Preparation of 4- trifluoromethyl-1,2-phenylene diamine. PrepChem.com.
- JETIR (2018).
- Y. Wang, et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-(trifluoromethyl)-2,1,3-benzothiadiazole. NINGBO INNO PHARMCHEM CO.,LTD.
- S. Latorre, et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central.
- BLDpharm (n.d.). 4-(Trifluoromethoxy)benzene-1,2-diamine. BLDpharm.
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Echemi (n.d.). Buy 5-(TRIFLUOROMETHYL)BENZO-[1][2][6] - thiadiazole. Echemi.
- Science of Synthesis (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme.
Sources
- 1. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
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Functionalization of the 5-(Trifluoromethoxy)benzo[c]thiadiazole Scaffold: A Detailed Guide for Researchers
Introduction: The Significance of the 5-(Trifluoromethoxy)benzo[c]thiadiazole Scaffold
The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-deficient heterocycle that has garnered significant attention in both medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-accepting nature make it an ideal building block for creating molecules with tailored electronic and photophysical properties.[1] The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position further modulates these properties, offering a unique combination of moderate electron-withdrawal and increased lipophilicity. This substituent can enhance metabolic stability and membrane permeability in drug candidates and influence the frontier molecular orbital energy levels in organic electronic materials.[2]
This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the 5-(trifluoromethoxy)benzo[c]thiadiazole scaffold. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in drug discovery and materials science to harness the full potential of this versatile scaffold.
Strategic Functionalization: Accessing Key Positions
The primary sites for functionalization on the 5-(trifluoromethoxy)benzo[c]thiadiazole core are the C4 and C7 positions, which are ortho to the fused thiadiazole ring. Direct C-H functionalization can be challenging due to the electron-deficient nature of the ring system. Therefore, a common and effective strategy involves a two-step process: halogenation followed by a palladium-catalyzed cross-coupling reaction.
Part 1: Halogenation of the Scaffold – Creating a Versatile Handle
The introduction of a bromine atom at the C4 and/or C7 position is a crucial first step to enable a wide range of subsequent cross-coupling reactions. Bromination of the electron-deficient benzothiadiazole ring typically requires harsh conditions; however, methods utilizing N-bromosuccinimide (NBS) in a strong acid provide a reliable route.
Protocol 1: Monobromination of 5-(Trifluoromethoxy)benzo[c]thiadiazole
This protocol is adapted from methodologies for the bromination of similar benzothiadiazole systems and is expected to favor monobromination at the C4 position due to the electronic influence of the trifluoromethoxy group.
Objective: To synthesize 4-bromo-5-(trifluoromethoxy)benzo[c][2]thiadiazole.
Materials:
-
5-(Trifluoromethoxy)benzo[c][2]thiadiazole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Chloroform (CHCl₃)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexanes and Dichloromethane (DCM) for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethoxy)benzo[c][2]thiadiazole (1.0 eq.) in chloroform.
-
Carefully add concentrated sulfuric acid to the solution while stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with chloroform.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/DCM gradient to afford the desired 4-bromo-5-(trifluoromethoxy)benzo[c][2]thiadiazole.
Causality and Insights: The use of concentrated sulfuric acid is essential to activate the NBS, generating a more electrophilic bromine species (Br⁺) capable of substituting the electron-deficient benzothiadiazole ring. The trifluoromethoxy group, being a meta-director with moderate deactivating effects, is anticipated to direct the bromination primarily to the C4 and C7 positions. Careful control of stoichiometry and temperature can favor monosubstitution.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the brominated scaffold in hand, a plethora of functional groups can be introduced at the C4 position using well-established palladium-catalyzed cross-coupling reactions. The following protocols are foundational and can be adapted for a wide range of coupling partners.
Workflow for Palladium-Catalyzed Functionalization
Caption: Palladium-catalyzed functionalization pathways.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the brominated scaffold and various aryl or heteroaryl boronic acids or esters.[3][4][5]
Objective: To synthesize 4-aryl-5-(trifluoromethoxy)benzo[c][2]thiadiazole derivatives.
Materials:
-
4-Bromo-5-(trifluoromethoxy)benzo[c][2]thiadiazole
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Toluene and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask, add 4-bromo-5-(trifluoromethoxy)benzo[c][2]thiadiazole (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, add ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: The choice of palladium catalyst and base can be critical. For challenging couplings, using a more active catalyst system such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] may improve yields.[3] The aqueous base is crucial for the transmetalation step in the catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C4 position, a key transformation in medicinal chemistry.[6][7][8][9]
Objective: To synthesize 4-amino-5-(trifluoromethoxy)benzo[c][2]thiadiazole derivatives.
Materials:
-
4-Bromo-5-(trifluoromethoxy)benzo[c][2]thiadiazole
-
Amine (primary or secondary, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.) to a Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 4-bromo-5-(trifluoromethoxy)benzo[c][2]thiadiazole (1.0 eq.) and the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Trustworthiness of the Protocol: This protocol employs a well-established third-generation Buchwald-Hartwig catalyst system known for its broad substrate scope and high efficiency. The use of a bulky, electron-rich ligand like Xantphos is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, especially with an electron-deficient aryl bromide.
Protocol 4: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which are versatile handles for further transformations such as click chemistry or as components in conjugated materials.[10][11]
Objective: To synthesize 4-alkynyl-5-(trifluoromethoxy)benzo[c][2]thiadiazole derivatives.
Materials:
-
4-Bromo-5-(trifluoromethoxy)benzo[c][2]thiadiazole
-
Terminal Alkyne (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.)
-
Copper(I) Iodide (CuI) (0.06 eq.)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 4-bromo-5-(trifluoromethoxy)benzo[c][2]thiadiazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.5 eq.) dropwise.
-
Stir the reaction at room temperature or gentle heat (40-50 °C) for 6-18 hours until completion (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and salts, washing with THF.
-
Concentrate the filtrate and purify by column chromatography.
Mechanistic Rationale: The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper. The copper co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[10] For some sensitive substrates, copper-free conditions can be employed, though they may require higher temperatures or more specialized ligands.[11]
Part 3: Applications and Physicochemical Properties
The functionalization of the 5-(trifluoromethoxy)benzo[c]thiadiazole scaffold opens up a vast chemical space for tuning its properties for specific applications.
Medicinal Chemistry
The introduction of diverse functional groups via the described cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The BTD core itself is found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The trifluoromethoxy group can improve pharmacokinetic properties, making these derivatives attractive for lead optimization.
Organic Electronics
In materials science, the 5-(trifluoromethoxy)benzo[c]thiadiazole unit serves as an excellent electron-acceptor building block for donor-acceptor (D-A) conjugated polymers and small molecules used in organic field-effect transistors (OFETs) and organic solar cells (OSCs).[12][13] Functionalization at the C4 and C7 positions with various donor moieties allows for precise tuning of the electronic and photophysical properties.
Table 1: Representative Photophysical and Electrochemical Data of Functionalized Benzothiadiazole Derivatives
| Compound Architecture | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| D-BTD-A Type Polymer | 400-650 | 650-800 | -5.2 to -5.5 | -3.4 to -3.7 | 1.8 - 2.1 | Organic Solar Cells[12] |
| Aryl-BTD-Aryl | 380-450 | 450-550 | -5.8 to -6.1 | -3.0 to -3.3 | 2.5 - 2.8 | OFETs, Fluorophores[1] |
| Alkoxy-BTD Polymer | 450-700 | 700-900 | -5.1 to -5.4 | -3.5 to -3.8 | 1.6 - 1.9 | OFETs[2] |
Note: The data presented are representative values for analogous benzothiadiazole systems and are intended to illustrate general trends. Actual values for 5-(trifluoromethoxy)benzo[c]thiadiazole derivatives will vary depending on the specific functional groups.
The trifluoromethoxy group is expected to lower both the HOMO and LUMO energy levels compared to an alkoxy group, which can be advantageous for tuning the materials for specific device architectures. The strong absorption and emission in the visible and near-infrared regions make these materials suitable for various optoelectronic applications.
Logical Relationship of Functionalization and Properties
Caption: Interplay of functionalization, properties, and applications.
Conclusion
The 5-(trifluoromethoxy)benzo[c]thiadiazole scaffold represents a highly valuable and versatile platform for the development of novel materials and therapeutic agents. The strategic functionalization at the C4 and C7 positions, primarily through a halogenation/cross-coupling sequence, provides a robust and flexible approach to a vast array of derivatives. By understanding the principles behind these synthetic transformations and the influence of the trifluoromethoxy substituent, researchers can rationally design and synthesize molecules with precisely controlled properties, accelerating innovation in both organic electronics and medicinal chemistry.
References
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Comí, M., Patra, D., Yang, R., et al. (2021). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C, 9(15), 5113-5123. Available from: [Link]
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Comí, M., Patra, D., Yang, R., et al. (2021). Alkoxy functionalized benzothiadiazole based donor-acceptor conjugated copolymers for organic field-effect transistors. Hamad Bin Khalifa University. Available from: [Link]
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Maryasin, B., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7293. Available from: [Link]
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Knyazeva, E. A., et al. (2021). Suzuki cross-coupling reactions of 4,7-dibromo[2]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. RSC Advances, 11(43), 26647-26657. Available from: [Link]
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Taylor, D., et al. (2022). 4,7-Diarylbenzo[c][2]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers, 9(20), 5473-5484. Available from: [Link]
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Taylor, D., et al. (2022). 4,7-Diarylbenzo[c][2]thiadiazoles as Fluorophores and Visible Light Organophotocatalysts. ResearchGate. Available from: [Link]
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Maryasin, B., et al. (2023). Benzo[1,2-d:4,5-d′]bis([2][4]thiadiazole) and Its Bromo Derivatives. International Journal of Molecular Sciences, 24(10), 8835. Available from: [Link]
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Nolan, S. P., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. Available from: [Link]
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Al-Zoubi, R. M., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(1), 1. Available from: [Link]
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Taylor, D., et al. (2022). 4,7-Diarylbenzo[c][2]thiadiazoles as fluorophores and visible light organophotocatalysts. Heriot-Watt University Research Portal. Available from: [Link]
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Kacimi, R., et al. (2020). Organic materials based on thiophene and benzothiadiazole for organic solar cells. ResearchGate. Available from: [Link]
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Ferreira, A. S., et al. (2023). Pd-catalyzed functionalization of benzo-2,1,3-thiadiazole at the C-5-position using 1-thiosugars. New Journal of Chemistry. Available from: [Link]
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Demadrille, R., et al. (2017). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Sustainable Energy & Fuels, 1(8), 1832-1842. Available from: [Link]
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Gryba, J., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34651-34665. Available from: [Link]
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Kudelko, A., et al. (2023). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Molecules, 28(15), 5798. Available from: [Link]
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Wu, K.-C., et al. (2022). Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. Chinese Journal of Chemistry, 40(18), 2135-2146. Available from: [Link]
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Al-Zoubi, R. M., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. International Journal of Molecular Sciences, 25(1), 1. Available from: [Link]
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Kaur, P., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][2]oxadiazoles and Benzo[c][2]thiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 652. Available from: [Link]
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Wang, J., et al. (2021). Application of Benzothiadiazole in Organic Solar Cells. Chinese Journal of Polymer Science, 39(10), 1247-1264. Available from: [Link]
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Bakulev, V. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. Available from: [Link]
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Koca, A., et al. (2016). Electrochemical and spectroelectrochemical properties of thiadiazole substituted metallo-phthalocyanines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 71-78. Available from: [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available from: [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 224-241. Available from: [Link]
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Knochel, P., et al. (2015). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 17(10), 2456-2460. Available from: [Link]
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Chinchilla, R., & Nájera, C. (2011). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Current Organic Chemistry, 15(16), 2834-2873. Available from: [Link]
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Singh, G., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 9(45), 16250-16259. Available from: [Link]
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Chen, C.-H., et al. (2010). Synthesis and characterization of a thiadiazole/benzoimidazole‐based copolymer for solar cell applications. Journal of Polymer Science Part A: Polymer Chemistry, 48(23), 5434-5442. Available from: [Link]
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Cheng, Y.-J., et al. (2022). A C6F5-functionalized benzimidazole acceptor enabling supramolecular fluorinated interactions for enhanced photovoltaic performance and thermal stability. Journal of Materials Chemistry A, 10(20), 11029-11039. Available from: [Link]
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Traskovskis, K., et al. (2021). Sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole-based carbenes as building blocks for two-coordinate Cu(i) complexes exhibiting fast and efficient thermally activated delayed fluorescence. Journal of Materials Chemistry C, 9(42), 15061-15069. Available from: [Link]
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Application Notes and Protocols for the Development of SHP2 Inhibitors Featuring the 5-(Trifluoromethoxy)benzo[c]thiadiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting SHP2 and the Emergence of Novel Scaffolds
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling. It is a critical downstream mediator for multiple receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[1] By modulating key signaling cascades, most notably the RAS-MAPK pathway, SHP2 influences cell survival, proliferation, differentiation, and migration.[2][3] Its dysregulation through gain-of-function mutations or overexpression is implicated in various developmental disorders and is a significant driver in a multitude of human cancers, including lung, breast, and gastric cancers, as well as leukemia.[2][4] This has established SHP2 as a compelling therapeutic target in oncology.
Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to difficulties in achieving selectivity and cell permeability.[5] A breakthrough in SHP2 inhibitor development came with the discovery of allosteric inhibitors. These molecules bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its auto-inhibited conformation. This novel mechanism offers a promising avenue for developing potent and selective inhibitors.
Recent research has identified the benzo[c][4][6][7]thiadiazole scaffold as a promising core structure for a new class of potent SHP2 inhibitors.[6] This guide focuses on the application of a specifically modified scaffold, 5-(Trifluoromethoxy)benzo[c]thiadiazole , in the rational design and development of next-generation SHP2 inhibitors.
The Strategic Advantage of the 5-(Trifluoromethoxy)benzo[c]thiadiazole Moiety
While the benzo[c][4][6][7]thiadiazole core provides a foundational framework for SHP2 inhibition, the incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position is a deliberate design choice aimed at enhancing the drug-like properties of the inhibitor. The rationale is grounded in established medicinal chemistry principles:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can significantly increase the compound's half-life and bioavailability.[8]
-
Modulation of Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. This property can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching the intracellular SHP2 target.[2][8]
-
Improved Binding Affinity and Selectivity: The strong electron-withdrawing nature and steric bulk of the trifluoromethoxy group can profoundly influence the electronic environment of the benzothiadiazole ring. This can lead to more favorable interactions within the allosteric binding pocket of SHP2, potentially increasing potency and selectivity over other phosphatases.[4][8]
By combining the validated benzo[c]thiadiazole core with the advantageous physicochemical properties of the trifluoromethoxy group, researchers can rationally design SHP2 inhibitors with potentially superior pharmacokinetic and pharmacodynamic profiles.
Signaling Pathway and Mechanism of Action
SHP2 acts as a central node in the RAS-MAPK signaling pathway. The following diagram illustrates its position and the proposed mechanism of action for an allosteric inhibitor.
Caption: SHP2 signaling pathway and inhibitor mechanism.
Upon activation by RTKs, SHP2 transitions to an open, active conformation, promoting RAS activation by dephosphorylating regulatory sites on scaffolding proteins like SOS1. Allosteric inhibitors lock SHP2 in its inactive state, preventing this conformational change and thereby blocking downstream MAPK signaling and subsequent cell proliferation.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel SHP2 inhibitors based on the 5-(trifluoromethoxy)benzo[c]thiadiazole scaffold.
Protocol 1: Synthesis of a Representative Inhibitor
This protocol outlines a generalized synthetic route. Specific reagents and conditions must be optimized based on the desired final structure.
Workflow Diagram:
Caption: Generalized synthesis workflow.
Step-by-Step Methodology:
-
Synthesis of the Core Scaffold:
-
Start with a commercially available precursor, such as 4-(trifluoromethoxy)benzene-1,2-diamine.
-
Perform a cyclization reaction, for example, by treating the diamine with thionyl chloride (SOCl₂) or a related reagent in a suitable solvent like dichloromethane (DCM) or toluene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 5-(trifluoromethoxy)benzo[c][4][6][7]thiadiazole by column chromatography on silica gel.
-
-
Functionalization for Coupling:
-
Introduce a reactive handle onto the benzothiadiazole ring, such as a bromine or iodine atom (via electrophilic aromatic substitution) or a boronic ester group (via iridium-catalyzed borylation), to prepare it for cross-coupling. The position of functionalization will be dictated by the desired final structure and can be controlled by directing groups or specific reaction conditions.
-
-
Cross-Coupling Reaction:
-
Couple the functionalized benzothiadiazole intermediate with a second fragment containing the desired pharmacophoric features.
-
For a Suzuki coupling (if the intermediate is halogenated), use a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water.
-
For a Buchwald-Hartwig amination (if the intermediate is halogenated), use the desired amine, a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
-
Final Purification:
-
After cooling, perform a workup and purify the final compound using column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Protocol 2: Biochemical Assay for SHP2 Inhibition
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2 protein.
Materials:
-
Recombinant full-length wild-type SHP2 (WT SHP2).
-
A dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide for SHP2 activation.[9]
-
A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[6]
-
Assay Buffer: e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
Enzyme Activation:
-
In the assay plate, add the test compound or DMSO (vehicle control).
-
Prepare a solution of WT SHP2 and the activating IRS-1 peptide in assay buffer. The optimal concentration of the peptide should be determined empirically but is often around 500 nM.[9]
-
Add the SHP2/IRS-1 peptide mix to the wells.
-
Incubate for 30 minutes at room temperature to allow compound binding and enzyme activation.
-
-
Enzymatic Reaction:
-
Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells. The final concentration should be at or near the Michaelis-Menten constant (Km) for SHP2.[9]
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) confirms that the compound binds to and stabilizes SHP2 within intact cells.[6][10][11]
Materials:
-
HEK293T cells expressing ePL-tagged SHP2 (wild-type or mutant).[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
384-well PCR plates.
-
Thermal cycler.
-
Cell lysis buffer.
-
Enzyme complementation assay reagents (e.g., DiscoverX InCell Pulse kit).[6][12]
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed the ePL-SHP2 expressing cells into 384-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO for 1 hour at 37°C.[12]
-
Heat Shock: Place the plate in a thermal cycler and apply a temperature gradient (e.g., 42°C to 58°C) for 3 minutes to induce protein denaturation.[12] For isothermal dose-response curves, use a single, optimized temperature.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating according to the manufacturer's protocol.
-
Detection:
-
Transfer the lysate containing the soluble (non-denatured) ePL-SHP2 to a white assay plate.
-
Add the enzyme complementation reagents. The amount of soluble ePL-SHP2 will be proportional to the luminescence signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target stabilization.
-
For isothermal experiments, plot the luminescence signal against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀.
-
Data Presentation: Expected Outcomes
The following table summarizes hypothetical data for a novel inhibitor, "Compound X," derived from the 5-(trifluoromethoxy)benzo[c]thiadiazole scaffold, compared to a known allosteric inhibitor like TNO155.
| Parameter | Compound X | TNO155 (Reference) | Rationale for Improvement |
| Biochemical IC₅₀ (WT SHP2) | 4 nM | 11 nM[13][14] | The -OCF₃ group may form favorable interactions in the allosteric pocket, enhancing binding affinity. |
| Cellular pERK IC₅₀ (KYSE520) | 6 nM | 8 nM[14] | Improved cell permeability due to increased lipophilicity leads to higher intracellular concentration. |
| Cellular Proliferation IC₅₀ (KYSE520, 5-day) | 85 nM | 100 nM[14] | Potent and sustained target engagement translates to superior anti-proliferative effects. |
| CETSA ΔTm (°C) | +5.2 °C | +4.5 °C | Stronger binding to SHP2 results in greater thermal stabilization of the protein in a cellular context. |
| Oral Bioavailability (Mouse, %F) | 45% | (Data Varies) | Enhanced metabolic stability from the -OCF₃ group reduces first-pass metabolism, improving bioavailability. |
| Selectivity (vs. SHP1) | >1000-fold | >1000-fold | The allosteric binding site is unique to SHP2, and the scaffold maintains high selectivity. |
Conclusion and Future Directions
The 5-(trifluoromethoxy)benzo[c]thiadiazole scaffold represents a promising platform for the development of novel, potent, and selective allosteric SHP2 inhibitors. The strategic incorporation of the trifluoromethoxy group is hypothesized to confer significant advantages in metabolic stability and cell permeability, translating to improved pharmacokinetic properties and cellular efficacy. The protocols detailed herein provide a robust framework for the synthesis, biochemical characterization, and cellular validation of such compounds. Further studies should focus on in vivo efficacy in relevant cancer xenograft models and detailed pharmacokinetic/pharmacodynamic (PK/PD) relationship analysis to advance these promising candidates toward clinical development.
References
- Mullard, A. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Science-Business eXchange.
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Zhang, X., et al. Functions of Shp2 in cancer. Journal of Hematology & Oncology. [Link]
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Paolucci, F., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Ran, H., et al. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy? Molecular Cancer. [Link]
- Saarland University. Scientists decode activation mechanism of SHP2 protein that can trigger cancer. Saarland University.
-
Tang, S., et al. A comprehensive review of SHP2 and its role in cancer. Frontiers in Oncology. [Link]
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LaMARCHE, M.J., et al. Abstract 1176: Preclinical characterization of the pharmacokinetic-pharmacodynamics-efficacy relationship of novel allosteric SHP2 inhibitors. AACR Journals. [Link]
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Raveendra-Panickar, D., et al. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Springer Link. [Link]
-
Raveendra-Panickar, D., et al. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. JoVE. [Link]
- Raveendra-Panickar, D., et al.
- BenchChem. An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Shp2/cdk4-IN-1. BenchChem.
- BenchChem. SHP2 Inhibitor Cell-Based Assays: Technical Support Center. BenchChem.
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Raveendra-Panickar, D., et al. Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Springer Link. [Link]
- BenchChem. Application Notes and Protocols for Shp2-IN-26 in Breast Cancer Research. BenchChem.
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LaMarche, M.J., et al. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. PubMed. [Link]
-
LaMarche, M.J., et al. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. ACS Publications. [Link]
- BOC Sciences. CAS 1801765-04-7 TNO155. BOC Sciences.
- BOC Sciences. The Research Progress in SHP2 and the Inhibitors. BOC Sciences.
-
Hallin, J., et al. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. AACR Journals. [Link]
- R Discovery. Targeting SHP2 Research Articles. R Discovery.
- Selleck Chemicals. TNO155 is an Orally Active WT SHP2 Inhibitor with Antineoplastic Activity. Selleck Chemicals.
- Drug Target Review. High-throughput screening protocol created to discover SHP2 inhibitors. Drug Target Review.
- Liu, X., et al. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling.
-
Wang, W.L., et al. Benzo[c][4][6][7]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed. [Link]
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Application of 5-(Trifluoromethoxy)benzo[c]thiadiazole in materials science
An in-depth analysis of current scientific literature reveals a notable scarcity of studies specifically detailing the applications of 5-(Trifluoromethoxy)benzo[c]thiadiazole in materials science. However, the benzo[c]thiadiazole (BT) core is a cornerstone in the design of advanced organic materials, particularly due to its strong electron-accepting nature. The introduction of a trifluoromethoxy (-OCF3) group at the 5-position is anticipated to significantly modulate the electronic properties of the BT unit, making it a highly promising building block for next-generation organic electronics.
This application note, therefore, serves as a forward-looking guide for researchers and materials scientists. It extrapolates from the well-established chemistry and physics of related fluorinated benzothiadiazole derivatives to outline the expected properties, potential applications, and detailed experimental protocols for 5-(Trifluoromethoxy)benzo[c]thiadiazole. The insights provided are grounded in the fundamental principles of organic semiconductor design and supported by authoritative literature on analogous compounds.
Introduction: The Promise of 5-(Trifluoromethoxy)benzo[c]thiadiazole
Benzo[c]thiadiazole (BT) is a heterocyclic moiety widely employed as an electron-deficient building block in the synthesis of donor-acceptor (D-A) conjugated polymers. These polymers are the active components in a range of organic electronic devices, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular energy levels (HOMO/LUMO), bandgap, and charge carrier mobility of the D-A polymer.
The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethoxy (-OCF3), onto the BT core is a powerful strategy for tuning these properties. The -OCF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine, but it also possesses a competing electron-donating resonance effect from the oxygen lone pair. This unique electronic character is expected to:
-
Deepen LUMO and HOMO Energy Levels: The strong inductive effect of the -OCF3 group will stabilize the frontier molecular orbitals, leading to lower energy levels. This is highly desirable for improving the air stability of the material and enhancing the open-circuit voltage (Voc) in organic solar cells.
-
Modulate the Optical Bandgap: The electronic interplay of the -OCF3 group with the BT core can fine-tune the intramolecular charge transfer (ICT) characteristics of the resulting D-A polymer, thereby controlling its absorption spectrum and optical bandgap.
-
Enhance Intermolecular Interactions: The presence of fluorine can promote favorable non-covalent interactions, such as F···H or F···S contacts, which can lead to more ordered molecular packing in the solid state and potentially higher charge carrier mobilities.
-
Improve Solubility and Processability: The -OCF3 group can enhance the solubility of the final polymer in common organic solvents, facilitating device fabrication through solution-based techniques like spin-coating or printing.
Potential Applications and Synthetic Strategy
Given its anticipated electronic properties, 5-(Trifluoromethoxy)benzo[c]thiadiazole is an excellent candidate for use as an acceptor monomer in the synthesis of low-bandgap polymers for high-performance organic solar cells.
Proposed Donor-Acceptor Polymer: P(TBT-TFM)
A representative polymer, hereafter named P(TBT-TFM), could be synthesized via a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling. This polymer would feature an alternating arrangement of a common electron-donating unit, like a thiophene-benzodithiophene-thiophene (TBT) monomer, and the novel 5-(Trifluoromethoxy)benzo[c]thiadiazole acceptor.
Caption: Workflow for synthesis of P(TBT-TFM) and its fabrication into an organic solar cell.
Expected Properties of P(TBT-TFM)
Based on analogous fluorinated benzothiadiazole-based polymers reported in the literature, a summary of the anticipated properties for our target polymer is presented below.[1][2] These properties are benchmarked against a hypothetical non-fluorinated counterpart, P(TBT-BT), to highlight the expected influence of the -OCF3 group.
| Property | Expected Value for P(TBT-TFM) | Typical Value for P(TBT-BT) | Rationale for Difference |
| HOMO Energy Level | -5.5 to -5.7 eV | -5.2 to -5.4 eV | The strong inductive effect of -OCF3 lowers the energy of the HOMO, increasing air stability and Voc.[1][2] |
| LUMO Energy Level | -3.6 to -3.8 eV | -3.4 to -3.6 eV | The electron-withdrawing nature of the acceptor is enhanced, lowering the LUMO. |
| Electrochemical Bandgap | 1.8 to 2.0 eV | 1.8 to 2.0 eV | The bandgap is expected to be similar, but tunable based on donor-acceptor strength. |
| Absorption Max (λmax) | 600 - 650 nm | 600 - 650 nm | The primary absorption is dictated by the ICT band, which should be in a similar range. |
| Solubility | Good in o-DCB, CF | Moderate in o-DCB, CF | The -OCF3 group is known to improve solubility in common processing solvents. |
| Hole Mobility (μh) | > 1 x 10⁻⁴ cm²/Vs | ~ 1 x 10⁻⁴ cm²/Vs | Fluorination can promote ordered packing and enhance charge transport.[1][2] |
Note: HOMO/LUMO values are estimations versus Fc/Fc⁺. TBT = Thiophene-Benzodithiophene-Thiophene. BT = Benzo[c]thiadiazole. o-DCB = ortho-dichlorobenzene, CF = chloroform.
Detailed Application Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key acceptor monomer and its subsequent polymerization, followed by the fabrication and characterization of a prototype organic solar cell.
Protocol 1: Synthesis of 4,7-dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole
The synthesis of the target acceptor monomer is a critical first step. While a direct, reported synthesis is unavailable, a plausible route can be designed based on established methods for creating substituted benzothiadiazoles. This protocol assumes the availability of the precursor, 1,4-dibromo-2-(trifluoromethoxy)-5,6-diaminobenzene.
Materials:
-
1,4-dibromo-2-(trifluoromethoxy)-5,6-diaminobenzene
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the diamine precursor (1.0 eq) in anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (4.0 eq) to the stirred solution.
-
Cyclization: Add thionyl chloride (1.5 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4,7-dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole.
Protocol 2: Synthesis of P(TBT-TFM) via Stille Polymerization
The Stille cross-coupling reaction is a robust method for forming C-C bonds and is widely used for synthesizing conjugated polymers.[3][4]
Materials:
-
4,7-dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole (Monomer A, 1.0 eq)
-
Distannylated TBT donor monomer (Monomer B, 1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 eq)
-
Anhydrous toluene
-
Methanol, Acetone, Hexane, Chloroform (for Soxhlet extraction)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Monomer A, Monomer B, Pd₂(dba)₃, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via cannula. Degas the resulting solution by bubbling with argon for 30 minutes.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under a positive pressure of inert gas. A darkening of the solution and an increase in viscosity indicates polymer formation.
-
End-Capping & Precipitation: Cool the reaction to 60 °C. Add a small amount of 2-bromothiophene to end-cap the polymer chains and stir for 2 hours. Then, add 2-(tributylstannyl)thiophene and stir for another 2 hours. Cool the mixture to room temperature and precipitate the polymer by pouring it into vigorously stirred methanol (500 mL).
-
Crude Polymer Collection: Collect the crude polymer precipitate by filtration.
-
Purification: Purify the polymer via sequential Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted using chloroform.
-
Final Product: Concentrate the chloroform fraction and precipitate the polymer again in methanol. Collect the purified P(TBT-TFM) as a dark solid and dry under vacuum.
Protocol 3: Fabrication of a Bulk-Heterojunction (BHJ) Solar Cell
This protocol describes the fabrication of a conventional architecture solar cell to evaluate the photovoltaic performance of the newly synthesized P(TBT-TFM).
Materials:
-
P(TBT-TFM) polymer
-
PC₇₁BM (Phenyl-C71-butyric acid methyl ester)
-
ITO-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), filtered
-
Chlorobenzene or o-dichlorobenzene, anhydrous
-
1,8-Diiodooctane (DIO), as a solvent additive
-
Calcium (Ca) and Aluminum (Al) evaporation sources
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen and treat with UV-ozone for 15 minutes immediately before use.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS (~40 nm) onto the ITO surface. Anneal the substrates at 140 °C for 15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of P(TBT-TFM):PC₇₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Add DIO (e.g., 3% by volume) as a processing additive. Stir the solution overnight at 40 °C to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer to achieve a thickness of ~100 nm.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Sequentially deposit a layer of Calcium (~20 nm) and a layer of Aluminum (~100 nm) through a shadow mask to define the device area (e.g., 0.04 cm²).
-
Device Characterization: Encapsulate the devices and characterize their photovoltaic performance under a solar simulator (AM 1.5G, 100 mW/cm²). Measure the current density-voltage (J-V) characteristics to determine the open-circuit voltage (Voc), short-circuit current (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Conclusion and Outlook
While direct experimental data on 5-(Trifluoromethoxy)benzo[c]thiadiazole is not yet prevalent in the literature, its molecular structure strongly suggests it is a valuable building block for high-performance organic semiconductors. The protocols and expected properties outlined in this application note provide a robust framework for researchers to begin exploring this promising material. The unique electronic nature of the trifluoromethoxy group offers a compelling avenue for fine-tuning the energy levels and solid-state packing of D-A polymers, potentially leading to significant advances in the efficiency and stability of organic solar cells and other electronic devices. Future work should focus on the successful synthesis of the monomer and its copolymers, followed by a thorough investigation of their photophysical, electrochemical, and device characteristics to validate the promising potential highlighted herein.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Benzothiadiazole-Based Polymers via Stille Coupling.
- Zhang, M., et al. (2013). 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells. Polymer Chemistry, 4(13), 3651-3656. DOI: 10.1039/C3PY00325A.
- Kozma, E., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(21), 5195. DOI: 10.3390/molecules25215195.
- Kacimi, R., et al. (2020). Organic materials based on thiophene and benzothiadiazole for organic solar cells. Computational investigations.
- Li, Y., et al. (2023). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au, 3(4), 441-456. DOI: 10.
- Gu, K., & Mo, Y. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Palladium-Catalyzed Cross-Coupling Reactions for Polymers (pp. 1-46). Wiley-VCH. DOI: 10.1002/9783527808290.ch1.
- Li, Y., et al. (2023). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au, 3(4), 441–456. Published online 2023 Jul 21. DOI: 10.
- Nielsen, C. B., et al. (2015). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Journal of the American Chemical Society, 137(29), 9383–9390. DOI: 10.1021/jacs.5b04709.
- Vasilopoulou, M., et al. (2020). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Molecules, 25(15), 3363. DOI: 10.3390/molecules25153363.
-
Kacimi, R., et al. (2020). Organic materials based on thiophene and benzothiadiazole for organic solar cells. Computational investigations. OAJ Materials and Devices, 5(2). Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Retrieved from [Link]
-
Isherwood, P. J. M., et al. (2020). 4,7-Diarylbenzo[c][1][3]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic & Biomolecular Chemistry, 18(27), 5149-5155. DOI: 10.1039/D0OB00995A.
-
PubChem. (n.d.). 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole. Retrieved from [Link]
Sources
High-throughput screening assays involving 5-(Trifluoromethoxy)benzo[c]thiadiazole
An Application Note and Protocol Guide for High-Throughput Screening of Novel Benzo[c]thiadiazole Analogs as 11β-HSD1 Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzo[c]thiadiazole Scaffold and 11β-HSD1 Inhibition
The benzo[c][1][2][3]thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[4][5] Recent research has highlighted its potential in developing inhibitors for critical therapeutic targets. For instance, certain derivatives have been identified as potent inhibitors of the oncogenic phosphatase SHP2, while others have shown promise in neuroscience through the inhibition of monoamine oxidase A (MAO-A).[6][7] The inherent properties of this scaffold make it an attractive starting point for library synthesis in drug discovery campaigns.
This guide focuses on the application of high-throughput screening (HTS) to identify novel inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) from a library of compounds based on the 5-(Trifluoromethoxy)benzo[c]thiadiazole core. 11β-HSD1 is a compelling therapeutic target for metabolic syndrome, type 2 diabetes, and obesity.[1][8] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues like the liver and adipose tissue.[2][3] Pharmacological inhibition of 11β-HSD1 has been shown to improve insulin sensitivity and lower blood glucose in preclinical models, making it a focal point for drug development.[8]
This document provides a comprehensive, field-proven protocol for a cell-based HTS assay designed to identify and characterize inhibitors of 11β-HSD1, tailored for researchers, scientists, and drug development professionals.
Principle of the 11β-HSD1 HTS Assay
The primary HTS assay described herein is a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay. This robust and sensitive method is well-suited for screening large compound libraries.[9] The assay quantifies the amount of cortisol produced by cells that have been engineered to stably express human 11β-HSD1.
Causality of the Assay System: The assay's logic is based on competitive binding. Cortisol produced by the cells competes with a known amount of biotin-labeled cortisol for binding to a monoclonal anti-cortisol antibody labeled with Lumi4-Tb cryptate. A streptavidin-XL665 conjugate binds to the biotinylated cortisol. When the biotin-cortisol and the antibody are in close proximity, Förster resonance energy transfer (FRET) occurs between the Lumi4-Tb donor and the XL665 acceptor, generating a strong HTRF signal.
In the presence of an effective 11β-HSD1 inhibitor, the cellular production of cortisol is reduced. Consequently, more of the biotin-labeled cortisol binds to the antibody, leading to a higher FRET signal. Conversely, low FRET signals indicate high cortisol production and therefore, weak or no inhibition of 11β-HSD1.
Signaling Pathway: Glucocorticoid Activation by 11β-HSD1
The following diagram illustrates the enzymatic reaction catalyzed by 11β-HSD1 within the endoplasmic reticulum, which is the central target of this screening assay.
Caption: Glucocorticoid activation by 11β-HSD1 in the ER.
Detailed HTS Protocol for 11β-HSD1 Inhibition
This protocol is designed for a 384-well plate format, which is standard for HTS campaigns.[10]
PART 1: Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human 11β-HSD1 (CHO-h11β-HSD1).[11]
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Substrate: Cortisone (Sigma-Aldrich).
-
Cofactor: Glucose-6-phosphate (G6P) (Sigma-Aldrich).[9]
-
Test Compounds: Library of 5-(Trifluoromethoxy)benzo[c]thiadiazole analogs dissolved in 100% DMSO.
-
Positive Control: A known 11β-HSD1 inhibitor, such as Carbenoxolone.[8]
-
HTRF Detection Reagents: Cortisol HTRF Kit (e.g., from Cisbio), containing:
-
Cortisol-d2 (Acceptor)
-
Anti-cortisol-Cryptate (Donor)
-
Lysis Buffer
-
-
Plate Type: Low-volume, black, 384-well assay plates (e.g., Greiner Bio-One).
-
Equipment:
-
Automated liquid handler (e.g., Beckman Coulter Echo or Agilent Bravo).
-
HTRF-compatible plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).
-
Cell incubator (37°C, 5% CO2).
-
PART 2: Experimental Workflow
The workflow is designed for automation to ensure reproducibility and high throughput.
Sources
- 1. Identification of a novel 11β-HSD1 inhibitor from a high-throughput screen of natural product extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-(Trifluoromethoxy)benzo[c]thiadiazole for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-(trifluoromethoxy)benzo[c]thiadiazole scaffold represents a privileged starting point for the discovery of novel therapeutic agents. The benzothiadiazole core is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position significantly enhances the molecule's pharmacological potential. This group is known to improve metabolic stability, increase lipophilicity, and modulate electronic properties, which can lead to enhanced binding affinity and better membrane permeability.[4][5][6] This guide provides a comprehensive framework for the strategic derivatization of 5-(trifluoromethoxy)benzo[c]thiadiazole to explore and optimize its biological activity. We will detail synthetic protocols for introducing diverse functionalities at the 4- and 7-positions and provide methodologies for evaluating the biological efficacy of the resulting derivatives.
Introduction: The Rationale for Derivatization
The core principle behind this derivatization strategy is to leverage the favorable properties of the 5-(trifluoromethoxy)benzo[c]thiadiazole core while introducing chemical diversity to modulate its interaction with biological targets. The trifluoromethoxy group, with its high electronegativity and resistance to metabolic degradation, provides a stable and lipophilic anchor.[5][7] The benzothiadiazole ring system is an electron-deficient heterocycle, which influences the reactivity of the attached benzene ring and provides opportunities for specific chemical modifications.[6]
Our focus will be on the functionalization of the 4- and 7-positions of the benzothiadiazole ring. These positions are prime candidates for substitution to explore structure-activity relationships (SAR). By introducing a variety of substituents, we can systematically alter the steric, electronic, and hydrophobic properties of the molecule, thereby fine-tuning its biological activity.
Synthetic Strategy: Accessing a Library of Derivatives
The primary synthetic approach involves the preparation of a key intermediate, 4,7-dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole , which can then be subjected to various cross-coupling and substitution reactions. The presence of the electron-withdrawing trifluoromethoxy group at the 5-position is expected to activate the 4- and 7-positions for nucleophilic aromatic substitution and facilitate palladium-catalyzed cross-coupling reactions.
Workflow for Derivatization
Caption: Synthetic workflow for the derivatization of 5-(trifluoromethoxy)benzo[c]thiadiazole.
Protocol 1: Synthesis of 4,7-Dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole (Intermediate)
This protocol is adapted from methods used for the bromination of similar benzothiadiazole cores.[8]
Materials:
-
5-(Trifluoromethoxy)benzo[c]thiadiazole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(trifluoromethoxy)benzo[c]thiadiazole (1.0 eq) in chloroform.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4,7-dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol allows for the introduction of aryl or heteroaryl substituents at the 4- and 7-positions.[9][10]
Materials:
-
4,7-Dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole
-
Arylboronic acid or pinacol ester (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Xantphos (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask, magnetic stirrer, condenser, argon or nitrogen source.
Procedure:
-
To a Schlenk flask, add 4,7-dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole (1.0 eq), the arylboronic acid (2.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography to yield the 4,7-diaryl derivative.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol enables the synthesis of 4,7-diamino derivatives, which can serve as key intermediates for further functionalization or as final products.[11][12]
Materials:
-
4,7-Dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole
-
Amine (primary or secondary) (2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Toluene (anhydrous)
-
Schlenk flask, magnetic stirrer, condenser, argon or nitrogen source.
Procedure:
-
In a Schlenk flask, combine 4,7-dibromo-5-(trifluoromethoxy)benzo[c]thiadiazole (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous toluene, followed by the amine (2.5 eq) and NaOtBu (3.0 eq).
-
Heat the mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Characterization: Verify the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Screening for Enhanced Activity
The newly synthesized library of 5-(trifluoromethoxy)benzo[c]thiadiazole derivatives should be screened for a range of biological activities. Based on the known activities of the benzothiadiazole scaffold, anticancer and antimicrobial assays are highly relevant starting points.
Workflow for Biological Screening
Sources
- 1. Asymmetrically 4,7-disubstituted benzothiadiazoles as efficient non-doped solution-processable green fluorescent emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel D-A-π-A1 Type Organic Sensitizers from 4,7-Dibromobenzo[d][1,2,3]thiadiazole and Indoline Donors for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.ru [sci-hub.ru]
- 10. 4-Amino-5-chloro-2,1,3-benzothiadiazole synthesis - chemicalbook [chemicalbook.com]
- 11. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Application Notes & Protocols: Evaluating 5-(Trifluoromethoxy)benzo[c]thiadiazole as a Potential Therapeutic Agent
Document ID: ANP-TMBTD-20260115
Abstract
The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance metabolic stability, membrane permeability, and binding affinity. This document provides a comprehensive guide for the initial evaluation of 5-(Trifluoromethoxy)benzo[c]thiadiazole as a novel therapeutic agent. Drawing on evidence that related benzo[c][3][4][5]thiadiazole compounds are potent inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase, this guide will use SHP2 inhibition as a primary hypothetical target for outlining a rigorous, multi-stage evaluation workflow.[6] These protocols are designed for researchers in drug discovery and chemical biology to establish a foundational dataset for this promising compound, covering initial target engagement, cellular activity, and preliminary in vivo characterization.
Introduction: Rationale for Investigation
The 2,1,3-benzothiadiazole core is a versatile heterocyclic system. Its derivatives have been explored for numerous therapeutic applications.[7][8][9] The SHP2 phosphatase is a critical non-receptor protein tyrosine phosphatase that plays a central role in cell growth, differentiation, and survival through the RAS-MAPK signaling pathway. Hyperactivation of SHP2 is implicated in various human cancers, making it a high-value target for oncology drug discovery.[6] The structural similarity of 5-(Trifluoromethoxy)benzo[c]thiadiazole to known SHP2 inhibitors provides a strong rationale for its investigation as a potential anti-cancer agent.[6]
This guide outlines a logical, tiered approach to characterize the compound's therapeutic potential, starting with direct target inhibition and moving sequentially through cellular models to preliminary pharmacokinetic profiling.
Caption: High-level workflow for evaluating a novel therapeutic agent.
In Vitro Evaluation: From Target to Cell
The initial phase of evaluation focuses on confirming the compound's activity in controlled, cell-free, and cellular systems. This establishes a baseline of potency, selectivity, and mechanism of action.
Protocol: Biochemical SHP2 Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of 5-(Trifluoromethoxy)benzo[c]thiadiazole on recombinant SHP2 enzyme activity.
Principle of the Assay The assay measures the ability of the compound to inhibit the dephosphorylation of a synthetic phosphopeptide substrate by the SHP2 enzyme. The amount of free phosphate generated is quantified using a colorimetric method (e.g., Malachite Green). A reduction in the colorimetric signal indicates enzyme inhibition.
Materials
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or similar fluorogenic substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20
-
Test Compound: 5-(Trifluoromethoxy)benzo[c]thiadiazole, dissolved in 100% DMSO to create a 10 mM stock
-
Positive Control: SHP099 or other known SHP2 inhibitor
-
384-well black, flat-bottom assay plates
-
Plate reader with fluorescence capabilities
Step-by-Step Methodology
-
Compound Plating: Prepare a serial dilution series of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM. Dispense 50 nL of each concentration into the assay plate wells using an acoustic liquid handler. Also, dispense DMSO alone for "No Inhibition" controls and the positive control inhibitor for "Max Inhibition" controls.
-
Enzyme Addition: Dilute the SHP2 enzyme to the desired concentration (e.g., 0.5 nM) in assay buffer. Add 10 µL of the enzyme solution to each well containing the compound.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare the DiFMUP substrate solution in the assay buffer (e.g., 10 µM). Add 10 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (RateTest - RateMaxInhibition) / (RateNoInhibition - RateMaxInhibition)).
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale for Key Steps
-
Pre-incubation: Allowing the compound and enzyme to incubate before adding the substrate is crucial for inhibitors that may have a slow binding mechanism.[10]
-
DMSO Control: The final DMSO concentration should be kept constant across all wells (typically ≤ 1%) to avoid solvent-induced artifacts.
-
Kinetic Reading: A kinetic assay is more robust than a single endpoint reading as it is less susceptible to timing errors and can help identify compounds that interfere with the detection method.[11]
Protocol: Cellular Cytotoxicity and Viability Assay
This protocol assesses the compound's effect on cell viability and proliferation, which is critical for identifying a potential therapeutic window.[12][13]
Principle of the Assay The assay utilizes a reagent like resazurin (alamarBlue) or a tetrazolium salt (MTT, WST-1), which is metabolically reduced by viable cells to produce a fluorescent or colorimetric signal.[14] A decrease in signal is proportional to the reduction in cell viability or proliferation.[14] This protocol will be run in parallel on a cancer cell line with known SHP2 pathway dependency (e.g., KYSE-520 esophageal squamous cell carcinoma) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
Materials
-
Selected cancer and non-cancerous cell lines
-
Complete growth medium specific to each cell line
-
Test Compound and a known cytotoxic agent (e.g., Staurosporine) as a positive control
-
Resazurin-based viability reagent (e.g., CellTiter-Blue)
-
96-well clear-bottom, black-walled cell culture plates
-
Multichannel pipette and fluorescent plate reader
Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed the cells into the 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in the complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations. Include vehicle-only (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 20 µL of the resazurin-based reagent to each well. Incubate for another 2-4 hours.
-
Reading: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" control.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of compound concentration and fit to a dose-response curve to calculate the CC50 (50% cytotoxic concentration).
-
Data Presentation: Hypothetical Results
| Compound | Target IC50 (SHP2) | Cellular CC50 (KYSE-520) | Cellular CC50 (HEK293) | Selectivity Index (SI) |
| 5-(Trifluoromethoxy)benzo[c]thiadiazole | 0.5 µM | 2.0 µM | > 50 µM | > 25 |
| Positive Control (SHP099) | 0.07 µM | 0.8 µM | > 20 µM | > 25 |
| SI = CC50 (HEK293) / CC50 (KYSE-520) |
A high Selectivity Index (SI) is desirable, indicating the compound is more toxic to cancer cells than normal cells.
Caption: Role of SHP2 in the RAS-MAPK pathway and the point of inhibition.
In Vivo Evaluation: From Animal Models to Efficacy
Promising in vitro data warrants progression to in vivo models to assess the compound's pharmacokinetic properties and preliminary efficacy.[15][16][17]
Protocol: Preliminary Pharmacokinetic (PK) Study in Rodents
Principle of the Study This study determines key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[18] A small cohort of mice or rats is administered the compound via intravenous (IV) and oral (PO) routes.[19][20] Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured, typically by LC-MS/MS.
Step-by-Step Methodology
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Formulation: Prepare a formulation for IV administration (e.g., in 10% DMSO, 40% PEG300, 50% saline) and for PO administration (e.g., in 0.5% methylcellulose).
-
Dosing:
-
IV Group (n=3): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group (n=3): Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 25 µL) from each animal at specified time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h) via submandibular or saphenous vein bleeding.
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time profiles.
Protocol: Xenograft Tumor Model Efficacy Study
Principle of the Study This study evaluates the anti-tumor activity of the compound in an established tumor model. Immunodeficient mice are implanted with a human cancer cell line (the same one used for in vitro cellular assays, e.g., KYSE-520), and the effect of the compound on tumor growth is monitored over time.
Step-by-Step Methodology
-
Tumor Implantation: Inoculate immunodeficient mice (e.g., NOD-SCID or NSG) subcutaneously with KYSE-520 cells (e.g., 5 x 10^6 cells in Matrigel).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (PO, daily)
-
Group 2: Test Compound, Dose 1 (e.g., 10 mg/kg, PO, daily)
-
Group 3: Test Compound, Dose 2 (e.g., 30 mg/kg, PO, daily)
-
Group 4: Positive Control (Standard-of-care drug, if available)
-
-
Treatment: Administer the designated treatments for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics/biomarker analysis).
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Summary and Future Directions
This document outlines a foundational strategy for the preclinical evaluation of 5-(Trifluoromethoxy)benzo[c]thiadiazole. The successful execution of these protocols will provide critical data on the compound's potency, mechanism of action, selectivity, and preliminary in vivo properties. Positive results, such as potent and selective inhibition of SHP2, a clear anti-proliferative effect in SHP2-dependent cancer cells, a favorable pharmacokinetic profile, and significant tumor growth inhibition in xenograft models, would provide strong validation for advancing the compound into lead optimization and further IND-enabling studies.
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2580. Retrieved from [Link]
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Anonymous. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Retrieved from [Link]
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ResearchGate. (2021). How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme?. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 23(11), 2758. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). Retrieved from [Link]
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de Weger, V. A., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology, 86(10), 2030-2041. Retrieved from [Link]
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van der Heiden, I. P., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505. Retrieved from [Link]
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Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-96. Retrieved from [Link]
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Chen, L., et al. (2018). Benzo[c][3][4][5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. European Journal of Medicinal Chemistry, 143, 101-111. Retrieved from [Link]
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Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4437-4457. Retrieved from [Link]
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JETIR. (2021). A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. JETIR, 8(7). Retrieved from [Link]
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Troubleshooting & Optimization
Optimization of reaction conditions for 5-(Trifluoromethoxy)benzo[c]thiadiazole synthesis
Technical Support Center: Synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole
Welcome to the dedicated technical support guide for the synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles. Our goal is to empower you to overcome common synthetic challenges and achieve consistent, high-yield results.
Introduction: The Significance of the Benzothiadiazole Core
The benzo[c][1][2][3]thiadiazole scaffold is a privileged heterocyclic motif in modern drug discovery and materials science.[4] Its electron-deficient nature and rigid, planar structure impart unique photophysical and electronic properties.[5] The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position further modulates these characteristics, enhancing metabolic stability and membrane permeability, making 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole a valuable building block for novel pharmaceuticals and functional materials.
This guide focuses on the most common and reliable synthetic route: the cyclization of 4-(trifluoromethoxy)-1,2-phenylenediamine with a suitable sulfur-donating reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of the benzo[c][1][2][3]thiadiazole ring from an o-phenylenediamine?
A1: The reaction proceeds via a condensation-cyclization mechanism. The o-phenylenediamine first reacts with a sulfur source, such as thionyl chloride (SOCl₂) or N-sulfinylaniline, to form an intermediate N-sulfinyl diamine. This intermediate then undergoes intramolecular cyclization with the elimination of water or other small molecules to form the stable, aromatic thiadiazole ring. The precise mechanism can vary with the choice of cyclizing agent, but the core principle of forming two C-N bonds and one N-S-N linkage is conserved.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting diamine, any intermediates, and the final product. The starting diamine is typically more polar than the cyclized benzothiadiazole product. Spot the reaction mixture alongside a co-spot of the starting material. The reaction is considered complete when the starting material spot is fully consumed. UV light is generally used for visualization.
Q3: What are the critical safety precautions for this synthesis?
A3: The reagents used in this synthesis require careful handling in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Always handle under an inert atmosphere (Nitrogen or Argon) and add it to the reaction mixture slowly and at a controlled temperature.
-
Pyridine/Triethylamine: Often used as a base. These are flammable, volatile, and have strong odors. Ensure proper ventilation.
-
Solvents (e.g., Dichloromethane, Toluene): Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Q4: Are there "greener" or more environmentally friendly approaches to this synthesis?
A4: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis. While traditional methods often use chlorinated solvents, research is exploring alternatives like water or solvent-free conditions.[6] For benzothiazole synthesis, methods using oxidants like K₂S₂O₈ in water have been reported, which could potentially be adapted.[6] Microwave-assisted synthesis is another green approach that can dramatically reduce reaction times and energy consumption.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges in organic synthesis. The table below outlines potential causes and validated solutions.
| Potential Cause | Recommended Solution & Explanation |
| Poor Quality of Starting Material | The starting material, 4-(trifluoromethoxy)-1,2-phenylenediamine, is susceptible to oxidation, which can manifest as a darkening in color. Use freshly sourced or purified diamine. If oxidation is suspected, you can attempt purification by recrystallization or column chromatography before use. |
| Presence of Water | Thionyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents to prevent quenching of the reagent. |
| Suboptimal Reaction Temperature | Temperature control is critical. If the reaction is sluggish at room temperature, try gradually increasing the heat (e.g., to 40-60 °C).[1] Conversely, if you observe multiple side products, the temperature may be too high, leading to decomposition or undesired pathways. Lowering the temperature could improve selectivity. |
| Incorrect Stoichiometry or Reagent Addition | Ensure precise measurement of reagents. The base (e.g., pyridine) is crucial for scavenging the HCl byproduct. Typically, 2.0-2.2 equivalents are used. Add the thionyl chloride dropwise to the cooled solution of the diamine and base to control the initial exothermic reaction. |
Problem 2: Reaction Stalls / Incomplete Conversion
If TLC analysis shows significant starting material remaining even after prolonged reaction time, consider the following.
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Activation | The cyclization step may be slow. After the initial reaction period, gentle heating under reflux (if using a high-boiling solvent like toluene) can often drive the reaction to completion. Monitor by TLC every 1-2 hours. |
| Base Incompatibility | The choice of base can be important. While pyridine is common, other non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be trialed to optimize the reaction environment. |
Problem 3: Formation of Multiple Side Products
The appearance of multiple spots on the TLC plate indicates side reactions are occurring.
| Potential Cause | Recommended Solution & Explanation |
| Overheating | As mentioned, excessive heat can lead to the formation of tars or polymeric materials. Maintain the recommended temperature profile. |
| Oxidation of Diamine | If the reaction is exposed to air, the starting material can oxidize, leading to complex side products. Maintaining a positive pressure of an inert gas is crucial. |
| Incomplete Cyclization | In some cases, intermediate species may not fully cyclize.[1] Ensuring sufficient reaction time and appropriate temperature can help promote the final ring-closing step. |
Problem 4: Difficulty in Product Isolation and Purification
Isolating a pure product can be challenging due to the nature of the reaction mixture.
| Potential Cause | Recommended Solution & Explanation |
| Product is a Volatile Solid | 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole may be a low-melting or sublimable solid. Be cautious when removing solvent under high vacuum and gentle heat, as product loss can occur. |
| Emulsion during Workup | During the aqueous workup, emulsions can form. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand. |
| Co-elution during Chromatography | If impurities are close in polarity to your product, achieving separation via column chromatography can be difficult. Try optimizing the solvent system (e.g., using a gradient elution or trying different solvent systems like Dichloromethane/Methanol). Recrystallization from a suitable solvent (e.g., Ethanol or Hexane/Ethyl Acetate) can be an effective alternative for final purification. |
Visualized Workflow and Troubleshooting Logic
The following diagrams illustrate the standard experimental workflow and a logical approach to troubleshooting common issues.
Caption: Troubleshooting logic for low yield issues.
Optimized Experimental Protocol
This protocol provides a robust starting point and may require minor optimization for your specific setup.
Reagents & Materials:
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4-(Trifluoromethoxy)-1,2-phenylenediamine (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.1 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Toluene
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Dichloromethane (DCM) or Ethyl Acetate (for extraction)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq). Dissolve it in anhydrous toluene (approx. 0.1 M concentration).
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add pyridine (2.2 eq) via syringe. Stir for 5 minutes. Slowly add thionyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly. A precipitate (pyridinium hydrochloride) will form.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Then, heat the reaction mixture to 60-80 °C and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it over a mixture of crushed ice and saturated NaHCO₃ solution to quench excess SOCl₂ and neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., DCM or Ethyl Acetate).
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Washing: Combine the organic layers and wash sequentially with water and then brine. [1]7. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexane) to afford the pure 5-(Trifluoromethoxy)benzo[c]t[1][2][3]hiadiazole.
References
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Geetha, D., et al. (2024). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCrData, 9(1). Available from: [Link].
-
Geetha, D., et al. (2024). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available from: [Link].
-
Pavez, P., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(11), 2512. Available from: [Link].
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Kazemi, M., et al. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole analogues. Journal of Synthetic Chemistry, 2(3), 200-207. Available from: [Link].
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Lin, C.-L., et al. (2010). Synthesis and characterization of a thiadiazole/benzoimidazole-based copolymer for solar cell applications. Journal of Polymer Science Part A: Polymer Chemistry, 48(23), 5437-5445. Available from: [Link].
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Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link].
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Zhang, Y., et al. (2019). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Dyes and Pigments, 160, 969-976. Available from: [Link].
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Garlapati, C., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c]o[1][2][3]xadiazoles and Benzo[c]t[1][2][3]hiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 676. Available from: [Link].
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Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 587-603. Available from: [Link].
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Singh, R. K., et al. (2024). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico, 2(1), 1-10. Available from: [Link].
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Chen, Z., et al. (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(13), 3440-3445. Available from: [Link].
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Zhang, X., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Polymers, 13(13), 2056. Available from: [Link].
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Bérubé, C., et al. (2012). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5690-5695. Available from: [Link].
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Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethoxy)benzo[c]thiadiazole
Welcome to the technical support center for the synthesis and purification of 5-(Trifluoromethoxy)benzo[c]thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated heterocycle. The trifluoromethoxy group offers unique electronic properties, making this scaffold valuable in the development of pharmaceuticals and materials.[1][2] However, its synthesis can present challenges related to both reaction efficiency and the purity of the final product.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles. Our approach is rooted in explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.
Section 1: Synthesis Overview and Key Reaction
The most common and direct method for synthesizing the benzo[c]thiadiazole core is the cyclocondensation reaction of an appropriate ortho-phenylenediamine with thionyl chloride (SOCl₂).[3] For the target molecule, this involves the reaction of 4-(trifluoromethoxy)-1,2-phenylenediamine with thionyl chloride.
The reaction proceeds via the formation of an intermediate N-sulfinylamine, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride (HCl) and sulfur dioxide (SO₂) as gaseous byproducts.
Caption: General reaction scheme for the synthesis of the target compound.
Section 2: Troubleshooting Guide for Synthesis and Purification
Low yields and impure products are common frustrations in organic synthesis. This section addresses the most frequently encountered problems during the synthesis of 5-(Trifluoromethoxy)benzo[c]thiadiazole and provides systematic solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Protocols |
| 1. Low or No Product Formation | a) Poor Quality of Starting Diamine: ortho-Phenylenediamines are highly susceptible to air oxidation, leading to colored, polymeric impurities that inhibit the reaction.[4] | Solution: Ensure the purity of 4-(trifluoromethoxy)-1,2-phenylenediamine. If it is discolored (e.g., pink, brown, or black), purify it by recrystallization or column chromatography before use. Always store it under an inert atmosphere (Nitrogen or Argon). |
| b) Inactive Thionyl Chloride: SOCl₂ can decompose upon exposure to atmospheric moisture. | Solution: Use a freshly opened bottle of thionyl chloride or distill it before use. Ensure all glassware is rigorously dried. | |
| c) Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at excessively high temperatures.[4] | Solution: Start the reaction at 0 °C during the addition of SOCl₂ to control the initial exothermic reaction. After addition, allow the mixture to slowly warm to room temperature, then gently heat to reflux (e.g., 60-80 °C depending on the solvent) while monitoring by TLC. | |
| 2. Formation of Dark, Tarry Reaction Mixture | a) Excessively High Reaction Temperature: High temperatures can cause decomposition of the starting material or the product, especially in the presence of acidic byproducts (HCl). | Solution: Maintain careful temperature control. Use a silicone oil bath for uniform heating. Add the SOCl₂ dropwise at a low temperature to prevent a rapid exotherm. |
| b) Large Excess of Thionyl Chloride: While an excess is needed, a very large excess can lead to aggressive side reactions and charring.[5] | Solution: Use a moderate excess of thionyl chloride, typically 1.2 to 2.0 equivalents. This ensures the reaction goes to completion without promoting excessive side reactions.[5] | |
| 3. Product is Contaminated with Starting Material | a) Incomplete Reaction: Insufficient reaction time or temperature. | Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] The reaction is complete when the starting diamine spot is no longer visible. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. |
| b) Insufficient Thionyl Chloride: Stoichiometry is critical. Less than one equivalent of SOCl₂ will result in an incomplete reaction. | Solution: Ensure at least 1.1 equivalents of SOCl₂ are used. A slight excess (1.2-1.5 eq.) is often optimal. | |
| 4. Difficulty in Purifying the Final Product | a) Presence of Polar Impurities: Byproducts from side reactions or residual baseline material can co-elute or interfere with crystallization. | Solution: After the reaction, carefully quench any remaining SOCl₂ by slowly pouring the reaction mixture over ice water.[4] Neutralize with a mild base like sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine to remove water-soluble impurities.[4] |
| b) Product is an Oil or Low-Melting Solid: Fluorinated compounds can sometimes have lower melting points and be challenging to crystallize. The melting point of 5-(trifluoromethyl)-2,1,3-benzothiadiazole is noted to be 36 °C.[6] | Solution: If direct crystallization fails, column chromatography is the preferred method. Use a silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient). For high purity, consider sublimation if the compound is thermally stable. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the critical role of thionyl chloride stoichiometry, and what happens if I use a large excess?
A1: Thionyl chloride serves as the cyclizing agent, providing the sulfur atom for the thiadiazole ring. A stoichiometric amount is theoretically sufficient, but a slight excess (1.2-1.5 equivalents) is recommended to drive the reaction to completion and account for any minor decomposition.[5] However, a large excess is detrimental. It can lead to the formation of complex side products and potential chlorination of the aromatic ring under harsh conditions.[3] After the reaction, excess thionyl chloride must be removed, which is typically done by quenching with ice water or removal under vacuum with a base trap.[4][5]
Q2: My starting diamine, 4-(trifluoromethoxy)-1,2-phenylenediamine, appears discolored. Can I still use it?
A2: It is strongly discouraged. Ortho-phenylenediamines are notoriously sensitive to air oxidation, which forms highly colored, often polymeric, impurities.[4] These impurities can significantly lower the yield by interfering with the desired reaction pathway and complicating the purification process. For best results, use a pure, colorless, or off-white starting material. If your diamine is discolored, it should be purified, for example by recrystallization from an appropriate solvent system under an inert atmosphere.
Q3: How do I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring the reaction.[4] Spot the reaction mixture alongside the starting diamine on a TLC plate. Use a solvent system where the starting material and product have different Rf values (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is considered complete when the spot corresponding to the starting diamine has been completely consumed. Visualization can be achieved using a UV lamp (254 nm), as the benzothiadiazole ring is UV active.[4]
Q4: What are the best practices for the work-up procedure to maximize yield and purity?
A4: A careful work-up is crucial.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water.[4] This hydrolyzes excess thionyl chloride and precipitates the crude product.
-
Neutralization: If the aqueous solution is strongly acidic, neutralize it carefully with a saturated solution of a weak base like sodium bicarbonate. This will prevent any acid-catalyzed degradation of the product.
-
Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution. This removes residual salts and water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q5: What are the most effective purification techniques for this specific fluorinated heterocycle?
A5: The choice of purification depends on the scale and desired purity.
-
Recrystallization: This is a good option if the crude product is a solid and relatively clean. A solvent system of hexanes and a small amount of ethyl acetate or dichloromethane is a good starting point.
-
Column Chromatography: This is the most reliable method for achieving high purity, especially if the crude product is an oil or contains multiple impurities.[7] Given the fluorinated nature of the molecule, a silica gel column with a gradient elution from pure hexanes to a mixture of hexanes and ethyl acetate (e.g., 95:5) is typically effective.
-
Sublimation: For obtaining analytical-grade material, vacuum sublimation can be an excellent final purification step if the compound is thermally stable and has a suitable vapor pressure.
Section 4: Detailed Experimental Protocols
Protocol A: Optimized Synthesis of 5-(Trifluoromethoxy)benzo[c]thiadiazole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane (approx. 10 mL per gram of diamine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (e.g., 70 °C for toluene) for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 4:1 Hexane:EtOAc, UV visualization).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture over 100 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol B: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(Trifluoromethoxy)benzo[c]thiadiazole.
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common synthesis problems.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Li, M., & Ji, M. (2007). Thionyl Chloride – A Versatile Reagent. SYNLETT, 2007(16), 2605–2606. Available from: [Link]
-
Furia, F. D., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(85), 45391-45398. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis of Trifluoromethoxy Aniline Derivatives: The Role of 2-Bromo-5-(trifluoromethoxy)aniline. Available from: [Link]
-
ResearchGate. (2014). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. Available from: [Link]
-
Meth-Cohn, O., & van Vuuren, G. (1986). Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 233-239. Available from: [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 557-561. Available from: [Link]
-
Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. National Institutes of Health (NIH). Available from: [Link]
-
MDPI. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Available from: [Link]
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Semantic Scholar. (2005). Synthetic uses of thionyl chloride. Available from: [Link]
- Google Patents. (1999). US5859255A - Process for the preparation of fluorinated heterocyclic compounds.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available from: [Link]
-
SciSpace. (2010). Synthesis and characterization of a thiadiazole/benzoimidazole-based copolymer for solar cell applications. Available from: [Link]
-
ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]
- Google Patents. (2008). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]
-
Oakwood Chemical. (n.d.). 5-(Trifluoromethoxy)benzo-2,1,3-thiadiazole, 98% Purity. Available from: [Link]
-
PubMed Central (PMC). (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available from: [Link]
-
ResearchGate. (2015). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Available from: [Link]
-
ResearchGate. (2023). Fluorinated Heterocycles. Available from: [Link]
-
MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Available from: [Link]
-
European Patent Office. (1998). Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate. Available from: [Link]
-
Royal Society of Chemistry. (2015). Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-(trifluoromethyl)-2,1,3-benzothiadiazole. Available from: [Link]
-
Royal Society of Chemistry. (2018). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Available from: [Link]
-
Arctom Scientific. (n.d.). 5-(Trifluoromethyl)benzo[c][1][3][4]thiadiazole. Available from: [Link]
-
ResearchGate. (2014). Effect of Monofluoro Substitution on the Optoelectronic Properties of Benzo[c][1][3][4]thiadiazole Based Organic Semiconductors. Available from: [Link]
-
MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][3][4]oxadiazoles and Benzo[c][1][3][4]thiadiazoles as Potential Hypoxia Inhibitors. Available from: [Link]
-
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available from: [Link]
Sources
Common side reactions in the synthesis of substituted benzothiadiazoles
Benzothiadiazole Synthesis Technical Support Center
Welcome to the Technical Support Center for the synthesis of substituted benzothiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Section 1: Core Synthesis via Cyclization of o-Phenylenediamines
The reaction of an o-phenylenediamine with a sulfur-containing reagent is a fundamental and widely used method for constructing the 2,1,3-benzothiadiazole core. While seemingly straightforward, this reaction can be prone to several side reactions that impact yield and purity.
FAQ 1.1: I'm getting a low yield and a significant amount of tar-like byproducts in my reaction between o-phenylenediamine and thionyl chloride. What's going wrong?
Answer: This is a common issue often related to reaction conditions and the purity of your starting materials. The reaction of o-phenylenediamine with thionyl chloride is exothermic and can lead to the formation of polymeric or tar-like substances if not properly controlled[1].
Causality and Troubleshooting:
-
Temperature Control: The reaction should be performed at a low temperature, typically 0 °C to room temperature, with slow, portion-wise addition of thionyl chloride to manage the exotherm. High temperatures can promote undesired side reactions and decomposition[1].
-
Solvent Choice: The choice of solvent is critical. A non-polar, aprotic solvent like toluene or dichloromethane is often preferred. Using a base like pyridine can help to neutralize the HCl generated during the reaction, which can otherwise catalyze side reactions[2].
-
Purity of Starting Materials: Ensure your o-phenylenediamine is pure and free from oxidation products. Oxidized starting materials can lead to a host of colored impurities and byproducts.
-
Stoichiometry: Precise control of the stoichiometry is important. An excess of thionyl chloride can lead to over-reaction and the formation of chlorinated byproducts.
Workflow for Optimizing the Cyclization Reaction
Caption: Troubleshooting workflow for low yield and tar formation.
Section 2: Functionalization of the Benzothiadiazole Core
Once the benzothiadiazole core is synthesized, further functionalization is often required. This can be challenging due to the electron-poor nature of the ring system.
FAQ 2.1: My C-H functionalization reaction is giving me a mixture of isomers. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is a well-documented challenge in the functionalization of benzothiadiazoles, frequently resulting in mixtures of C4/C7 and C5/C6 substituted products[3][4]. The electronic nature of the benzothiadiazole ring influences the position of substitution.
Causality and Troubleshooting:
-
Directing Groups: Employing a directing group on the benzothiadiazole ring is a powerful strategy to control the position of functionalization. For instance, a carboxylate group can direct metallation to the C4 position[5].
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligand can significantly impact regioselectivity. For iridium-catalyzed borylation, specific ligands have been shown to improve both yield and regioselectivity[3][5].
-
Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time can favor the formation of a specific isomer. Lowering the temperature may increase selectivity in some cases[6].
| Parameter | Recommendation for Improved Regioselectivity | Rationale |
| Directing Group | Introduce a removable directing group at a specific position. | Steric and electronic effects of the directing group guide the incoming substituent. |
| Catalyst System | Screen different metal catalysts (e.g., Pd, Ir) and ligands. | The coordination environment of the metal center influences which C-H bond is activated. |
| Temperature | Optimize the reaction temperature, often starting at lower temperatures. | Can help to differentiate between activation energies for the formation of different isomers. |
| Solvent | Test a range of solvents with varying polarities. | Solvent can influence the solubility of intermediates and the stability of transition states. |
FAQ 2.2: I'm observing multiple substitutions in my bromination/borylation reaction. How can I prevent this?
Answer: The formation of di- or even tri-substituted products is a common side reaction, particularly in electrophilic aromatic substitution and iridium-catalyzed C-H borylation[3][5][7]. This occurs when the mono-substituted product is still sufficiently reactive to undergo further functionalization under the reaction conditions.
Causality and Troubleshooting:
-
Stoichiometry of the Reagent: Carefully control the stoichiometry of the electrophile or borylating agent. Using a slight excess or a 1:1 ratio is a good starting point.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized.
-
Temperature: Lowering the reaction temperature can sometimes slow down the second substitution reaction more than the first, leading to better selectivity for the mono-substituted product.
-
Use of a Bulky Reagent: In some cases, using a sterically hindered reagent can disfavor multiple substitutions due to increased steric hindrance around the ring after the first substitution.
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Apply a small spot of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor)[6].
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates the reaction is proceeding. The formation of multiple new spots may indicate side product formation.
Section 3: Cross-Coupling Reactions
Suzuki-Miyaura and Stille cross-coupling reactions are invaluable for introducing aryl or heteroaryl substituents onto the benzothiadiazole core, often at the 4 and 7 positions of a di-halogenated precursor[8][9].
FAQ 3.1: My Suzuki-Miyaura cross-coupling reaction is sluggish and gives low yields. What are the potential causes?
Answer: Low yields in Suzuki-Miyaura cross-coupling reactions involving benzothiadiazole derivatives can stem from several factors, including catalyst inhibition and suboptimal reaction conditions[3].
Causality and Troubleshooting:
-
Catalyst Inhibition: The sulfur atom in the thiadiazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation[3]. Using a higher catalyst loading or a more robust catalyst system (e.g., one with electron-rich, bulky phosphine ligands like XPhos) can mitigate this issue[10][11].
-
Purity of the Boronic Acid/Ester: Ensure the boronic acid or ester is pure and has not undergone significant decomposition (protodeboronation).
-
Base and Solvent: The choice of base and solvent is crucial. A common combination is an aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with an organic solvent like toluene or dioxane.
-
Oxygen Exclusion: These reactions are sensitive to oxygen, which can lead to oxidative degradation of the catalyst and starting materials. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Decision Tree for Troubleshooting Suzuki-Miyaura Reactions
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Section 4: The Herz Reaction
The Herz reaction provides a route to benzothiadiazoles through the reaction of anilines with sulfur monochloride. However, it is known for producing a variety of side products.
FAQ 4.1: I'm attempting a Herz reaction and obtaining a complex mixture of byproducts. What are they and how can I minimize their formation?
Answer: The Herz reaction is notorious for producing side products such as chloroanilines, azobenzenes, and sulphur-phenyl-diimides[12]. These arise from the highly reactive nature of the intermediates and the harsh reaction conditions.
Causality and Troubleshooting:
-
Reaction Conditions: The reaction is typically carried out in a solvent like acetic acid. Careful control of the reaction temperature and the rate of addition of sulfur monochloride is essential to minimize side reactions.
-
Stoichiometry: An excess of sulfur monochloride is often used to drive the reaction to completion, but this can also promote the formation of chlorinated byproducts[12].
-
Work-up Procedure: The initial product is a Herz salt, which is often insoluble in non-polar organic solvents. Washing the crude product with a solvent like toluene can help to remove non-polar side products like azobenzenes[12]. The Herz salt itself is often difficult to purify directly and may require ion exchange to a more soluble salt for recrystallization[12].
References
-
2,1,3-Benzothiadiazole - Wikipedia. Available from: [Link]
-
2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - NIH. Available from: [Link]
-
Benzo[2][3][6]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction - MDPI. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF. Available from: [Link]
-
Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - Diva-Portal.org. Available from: [Link]
-
New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics - PubMed Central. Available from: [Link]
-
Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Available from: [Link]
- Process for preparing 2,1,3-benzothiadiazoles - Google Patents.
-
Role of the Benzothiadiazole Unit in Organic Polymers on Photocatalytic Hydrogen Production | JACS Au - ACS Publications. Available from: [Link]
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available from: [Link]
Sources
- 1. WO1998027076A1 - Process for preparing 2,1,3-benzothiadiazoles - Google Patents [patents.google.com]
- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction | MDPI [mdpi.com]
Technical Support Center: Purification of 5-(Trifluoromethoxy)benzo[c]thiadiazole
Welcome to the technical support center for the purification of 5-(Trifluoromethoxy)benzo[c]thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this fluorinated heterocyclic compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues with a focus on the underlying scientific principles.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of 5-(Trifluoromethoxy)benzo[c]thiadiazole. Each issue is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Co-elution of Impurities During Silica Gel Column Chromatography
Question: I am running a silica gel column to purify 5-(Trifluoromethoxy)benzo[c]thiadiazole, but a persistent impurity is co-eluting with my product. How can I improve the separation?
Answer:
Co-elution on silica gel is a common issue, particularly with compounds that have similar polarities to their impurities. The trifluoromethoxy group on the benzothiadiazole core imparts a moderate polarity, and impurities with similar functional groups or overall polarity can be challenging to resolve.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving your compound from the impurity.
-
Solution A: Eluent System Modification. A systematic approach to modifying your solvent system is crucial. Start with a non-polar solvent and gradually increase the polarity. For benzothiadiazole derivatives, hexane/ethyl acetate or dichloromethane/toluene solvent systems are effective starting points.[1][2][3] If you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene/ethyl acetate system. The different solvent selectivities can significantly alter the retention of your compound and impurities.
-
Solution B: Isocratic vs. Gradient Elution. If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient elution can often improve separation. A shallow gradient slowly increases the polarity of the mobile phase, allowing for better resolution of closely eluting compounds.
-
-
Column Overloading: Exceeding the capacity of your silica gel column can lead to band broadening and poor separation.
-
Solution: As a general rule, for a crude mixture, the amount of sample loaded should be about 1-2% of the mass of the silica gel. For difficult separations, this may need to be reduced to less than 1%.
-
-
Choice of Stationary Phase: Standard silica gel may not be the ideal stationary phase for your specific separation.
-
Solution: Consider using a different stationary phase. For fluorinated compounds, reverse-phase chromatography can be a powerful alternative. A C18 or C8 column with a mobile phase of acetonitrile/water or methanol/water can provide a different separation mechanism based on hydrophobicity rather than polarity.[4]
-
Experimental Protocol: Developing a Gradient Method for Silica Gel Chromatography
-
Thin-Layer Chromatography (TLC) Analysis: Run a series of TLC plates with varying solvent systems (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Dry pack your column with silica gel, then flush with your starting, low-polarity solvent.
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent and load it onto the column.
-
Gradient Elution: Begin elution with the low-polarity solvent. Gradually increase the percentage of the more polar solvent. For example, start with 100% hexane and gradually increase the ethyl acetate concentration by 2-5% every 50-100 mL of eluent.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing your pure product.
Issue 2: Poor Recovery or Oiling Out During Recrystallization
Question: I'm trying to recrystallize 5-(Trifluoromethoxy)benzo[c]thiadiazole, but I'm either getting very low yields or the compound is oiling out instead of forming crystals. What should I do?
Answer:
Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on the solubility properties of the compound. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, which can trap impurities. Poor recovery suggests the compound is too soluble in the chosen solvent.
Potential Causes and Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution A: Single Solvent System. For compounds like 5-(Trifluoromethoxy)benzo[c]thiadiazole, which has both aromatic and fluorinated components, solvents like hexane, toluene, or ethanol are good starting points.[1][2] Test the solubility of a small amount of your compound in various solvents at room temperature and with heating.
-
Solution B: Two-Solvent System. If a suitable single solvent cannot be found, a two-solvent system is often effective. In this system, your compound should be highly soluble in one solvent (the "soluble" solvent) and poorly soluble in the other (the "anti-solvent"). Dissolve your compound in a minimal amount of the hot soluble solvent, and then slowly add the anti-solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to precipitation rather than crystallization, resulting in smaller, less pure crystals or oiling out.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal formation.
-
-
Presence of Impurities: Some impurities can inhibit crystal formation.
-
Solution: If your compound is still significantly impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary before attempting recrystallization.
-
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Outcome |
| Hexane | Low | Moderate | Potential for good crystals |
| Toluene | Moderate | High | May need to concentrate the solution |
| Ethanol | High | Very High | Likely too soluble for good recovery |
| Dichloromethane | Very High | Very High | Unsuitable as a single solvent |
| Water | Insoluble | Insoluble | Unsuitable |
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for the purification of a novel compound like 5-(Trifluoromethoxy)benzo[c]thiadiazole?
A1: A multi-step purification strategy is often the most effective.
Start with a liquid-liquid extraction to remove any water-soluble or acid/base-soluble impurities. Follow this with column chromatography as your main purification step to separate compounds with different polarities.[1][3][5] Finally, use recrystallization as a "polishing" step to remove any remaining trace impurities and obtain a highly pure, crystalline product.[2] Always confirm the purity of your final product using analytical techniques such as NMR, LC-MS, and melting point analysis.
Q2: How does the trifluoromethoxy group affect the purification of this compound?
A2: The trifluoromethoxy (-OCF3) group has a significant impact on the molecule's properties, which in turn affects its purification.
-
Polarity: The -OCF3 group is electron-withdrawing and moderately polar. This will make the compound more polar than the parent benzothiadiazole, influencing its retention on silica gel.
-
Solubility: The fluorine atoms can decrease the compound's solubility in protic solvents like water and alcohols but may increase its solubility in non-polar and halogenated solvents. This is a key consideration when selecting solvents for chromatography and recrystallization.
-
Intermolecular Interactions: The presence of fluorine can lead to specific intermolecular interactions, such as dipole-dipole interactions, which can affect crystal packing during recrystallization.[6]
Q3: What analytical techniques are essential for assessing the purity of 5-(Trifluoromethoxy)benzo[c]thiadiazole?
A3: A combination of analytical techniques is necessary to confirm the purity and identity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is crucial for structural confirmation. ¹⁹F NMR is particularly important for confirming the presence and purity of the trifluoromethoxy group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity (from the LC chromatogram) and the molecular weight (from the mass spectrum) of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly sensitive method for determining the percentage purity of your sample.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
References
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 557–561. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-(trifluoromethyl)-2,1,3-benzothiadiazole. Retrieved from [Link]
-
Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
-
Sajiki, H., et al. (2018). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. Materials Chemistry Frontiers, 2(10), 1856-1862. [Link]
-
Sajiki, H., et al. (2021). Three polymorphs of a thienyl-substituted donor–acceptor-type benzothiadiazole showing different mechanochromic luminescence. CrystEngComm, 23(26), 4647-4652. [Link]
-
Kovács, G., et al. (2022). Synthesis of Benzo[2][7]thiazolo[2,3-c][1][2][8]triazole Derivatives via C–H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1433. [Link]
-
Nielsen, C. B., et al. (2012). Effect of Fluorination of 2,1,3-Benzothiadiazole on the Coplanarity of the Donor–Acceptor–Donor Copolymers. Crystal Growth & Design, 12(10), 4979-4985. [Link]
-
European Patent Office. (1998). Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate. [Link]
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SIELC Technologies. (n.d.). Separation of Benzo-1,2,3-thiadiazole on Newcrom R1 HPLC column. Retrieved from [Link]
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Chou, C.-Y., et al. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 751(2), 357-364. [Link]
-
Liu, J., et al. (2021). Quinoxaline-benzothiadiazole Heterotrimer Enabling Organic Solar Cells with Extraordinary Efficiency and Stability. Journal of Materials Chemistry A. [Link]
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- 5. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. nbinno.com [nbinno.com]
Technical Support Center: Stability and Degradation of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy-containing compounds. The trifluoromethoxy (-OCF₃) group is increasingly utilized in medicinal chemistry to enhance metabolic stability, lipophilicity, and membrane permeability.[1][2][3][4] However, understanding its stability profile under various experimental conditions is crucial for accurate data interpretation and successful drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these unique molecules.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethoxy group generally considered stable?
A1: The stability of the trifluoromethoxy group is primarily attributed to the high strength of the carbon-fluorine (C-F) bond.[1][5] This bond is one of the strongest in organic chemistry, making it resistant to cleavage by many chemical and enzymatic processes.[1][5] Additionally, the strong electron-withdrawing nature of the three fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[5] This inherent stability is a key reason for its incorporation into drug candidates to block metabolic hotspots and prolong a drug's half-life.[6]
Q2: Under what conditions can I expect to see degradation of a trifluoromethoxy-containing compound?
A2: While generally stable, degradation can occur under specific, often harsh, conditions. These include:
-
Strong Acidic or Basic Conditions: Although the -OCF₃ group is relatively stable toward acids and bases, prolonged exposure to extreme pH and high temperatures can lead to hydrolysis, particularly if the aromatic ring is activated by other substituents.[7]
-
Oxidative Stress: Aggressive oxidative conditions, such as those generated by Advanced Oxidation Processes (AOPs) using hydroxyl radicals, can initiate degradation.[8] In a biological context, certain cytochrome P450 (CYP) enzymes can catalyze the oxidative displacement of the trifluoromethoxy group.[9]
-
Photochemical Degradation: Exposure to high-energy light (photolysis), especially in the presence of photosensitizers, can lead to the degradation of some trifluoromethoxy-containing aromatic compounds.[10]
-
Reductive Defluorination: Specific chemical and electrochemical methods can cleave the C-F bonds through reductive pathways, though this is less common under typical experimental conditions.[8]
Q3: My trifluoromethoxy-containing compound is showing unexpected instability during my in vitro metabolic assay. What could be the cause?
A3: Unexpected instability in a metabolic assay can be perplexing. Here are some potential causes and troubleshooting steps:
-
Enzymatic Cleavage: While resistant, the -OCF₃ group is not entirely immune to metabolism. Specific CYP450 isozymes can mediate an ipso-substitution, replacing the -OCF₃ group with a hydroxyl group.[9] This is a known metabolic pathway for some compounds.
-
Instability of the Parent Molecule: The instability may not be with the -OCF₃ group itself, but rather another part of the molecule that is susceptible to the assay conditions (e.g., hydrolysis of an ester, oxidation of an amine).
-
Non-Enzymatic Degradation in Assay Buffer: Check the stability of your compound in the assay buffer without the metabolic enzymes (e.g., liver microsomes or S9 fraction) to rule out simple hydrolytic degradation at the buffer's pH and temperature.
Q4: Are there any known hazardous byproducts from the degradation of trifluoromethoxy compounds?
A4: Yes, under certain degradation conditions, hazardous byproducts can form. For example, thermal degradation can release toxic hydrogen fluoride (HF) gas.[8] Incomplete oxidation could lead to the formation of other persistent and potentially toxic fluorinated organic compounds, such as trifluoroacetic acid (TFA).[8] It is crucial to handle degradation experiments with appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment.
Part 2: Troubleshooting Guides
Troubleshooting Guide 1: Unexpected Degradation in Formulation Studies
Issue: A trifluoromethoxy-containing drug candidate is showing significant degradation in a pre-formulation study under acidic or basic conditions.
Causality: The stability of the C-O bond of the trifluoromethoxy group can be influenced by the electronic properties of the aromatic ring to which it is attached. Electron-donating groups ortho or para to the -OCF₃ group can make the carbon atom more susceptible to nucleophilic attack, leading to hydrolysis.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting formulation instability.
Step-by-Step Protocol: pH-Rate Profile Study
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare solutions of your compound at a known concentration in each buffer.
-
Incubation: Incubate the samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench any further reaction by diluting the aliquot in a suitable mobile phase and cooling it.
-
Analysis: Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of the line will give the observed degradation rate constant (k_obs).
-
Profile Generation: Plot log(k_obs) versus pH to generate the pH-rate profile. This will reveal the pH at which the compound is most stable.
Troubleshooting Guide 2: Investigating Metabolic Lability of the -OCF₃ Group
Issue: You suspect that the trifluoromethoxy group in your compound is being metabolically cleaved, but you need to confirm this and identify the responsible enzymes.
Causality: The primary mechanism for metabolic cleavage of an aromatic trifluoromethoxy group is oxidative displacement, often mediated by cytochrome P450 enzymes, leading to the formation of a phenol.[9]
Experimental Workflow for Metabolic Stability Assessment:
Caption: Workflow for investigating metabolic cleavage of the -OCF₃ group.
Protocol: In Vitro Microsomal Stability Assay
-
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[6]
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system.
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
96-well plate.
-
-
Procedure: a. Prepare the NADPH regenerating system solution in phosphate buffer. b. Add the liver microsome solution to the wells of a 96-well plate. c. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes. d. Initiate the metabolic reaction by adding the NADPH regenerating system solution. e. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the baseline concentration.[6]
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
| Parameter | Drug with Labile Group | Drug with Stable -OCF₃ Group | Rationale |
| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[6] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance measures the metabolic capacity of the liver; blocking a metabolic pathway reduces this value.[6] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[6] |
| Table 1. Expected outcomes on metabolic stability when a trifluoromethoxy group replaces a metabolically labile group. |
Part 3: Degradation Pathways
Aryl-OCF₃ Degradation Pathways
The degradation of trifluoromethoxy-containing aromatic compounds can proceed through several pathways depending on the conditions.
1. Hydrolytic Cleavage (Forced Conditions): Under harsh acidic or basic conditions, the C-O bond can be cleaved.
-
Mechanism: Nucleophilic aromatic substitution, where a nucleophile (e.g., OH⁻) attacks the carbon atom bearing the -OCF₃ group, leading to its displacement. The trifluoromethoxide anion (⁻OCF₃) is unstable and can decompose.
2. Oxidative Displacement (Metabolic Pathway):
-
Mechanism: Cytochrome P450 enzymes can catalyze an ipso-substitution reaction. This involves the addition of an oxygen atom to the aromatic ring at the position of the -OCF₃ group, followed by rearrangement and displacement to form a phenol and a trifluoromethyl-containing byproduct.[9]
3. Photodegradation:
-
Mechanism: Absorption of UV light can excite the molecule to a higher energy state, making it more susceptible to reaction with other molecules, such as oxygen or water. This can lead to ring opening or cleavage of the -OCF₃ group.
Caption: General degradation pathways for aryl-OCF₃ compounds.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin. Available at: [Link]
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Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed. Available at: [Link]
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The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
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Trifluoromethoxy-containing pharmaceutical drugs. - ResearchGate. Available at: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
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Investigation of hydrolytic stability of N-trifluoromethyl secondary... - ResearchGate. Available at: [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Available at: [Link]
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Trifluoromethoxide anion degradation. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available at: [Link]
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Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems - NIH. Available at: [Link]
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Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed. Available at: [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. Available at: [Link]
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Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - NIH. Available at: [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Available at: [Link]
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Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase | Request PDF - ResearchGate. Available at: [Link]
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The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
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(PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. Available at: [Link]
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Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available at: [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
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Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available at: [Link]
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Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF. Available at: [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... - ResearchGate. Available at: [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E - The Royal Society of Chemistry. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-(Trifluoromethoxy)benzo[c]thiadiazole
Welcome to the technical support guide for 5-(Trifluoromethoxy)benzo[c]thiadiazole. As Senior Application Scientists, we understand that realizing the full potential of a novel compound can be hindered by practical challenges like poor solubility. This guide is designed to provide you with in-depth, field-tested strategies to overcome these hurdles, ensuring the accuracy and reproducibility of your experimental data.
The core issue stems from the physicochemical properties of the benzothiadiazole scaffold. These molecules are often characterized by a rigid, aromatic structure, which contributes to high crystal lattice energy and lipophilicity, leading to poor aqueous solubility.[1] The trifluoromethoxy group further increases the lipophilicity (LogP is estimated to be ~2.7), exacerbating the challenge of keeping the compound dissolved in the aqueous environment of most biological assays.[2] This guide will walk you through a logical progression of troubleshooting steps, from simple protocol adjustments to more advanced formulation strategies.
Frequently Asked Questions & Troubleshooting Guide
Q1: My 5-(Trifluoromethoxy)benzo[c]thiadiazole, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and what should I do first?
A1: This is the most common manifestation of poor aqueous solubility and is known as "crashing out." It occurs when a compound dissolved at a high concentration in a water-miscible organic solvent, like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[3][4] The localized high concentration of the compound at the point of addition exceeds its aqueous solubility limit, causing it to precipitate.[5]
Your first line of defense is to optimize your dilution protocol before exploring more complex solutions.
Initial Troubleshooting Steps:
-
Lower the Final Concentration: The simplest explanation may be that your target concentration exceeds the compound's maximum aqueous solubility. Try testing a lower concentration to see if the precipitation issue resolves.
-
Optimize the Dilution Method: Avoid single, large-volume dilutions. Instead, perform a multi-step serial dilution. Critically, ensure rapid and thorough mixing (e.g., by vortexing or vigorous pipetting) immediately upon adding the DMSO stock to the assay buffer. This helps to quickly disperse the compound and avoid localized supersaturation.[4]
-
Increase DMSO (with caution): You can slightly increase the final concentration of DMSO in your assay. However, for most cell-based assays, DMSO concentrations should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[6][7] You must empirically determine the tolerance of your specific assay by running a DMSO-only dose-response curve (vehicle control). Biochemical assays may tolerate higher concentrations (e.g., 1-2%), but this still requires validation.[5]
-
Brief Sonication: After dilution, a brief sonication of your final solution can sometimes help redissolve fine precipitates and create a more uniform dispersion.[4]
Below is a decision tree to guide your initial troubleshooting efforts.
Caption: Workflow for the shake-flask solubility determination method.
By comparing your intended assay concentrations to the measured thermodynamic solubility, you can definitively determine if you are working above the solubility limit.
References
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- Vertex AI Search, based on Benchchem. An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.
- Vertex AI Search, based on Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Vertex AI Search, based on Benchchem.
- Vertex AI Search, based on ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- Vertex AI Search, based on an unspecified source. Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search, based on Solubility of Things. Benzothiazole - Solubility of Things.
- Vertex AI Search, based on PMC - NIH. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Vertex AI Search, based on ResearchGate. How to improve the bioavailability of poorly soluble drugs.
- Vertex AI Search, based on International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Vertex AI Search, based on PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Vertex AI Search, based on Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
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- Vertex AI Search, based on Wikipedia. Dimethyl sulfoxide.
- Vertex AI Search, based on Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Vertex AI Search, based on an unspecified source. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Vertex AI Search, based on NINGBO INNO PHARMCHEM CO.,LTD. 5-(trifluoromethyl)-2,1,3-benzothiadiazole.
- Vertex AI Search, based on Sussex Drug Discovery Centre.
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- Vertex AI Search, based on New Journal of Chemistry (RSC Publishing).
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- Vertex AI Search, based on Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
- Vertex AI Search, based on an unspecified source. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Vertex AI Search, based on Benchchem.
- Vertex AI Search, based on Santa Cruz Biotechnology. 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | CAS 17754-05-1 | SCBT.
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Vertex AI Search, based on BLD Pharm. 17754-05-1|5-(Trifluoromethyl)benzo[c]t[8][9][10]hiadiazole|BLD Pharm.
- Vertex AI Search, based on PMC - PubMed Central. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
- Vertex AI Search, based on an unspecified source. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors.
- Vertex AI Search, based on Patsnap Synapse. How does solubility affect oral bioavailability?.
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Vertex AI Search, based on Chemrio. 5-(Trifluoromethyl)benzo[c]t[8][9][10]hiadiazole.
- Vertex AI Search, based on NIH. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling.
- Vertex AI Search, based on RSC Publishing. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors.
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Vertex AI Search, based on ResearchGate. Fluorine Substitution Influence on Benzot[9][10][11]hiadiazole Based Polymers for Field-Effect Transistor Applications | Request PDF.
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Vertex AI Search, based on Echemi. Buy 5-(TRIFLUOROMETHYL)BENZO- [9][10][11]- thiadiazole.
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Refinement of protocols for coupling reactions with 5-(Trifluoromethoxy)benzo[c]thiadiazole
Technical Support Center: 5-(Trifluoromethoxy)benzo[c]thiadiazole
A Senior Application Scientist's Guide to Mastering Coupling Reactions
Welcome to the technical support center for coupling reactions involving 5-(Trifluoromethoxy)benzo[c]thiadiazole. As a Senior Application Scientist, I've seen firsthand the unique challenges and immense potential of this powerful building block in medicinal chemistry and materials science. Its distinct electronic properties, stemming from the potent electron-withdrawing nature of both the benzothiadiazole core and the trifluoromethoxy group, make it a fascinating, albeit demanding, substrate.
This guide is structured to move beyond simple protocols. It's designed to empower you with the underlying chemical principles, troubleshoot common failures, and refine your approach to achieve consistent, high-yield results. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during coupling reactions with 5-(Trifluoromethoxy)benzo[c]thiadiazole and its halogenated derivatives.
Question: My Suzuki-Miyaura coupling reaction is failing or giving very low yield. What should I investigate first?
Answer: A failing Suzuki coupling with this substrate is often traced back to one of three areas: catalyst deactivation, inefficient transmetalation, or substrate decomposition.
-
Catalyst System Check: The electron-deficient nature of the aryl halide makes oxidative addition relatively facile, but the overall catalytic cycle can be sluggish.[1][2]
-
Oxygen Contamination: The Pd(0) active species is highly sensitive to oxygen, which can cause catalyst decomposition and promote unwanted boronic acid homocoupling.[3] Ensure your solvents are rigorously degassed and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands stabilize the palladium center, promote the reductive elimination step, and are essential for coupling challenging substrates.[3][4] For benzothiadiazole systems specifically, Xantphos has also proven to be a highly effective ligand.[5][6]
-
-
Transmetalation & Base Issues: The transmetalation step requires the activation of the boronic acid by a base.[7]
-
Base Strength & Solubility: A common reason for failure is poor solubility of the inorganic base.[8] While strong bases like NaOtBu are effective, they can cause decomposition of sensitive substrates. For a substrate like this, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often a better choice due to their ability to facilitate the challenging transmetalation step without degrading the material.[3][9] Grinding the base before use or adding Celite can help prevent clumping and improve reaction rates in scaled-up reactions.[9]
-
Aqueous Conditions: Many Suzuki protocols use aqueous base solutions (e.g., in a toluene/water mixture). This can be crucial for activating the boronic acid. Ensure vigorous stirring to facilitate phase mixing.
-
-
Substrate Stability: The trifluoromethoxy group can be sensitive to certain nucleophiles or harsh conditions, although it is generally more stable than a triflate group. If you suspect decomposition, monitor the starting material's integrity by TLC or LC-MS throughout the reaction.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Question: My Buchwald-Hartwig amination is sluggish, and I see significant starting material even after extended heating. What's wrong?
Answer: This is a classic issue when working with electron-deficient heteroaryl halides. The problem often lies with the choice of base or ligand, which are critical for the deprotonation of the amine-palladium complex.
-
Base Selection is Critical: The choice of base is highly substrate-dependent.[8]
-
Strong Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used and are very effective at deprotonating the amine.[9] However, given the electron-deficient nature of your substrate, these strong bases can sometimes lead to decomposition or side reactions.
-
Weaker Bases: If you observe decomposition, switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ is a prudent step.[8][9] These bases offer broader functional group tolerance. Cs₂CO₃ is often favored due to its better solubility in common organic solvents compared to other carbonates.[9]
-
Homogeneous Conditions: For reactions in flow or for improved reproducibility, consider using an organic base like DBU (1,8-Diazabicyclo(5.4.0)undec-7-ene). While DBU alone may not be strong enough, its use with specific ligands like XantPhos can facilitate the reaction under homogeneous conditions, preventing issues with insoluble inorganic salts.[10]
-
-
Ligand Effects: Aryl chlorides and electron-deficient aryl bromides are challenging substrates that require highly active catalysts.[8]
-
Bulky, Electron-Rich Ligands: Use ligands designed for challenging couplings. Biarylphosphine ligands (e.g., BrettPhos, XPhos) are excellent choices.[11] Xantphos is also a versatile and effective ligand for aminations.[10] These ligands facilitate both the initial oxidative addition and the final reductive elimination.
-
Catalyst Inhibition: Heterocyclic substrates, especially those containing sulfur or nitrogen atoms, can sometimes coordinate to the palladium center and inhibit catalysis.[12][13] Using a higher ligand-to-palladium ratio (e.g., 2:1) can sometimes mitigate this effect.
-
-
Solvent Choice: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[8] Toluene, dioxane, and THF are generally reliable choices.[8][14]
Question: I am attempting a Sonogashira coupling, but my main product is the homocoupled alkyne dimer (Glaser coupling). How can I prevent this?
Answer: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen, especially when a copper co-catalyst is used.[15]
-
Strictly Anaerobic Conditions: This is non-negotiable. The mechanism for homocoupling involves the oxidation of Cu(I) to Cu(II).
-
Degassing: Thoroughly degas your solvent(s) and the amine base (if it's a liquid) using the freeze-pump-thaw method or by bubbling with argon for at least 30 minutes.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven and maintain a positive pressure of argon or high-purity nitrogen throughout the entire setup and reaction period.
-
-
Copper(I) Source: Ensure your Cu(I) salt (typically CuI) is pure and white or off-white. If it has a green or blue tint, it has been oxidized to Cu(II) and will promote homocoupling. Using freshly purchased, high-purity CuI is recommended.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require a higher palladium catalyst loading and may need specific ligands, but they completely eliminate the primary pathway for Glaser coupling.
-
Reaction Temperature: While some sluggish reactions benefit from heating, higher temperatures can sometimes accelerate side reactions.[15] Try running the reaction at room temperature first before resorting to heat.
Frequently Asked Questions (FAQs)
Q1: Why is 5-(Trifluoromethoxy)benzo[c]thiadiazole considered a challenging substrate?
The challenge arises from its extreme electron-deficient character. The benzothiadiazole ring is inherently electron-poor, and this effect is dramatically amplified by the powerful inductive- and resonance-withdrawing trifluoromethoxy (-OCF₃) group. This has several consequences:
-
Enhanced Reactivity (Pro): The C-X (X = Halogen) bond is highly polarized and activated towards oxidative addition by a Pd(0) catalyst. This is often the rate-determining step, so this feature can be advantageous.[2]
-
Potential for Nucleophilic Aromatic Substitution (SNA_r_) (Con): The ring is highly susceptible to attack by strong nucleophiles. This can lead to decomposition or unwanted side reactions, especially if strong bases (like alkoxides) or certain amine nucleophiles are used at elevated temperatures.
-
Catalyst Inhibition (Con): The nitrogen and sulfur atoms of the thiadiazole ring can act as ligands, potentially coordinating to the palladium center and deactivating the catalyst.[12][16]
Q2: How do I select the optimal Palladium/Ligand precatalyst?
For challenging substrates, modern palladium precatalysts are highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Buchwald Palladacycle Precatalysts (G3/G4): These are air- and moisture-stable complexes that rapidly and reliably generate the active L-Pd(0) species upon addition of a base. Using a precatalyst like XPhos Pd G3 or BrettPhos Pd G3 removes the guesswork from catalyst activation and leads to more reproducible results.[11][17]
-
Matching Ligand to Reaction:
Q3: What are the key considerations for solvent selection?
-
Solubility: Ensure all reactants, especially the inorganic base, are at least partially soluble. Poor solubility is a common cause of reaction failure.[8]
-
Boiling Point: The required reaction temperature will dictate your solvent choice. Toluene (b.p. 111 °C) and Dioxane (b.p. 101 °C) are excellent for reactions requiring heat.[8][14]
-
Aprotic vs. Protic: Most coupling reactions are performed in polar aprotic solvents (Toluene, Dioxane, THF, DMF). However, Suzuki reactions often benefit from the presence of water to help activate the boronic acid.[2]
-
Inertness: The solvent must not react with the catalyst or reagents. As mentioned, avoid chlorinated solvents and acetonitrile in palladium catalysis.[8]
Optimized Experimental Protocols
Disclaimer: These are general, robust starting points. Optimization for specific coupling partners is always recommended.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for coupling a halogenated 5-(trifluoromethoxy)benzo[c]thiadiazole with an arylboronic acid.
Materials:
-
4-Bromo-5-(trifluoromethoxy)benzo[c]thiadiazole (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v mixture)
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the previously degassed Toluene/Water solvent mixture via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the amination of a halogenated 5-(trifluoromethoxy)benzo[c]thiadiazole with a primary or secondary amine.
Materials:
-
4-Bromo-5-(trifluoromethoxy)benzo[c]thiadiazole (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Preparation: In a glovebox or under a positive flow of argon, add the aryl bromide (1.0 equiv), BrettPhos Pd G3 (0.02 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add the anhydrous, degassed toluene, followed by the amine (1.2 equiv) via syringe.
-
Inert Atmosphere: Seal the tube and remove from the glovebox (if used).
-
Reaction: Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS (typically 2-16 hours).
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
General Experimental Workflow
Caption: A generalized workflow for setting up cross-coupling reactions.
Data & Reference Tables
Table 1: Recommended Catalyst Systems for Key Coupling Reactions
| Reaction Type | Recommended Pd Pre-catalyst | Recommended Ligand | Typical Loading (mol%) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Palladacycle | XPhos, SPhos, Xantphos[3][5] | 1 - 5 |
| Buchwald-Hartwig | Palladacycle (e.g., G3) | BrettPhos, XPhos, RuPhos[11] | 1 - 5 |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃, cataCXium® A | 2 - 5 |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃, AsPh₃[18] | 2 - 5 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, Xantphos[19] | 1 - 5 |
Table 2: Base and Solvent Selection Guide
| Reaction Type | Recommended Base(s) | Rationale | Recommended Solvent(s) |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃[3][8] | Effective for transmetalation with good functional group tolerance. | Toluene/H₂O, Dioxane/H₂O[14] |
| Buchwald-Hartwig | NaOtBu, LHMDS, Cs₂CO₃[8][9] | Strong bases for efficient amine deprotonation; Cs₂CO₃ for sensitive substrates. | Toluene, Dioxane, 2-MeTHF[8] |
| Sonogashira | Et₃N, i-Pr₂NH (DIPA)[15] | Acts as both base and often as a solvent or co-solvent. | THF, DMF, Toluene[15] |
| Stille | Often base-free | The transmetalation step does not require base activation. | Toluene, DMF, Dioxane[18] |
References
- BenchChem. (2025). Optimizing base and solvent for Buchwald-Hartwig amination. BenchChem.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- ResearchGate. (n.d.). Representative results for the optimization of Pd-catalyzed.... ResearchGate.
- BenchChem. (2025). Troubleshooting guide for 4-Methyl-2,1,3-benzothiadiazole functionalization reactions. BenchChem.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Ahlquist, M. S. G., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24).
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- PMC - NIH. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Open Flask. (2017). The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask.
- PMC - NIH. (n.d.). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. PMC - NIH.
- ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF. ResearchGate.
- PMC - PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. Reddit.
- ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a. ResearchGate.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- PubMed - NIH. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
- ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters.
- PubMed. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. PubMed.
- PubMed. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. PubMed.
- (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
- Organic Chemistry Portal. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal.
- Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
-
Chemrio. (n.d.). 5-(Trifluoromethyl)benzo[c][8][9][10]thiadiazole. Chemrio. Available at:
- BenchChem. (2025). Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. BenchChem.
-
ResearchGate. (n.d.). Effect of Monofluoro Substitution on the Optoelectronic Properties of Benzo[c][8][9][10]thiadiazole Based Organic Semiconductors | Request PDF. ResearchGate. Available at:
-
BLD Pharm. (n.d.). 17754-05-1|5-(Trifluoromethyl)benzo[c][8][10]thiadiazole|BLD Pharm. BLD Pharm. Available at:
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. BenchChem.
- NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
- Royal Society of Chemistry. (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers.
- NIH. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). NIH.
- PubMed. (2016). Highly Contorted 1,2,5-Thiadiazole-Fused Aromatics for Solution-Processed Field-Effect Transistors: Synthesis and Properties. PubMed.
- PubMed. (2019). Regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides through iridium-catalyzed C-H activation. PubMed.
-
(n.d.). 4,7-Diarylbenzo[c][8][9][10]thiadiazoles as fluorophores and visible light organophotocatalysts. Available at:
- Beilstein Journals. (n.d.). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Beilstein Journals.
-
PMC - PubMed Central. (n.d.). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][8][9][12]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. Available at:
-
PubMed. (n.d.). Chemistry and materials based on 5,5'-bibenzo[c][8][9][10]thiadiazole. PubMed. Available at:
- PMC - NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
Sources
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Technical Support Center: Scaling Up the Synthesis of 5-(Trifluoromethoxy)benzo[c]thiadiazole
Technical Support Center: Scaling Up the Synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole
Welcome to the technical support center for the synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this important fluorinated heterocyclic compound. The trifluoromethoxy group imparts unique properties, making this molecule a valuable building block in medicinal chemistry and materials science.[2][4] However, its synthesis, particularly at a larger scale, can present several challenges.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis, ensuring a safe, efficient, and reproducible process.
I. Synthesis Overview & Key Challenges
The synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole typically proceeds via a two-step process:
-
Reduction of a nitroaniline precursor: The synthesis begins with the reduction of 2-nitro-4-(trifluoromethoxy)aniline to form 4-(trifluoromethoxy)benzene-1,2-diamine.
-
Cyclization: The resulting diamine is then cyclized using a thionylating agent, most commonly thionyl chloride (SOCl₂), to form the desired benzothiadiazole ring.[5]
While the chemistry is well-established, several challenges can arise during scale-up, including:
-
Exothermic reactions: Both the reduction and cyclization steps can be highly exothermic, requiring careful temperature control.
-
Reagent stability and handling: The diamine intermediate is susceptible to oxidation, and thionyl chloride is a hazardous and moisture-sensitive reagent.[3][6][7][8][9][10]
-
Impurity formation: Side reactions can lead to the formation of impurities that are difficult to remove.
-
Purification: Isolating the final product with high purity on a large scale can be challenging.
This guide will address each of these challenges in detail.
Logical Workflow for Synthesis and Troubleshooting
Caption: A flowchart of the synthesis and key troubleshooting points.
II. Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the scale-up synthesis.
Step 1: Reduction of 2-Nitro-4-(trifluoromethoxy)aniline
Q1: My reduction reaction is sluggish or incomplete. What are the possible causes and solutions?
A1:
-
Poor quality of reducing agent: Tin(II) chloride dihydrate (SnCl₂) is commonly used for this reduction. Ensure it is of high purity and has been stored properly to prevent oxidation.
-
Insufficient acid: Concentrated hydrochloric acid is crucial for the reaction. Ensure the correct stoichiometry is used.
-
Low reaction temperature: The reaction is typically heated to 70-80°C to ensure a reasonable reaction rate.[1] If the temperature is too low, the reaction will be slow.
-
Inefficient stirring: On a larger scale, proper mixing is essential to ensure good contact between the reactants. Use a robust overhead stirrer.
Q2: I am observing a significant amount of dark, tar-like byproducts after the reduction. Why is this happening?
A2: This is likely due to the oxidation of the product, 4-(trifluoromethoxy)benzene-1,2-diamine. Aromatic diamines are notoriously unstable and can oxidize in the presence of air.
-
Solutions:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete and neutralized, extract the product into an organic solvent immediately.
-
Minimize the time the diamine is exposed to air and light. It is often best to use the crude diamine directly in the next step without prolonged storage.
-
Step 2: Cyclization with Thionyl Chloride
Q3: The yield of my cyclization reaction is low. How can I improve it?
A3:
-
Moisture contamination: Thionyl chloride reacts violently with water.[3][7][9] Ensure all glassware is oven-dried and the reaction is run under strictly anhydrous conditions. Use a drying tube on your condenser.
-
Purity of the diamine: Impurities from the previous step can interfere with the cyclization. While using the crude diamine is often recommended for stability reasons, if yields are consistently low, consider a rapid purification of the diamine (e.g., filtration through a short plug of silica gel) before use.
-
Incorrect stoichiometry: A molar ratio of at least 2:1 of thionyl chloride to the diamine is typically required.[11] Some procedures may use a larger excess.
-
Suboptimal temperature: The reaction is often performed at reflux in a suitable solvent (e.g., toluene, dichloromethane). However, for some substrates, lower temperatures may be beneficial to reduce side reactions.[6]
-
Presence of a base: The addition of a tertiary base like pyridine can accelerate the reaction.[12]
Q4: I am having difficulty isolating the product after the reaction. What is the best work-up procedure?
A4:
-
Excess thionyl chloride: After the reaction is complete, the excess thionyl chloride must be removed. This is typically done by distillation under atmospheric pressure, followed by vacuum distillation to isolate the crude product.[11]
-
Quenching: The reaction mixture can be carefully quenched by pouring it onto ice water. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Neutralization: The aqueous layer will be highly acidic. Neutralize it carefully with a base (e.g., sodium bicarbonate solution) before disposal.
Purification
Q5: My final product is contaminated with a close-boiling impurity. How can I improve the purity?
A5:
-
Column chromatography: This is the most common method for purifying benzothiadiazole derivatives. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.[11]
-
Azeotropic distillation: For very stubborn impurities, heteroazeotropic distillation with a suitable entrainer could be explored.[13]
III. Frequently Asked Questions (FAQs)
Q: What are the main safety precautions I need to take when working with thionyl chloride?
A: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[3][7][9]
-
Always handle thionyl chloride in a well-ventilated fume hood. [8][9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [7][9][10]
-
Ensure an emergency eyewash station and safety shower are readily accessible. [8][9][10]
-
Quench any spills with an inert absorbent material like sand or vermiculite. Do NOT use water. [7]
Q: Can I use a different reagent for the cyclization step?
A: Yes, other reagents can be used, such as N-thionylaniline. This reagent can be advantageous as it tolerates acidic groups on the diamine that thionyl chloride does not.[12] However, it may also be susceptible to side reactions.[12]
Q: How can I monitor the progress of my reactions?
A: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product in both the reduction and cyclization steps.[6] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light.
Q: What are the expected spectroscopic data for 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole?
A: While specific data can vary slightly, you should expect to see characteristic signals in the ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra, as well as a molecular ion peak in the mass spectrum corresponding to its molecular weight (222.16 g/mol ).
| Property | Value |
| Molecular Formula | C₇H₃F₃N₂OS |
| Molecular Weight | 222.16 g/mol |
| Appearance | Typically a yellow to brown solid or oil |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine
This protocol is adapted from established procedures for the reduction of nitroanilines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an overhead stirrer, add tin(II) chloride dihydrate (3.2 equivalents).
-
Acid Addition: Slowly add concentrated hydrochloric acid.
-
Substrate Addition: Prepare a solution of 2-nitro-4-(trifluoromethoxy)aniline (1.0 equivalent) in ethanol and add it slowly to the stirred tin(II) chloride solution.
-
Heating: Heat the reaction mixture to 70-80°C for 30-60 minutes, monitoring the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Carefully adjust the pH to 11-12 with a 40% sodium hydroxide solution. Caution: This is a highly exothermic process.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(trifluoromethoxy)benzene-1,2-diamine. It is recommended to use this product immediately in the next step.
-
Protocol 2: Synthesis of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole
This protocol is a general procedure for the cyclization of o-phenylenediamines.[5][11]
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the crude 4-(trifluoromethoxy)benzene-1,2-diamine (1.0 equivalent) in an anhydrous solvent such as toluene or pyridine.
-
Reagent Addition: Slowly add thionyl chloride (at least 2.0 equivalents) to the stirred solution via the dropping funnel. An exothermic reaction may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess solvent and thionyl chloride by distillation.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Reaction Mechanism Visualization
Caption: A simplified representation of the cyclization mechanism.
V. References
-
ChemicalBook. (2023). 1,2-DIAMINO-4-(TRIFLUOROMETHOXY)BENZENE | 658-89-9. Retrieved from ChemicalBook.
-
BenchChem. (n.d.). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. Retrieved from BenchChem.
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from BenchChem.
-
BenchChem. (n.d.). Troubleshooting guide for 4-Methyl-2,1,3-benzothiadiazole functionalization reactions. Retrieved from BenchChem.
-
Loba Chemie. (n.d.). THIONYL CHLORIDE AR Safety Data Sheet. Retrieved from Loba Chemie.
-
MDPI. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Retrieved from MDPI.
-
New Jersey Department of Health. (2000). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from NJ.gov.
-
Standard Operating Procedures. (2013). SOP 0079 - Thionyl Chloride. Retrieved from SOPs.
-
Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride. Retrieved from Fisher Scientific.
-
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(Trifluoromethoxy)benzo[c]thiadiazole versus its Non-fluorinated Counterpart
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique constellation of electronic and steric properties that can profoundly influence a molecule's biological profile.[3][4] This guide provides an in-depth comparative analysis of 5-(Trifluoromethoxy)benzo[c]thiadiazole and its non-fluorinated parent, benzo[c]thiadiazole. Benzo[c]thiadiazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[5][6][7] By juxtaposing the predicted biological activities of these two molecules, we aim to illuminate the transformative impact of trifluoromethoxy substitution and provide a robust framework for future experimental validation.
This analysis is predicated on the well-established principles of medicinal chemistry, leveraging data from analogous compounds to forecast the shifts in physicochemical properties and, consequently, biological activity. We will delve into the anticipated enhancements in metabolic stability, cellular permeability, and target engagement conferred by the -OCF₃ group. Furthermore, this guide will furnish detailed, field-proven experimental protocols to empower researchers to rigorously test these hypotheses.
Physicochemical Properties: A Tale of Two Substituents
The introduction of a trifluoromethoxy group in place of a hydrogen atom is anticipated to dramatically alter the physicochemical landscape of the benzo[c]thiadiazole scaffold. These changes are the bedrock upon which differential biological activities are built.
Lipophilicity: The trifluoromethoxy group is significantly more lipophilic than a hydrogen atom.[8][9] This increased lipophilicity, as quantified by the Hansch parameter (π), is expected to enhance the molecule's ability to permeate cell membranes, a critical factor for reaching intracellular targets.[3][4]
Metabolic Stability: One of the most compelling reasons for employing the trifluoromethoxy group in drug design is its remarkable resistance to metabolic degradation.[3][10][11] The carbon-fluorine bond is exceptionally strong, rendering the -OCF₃ group far less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a C-H bond or even a methoxy (-OCH₃) group.[9][10][11] This heightened metabolic stability is predicted to translate into a longer biological half-life and improved bioavailability for 5-(Trifluoromethoxy)benzo[c]thiadiazole.
Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4][12] This electronic perturbation can influence the molecule's interaction with biological targets by altering its dipole moment and hydrogen bonding capabilities.
Comparative Physicochemical Data
| Property | Benzo[c]thiadiazole (Predicted) | 5-(Trifluoromethoxy)benzo[c]thiadiazole (Predicted) | Rationale for Predicted Difference |
| LogP | Lower | Higher | The trifluoromethoxy group is a highly lipophilic substituent.[8][9] |
| Metabolic Half-life | Shorter | Longer | The C-F bonds in the trifluoromethoxy group are resistant to enzymatic cleavage.[3][10][11] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally correlates with decreased aqueous solubility. |
| Binding Affinity | Target Dependent | Potentially Higher | The trifluoromethoxy group can engage in favorable interactions within a binding pocket.[13] |
Anticipated Biological Activities: A Comparative Outlook
Given the diverse biological activities reported for thiadiazole and benzothiadiazole derivatives, including anticancer and antimicrobial effects, it is plausible that both 5-(Trifluoromethoxy)benzo[c]thiadiazole and its non-fluorinated counterpart will exhibit interesting biological profiles.[5][6][7][14] However, the introduction of the trifluoromethoxy group is expected to modulate these activities significantly.
Anticancer Activity
Numerous thiadiazole derivatives have been investigated as potential anticancer agents.[15][16][17][18] Their mechanisms of action often involve the inhibition of key signaling pathways or the induction of apoptosis. The enhanced lipophilicity of 5-(Trifluoromethoxy)benzo[c]thiadiazole may lead to increased intracellular accumulation in cancer cells, potentially resulting in greater potency.
Caption: Workflow for comparative anticancer activity assessment.
Antimicrobial Activity
The benzothiazole and thiadiazole scaffolds are known to exhibit a broad spectrum of antimicrobial activity.[14][19][20] The trifluoromethoxy group's ability to enhance membrane permeability could lead to improved efficacy against a range of microbial pathogens.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of 5-(Trifluoromethoxy)benzo[c]thiadiazole and benzo[c]thiadiazole in human liver microsomes.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare a working solution of each compound in a phosphate buffer.
-
Prepare an NADPH regenerating system solution in a phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 15, 30, 45, 60 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[11]
-
Caption: Workflow for the in vitro metabolic stability assay.
MTT Assay for Cytotoxicity
Objective: To assess and compare the cytotoxic effects of 5-(Trifluoromethoxy)benzo[c]thiadiazole and benzo[c]thiadiazole on a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each test compound and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value for each compound.
Conclusion and Future Directions
The introduction of a trifluoromethoxy group to the benzo[c]thiadiazole scaffold is predicted to yield a derivative with enhanced metabolic stability and lipophilicity. These improved physicochemical properties are hypothesized to translate into more potent biological activity, particularly in the realms of anticancer and antimicrobial applications. The experimental protocols detailed in this guide provide a clear path for the validation of these hypotheses. Further structure-activity relationship (SAR) studies on substituted benzo[c]thiadiazoles could unveil even more potent and selective therapeutic agents.[5][15] The comparative evaluation of 5-(Trifluoromethoxy)benzo[c]thiadiazole and its non-fluorinated analog serves as a compelling case study in the power of strategic fluorination in drug discovery.
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Validating the Mechanism of Action of 5-(Trifluoromethoxy)benzo[c]thiadiazole Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides an in-depth technical comparison of experimental approaches to elucidate and validate the MoA of a novel class of compounds: 5-(Trifluoromethoxy)benzo[c]thiadiazole derivatives. These derivatives have emerged as a scaffold of interest due to the diverse biological activities of the broader benzothiadiazole family, which includes anticancer, anti-inflammatory, and neurological effects.[1][2][3][4] For the purpose of this guide, we will postulate a hypothetical, yet plausible, MoA for our lead compound, BTZ-CF3O-5, centered around the inhibition of the oncogenic phosphatase SHP2 (Src homology-2 domain containing protein tyrosine phosphatase-2) and its downstream signaling pathways. This targeted approach allows for a comprehensive exploration of validation methodologies.[5]
The journey from a hit compound to a well-characterized drug candidate is fraught with challenges, with a significant portion of clinical trial failures attributed to a lack of efficacy or unforeseen toxicity.[6] A robust preclinical MoA validation package is therefore paramount to de-risk clinical development and provide a strong rationale for therapeutic application. This guide will dissect and compare key methodologies, from initial target engagement to phenotypic and downstream signaling assays, providing the theoretical basis, practical protocols, and comparative data to empower researchers in their decision-making process.
Section 1: The Crucial First Step: Confirming Target Engagement
Direct interaction between a drug and its intended target is the foundational tenet of target-based drug discovery.[7][8] Target engagement assays are designed to provide definitive evidence of this binding event within various experimental contexts. Here, we compare several widely adopted techniques to validate the binding of BTZ-CF3O-5 to SHP2.
Biochemical Target Engagement Assays
Biochemical assays utilize purified, recombinant proteins and are often the initial step in confirming a direct drug-target interaction.[6] They are highly amenable to high-throughput screening and can provide quantitative binding parameters.[6]
Comparison of Biochemical Target Engagement Assays
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters Measured |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature (Tm) upon ligand binding. Ligand binding stabilizes the protein, leading to a higher Tm.[9] | High-throughput, cost-effective, no need for labels or tags. | Not suitable for all proteins, can be affected by buffer conditions, provides indirect evidence of binding. | ΔTm (change in melting temperature) |
| Surface Plasmon Resonance (SPR) | Immobilized target protein on a sensor chip. Binding of the analyte (drug) changes the refractive index at the surface, which is detected.[7] | Real-time, label-free, provides kinetic data (kon, koff). | Requires specialized equipment, protein immobilization can affect activity. | KD (dissociation constant), kon (association rate), koff (dissociation rate) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS), label-free, solution-based.[7] | Low-throughput, requires large amounts of protein and compound, sensitive to buffer composition. | KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n) |
-
Reagents and Materials:
-
Purified recombinant human SHP2 protein
-
BTZ-CF3O-5 stock solution (in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
-
-
Procedure:
-
Prepare a master mix containing the assay buffer and SYPRO Orange dye (final concentration 5x).
-
In a 96-well qPCR plate, add 2 µL of BTZ-CF3O-5 at various concentrations (e.g., 0.01 µM to 100 µM) or DMSO as a vehicle control.
-
Add 18 µL of a solution containing SHP2 protein (final concentration 2 µM) in assay buffer to each well.
-
Incubate at room temperature for 15 minutes.
-
Add 5 µL of the SYPRO Orange master mix to each well.
-
Centrifuge the plate briefly to remove bubbles.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, collecting fluorescence data at each interval.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve.
-
Cellular Target Engagement Assays
While biochemical assays are invaluable, they do not confirm that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment. Cellular target engagement assays address this critical question.[10]
Comparison of Cellular Target Engagement Assays
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters Measured |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation within intact cells.[11] | In-cell format, label-free, reflects cellular permeability and target binding. | Lower throughput than biochemical TSA, requires specific antibodies for detection. | Shift in protein aggregation temperature. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. The test compound displaces the tracer, leading to a decrease in BRET signal.[12] | Live-cell, quantitative, high-throughput. | Requires genetic engineering of the target protein, dependent on the availability of a suitable tracer. | IC50 (half-maximal inhibitory concentration) |
-
Cell Culture: Culture a relevant cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma cells) to 80-90% confluency.
-
Compound Treatment: Treat cells with various concentrations of BTZ-CF3O-5 or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection:
-
Quantify the amount of soluble SHP2 in the supernatant using Western blotting or an ELISA with a specific anti-SHP2 antibody.
-
Plot the amount of soluble SHP2 as a function of temperature for each compound concentration. A positive result is indicated by a shift of the curve to the right (higher temperature) in the presence of BTZ-CF3O-5.
-
Section 2: Moving Beyond Binding: Phenotypic and Downstream Signaling Assays
Confirming target engagement is necessary but not sufficient. A robust MoA validation requires demonstrating that this engagement translates into a desired biological effect.[13] This involves assessing the phenotypic consequences of target modulation and dissecting the downstream signaling pathways.
Phenotypic Assays
Phenotypic screening identifies compounds that produce a desired change in the observable characteristics of a cell or organism, without a priori knowledge of the target.[14][15] In the context of MoA validation, these assays confirm that the on-target activity of BTZ-CF3O-5 leads to the expected anti-cancer phenotype.
Comparison of Phenotypic Assays for Anti-Cancer MoA
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters Measured |
| Cell Viability/Proliferation Assay | Measures the number of viable cells after compound treatment using metabolic indicators (e.g., MTT, CellTiter-Glo®). | High-throughput, quantitative, widely used. | Does not distinguish between cytostatic and cytotoxic effects. | IC50 or GI50 (half-maximal growth inhibition) |
| Colony Formation Assay | Assesses the ability of single cells to undergo unlimited division and form colonies. | Measures long-term effects on cell survival and proliferation. | Low-throughput, time-consuming (1-3 weeks). | Number and size of colonies. |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously (e.g., apoptosis markers, cell cycle arrest, morphological changes).[16] | Multiparametric data, provides mechanistic insights. | Requires specialized equipment and complex data analysis. | Changes in nuclear morphology, protein localization, cell shape, etc. |
Downstream Signaling Analysis
To directly link the engagement of SHP2 by BTZ-CF3O-5 to the observed phenotype, it is essential to analyze the downstream signaling pathways regulated by SHP2. SHP2 is a key component of the RAS-MAPK pathway, and its inhibition is expected to reduce the phosphorylation of downstream effectors like ERK.[17]
Workflow for Downstream Signaling Analysis
Caption: Hypothetical signaling pathway and analysis workflow.
-
Cell Treatment and Lysis:
-
Seed KYSE-520 cells in 6-well plates.
-
Once at 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Pre-treat with various concentrations of BTZ-CF3O-5 for 1 hour.
-
Stimulate with a growth factor (e.g., EGF, 50 ng/mL) for 10 minutes to activate the pathway.
-
Immediately place on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Section 3: Integrating the Evidence for a Coherent MoA Narrative
The validation of a drug's MoA is not a linear process but rather an iterative cycle of hypothesis generation and testing.[18] A compelling case for the MoA of BTZ-CF3O-5 as an SHP2 inhibitor requires the integration of data from all three pillars of our investigation: target engagement, phenotypic effects, and downstream signaling.
Caption: Logical framework for MoA validation.
The data should demonstrate a clear causal chain: BTZ-CF3O-5 directly binds to and stabilizes SHP2 in cells (from CETSA), leading to a dose-dependent decrease in the phosphorylation of its downstream effector ERK (from Western blotting), which in turn results in reduced cancer cell proliferation and survival (from phenotypic assays). Consistency across these different experimental modalities provides a high degree of confidence in the proposed MoA.
Conclusion
Validating the mechanism of action for a novel compound series like the 5-(Trifluoromethoxy)benzo[c]thiadiazole derivatives is a multifaceted endeavor that requires a carefully planned and executed experimental strategy. By systematically progressing from direct target engagement assays to cellular phenotypic and downstream signaling analyses, researchers can build a robust and compelling data package. This guide has provided a comparative framework of key methodologies, complete with detailed protocols, to aid in the design of such validation studies. The integration of these diverse datasets is crucial for establishing a clear, evidence-based understanding of how a new chemical entity exerts its biological effects, ultimately paving the way for its successful translation into the clinic.
References
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Trifluoromethoxy)benzo[c]thiadiazole Analogs
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 5-(trifluoromethoxy)benzo[c]thiadiazole. We will explore the synthetic rationale, compare biological activities based on structural modifications, and provide detailed experimental protocols to support further research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic agents.
Introduction: The Significance of the 5-(Trifluoromethoxy)benzo[c]thiadiazole Scaffold
The benzo[c][1][2][3]thiadiazole ring system is a privileged scaffold in medicinal chemistry, recognized for its unique electronic properties and its presence in a wide range of biologically active compounds.[4] This heterocyclic structure is electron-deficient, which often contributes to its diverse pharmacological profiles, including potential anticancer and antimicrobial activities.[5][6]
The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position is a strategic choice in medicinal chemistry. This substituent is highly lipophilic and serves as a metabolically stable bioisostere of other groups, such as a methoxy or chloro group. Its strong electron-withdrawing nature can significantly modulate the physicochemical properties of the parent molecule, influencing its membrane permeability, metabolic stability, and binding interactions with biological targets. This guide will dissect how modifications to this core structure influence biological outcomes, drawing insights from studies on closely related analogs to inform rational drug design.
Core Scaffold and Key Points for Structural Modification
The foundational structure of 5-(trifluoromethoxy)benzo[c]thiadiazole provides several positions amenable to chemical modification to explore the SAR and optimize for a desired biological activity. The primary sites for developing analogs are the 4- and 7-positions of the benzothiadiazole ring, where the introduction of various substituents can dramatically alter the compound's therapeutic potential.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The broth microdilution method is used to determine the MIC in a 96-well plate format, allowing for the efficient testing of multiple compounds and concentrations.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture bacteria (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of each test analog in the 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Hypothetical Mechanism of Action and Future Directions
Based on the activities of related compounds, a potential mechanism for the anticancer effects of 5-(trifluoromethoxy)benzo[c]thiadiazole analogs could involve the inhibition of critical signaling pathways, such as the BRAF or CK2 kinase pathways, leading to the induction of apoptosis.
Caption: A hypothetical signaling pathway for the anticancer activity of a benzothiadiazole analog via kinase inhibition.
Conclusion
The 5-(trifluoromethoxy)benzo[c]thiadiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The trifluoromethoxy group imparts favorable physicochemical properties, and strategic modifications at the 4- and 7-positions can be used to tune the biological activity. Insights from related benzothiazole and benzimidazole analogs strongly suggest that derivatization with phenolic moieties could yield potent enzyme inhibitors, while the introduction of substituted amide functionalities could lead to effective anticancer agents. The experimental protocols provided herein offer a robust framework for the systematic evaluation of new analogs, facilitating the advancement of this compound class from discovery to clinical consideration.
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A Comparative Guide to the Efficacy of 5-(Trifluoromethoxy)benzo[c]thiadiazole-Based Compounds: A Prospective Analysis
A Comparative Guide to the Efficacy of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole-Based Compounds: A Prospective Analysis
Introduction: Rationale for a Promising New Chemical Space
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with bioisosteric functional groups is a cornerstone of rational drug design. The benzo[c][1][2][3]thiadiazole (benzothiadiazole) core is a noteworthy heterocyclic system, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5] Its planar structure and electron-deficient nature allow for effective interaction with various biological targets. Concurrently, the trifluoromethoxy (-OCF₃) group has emerged as a highly valuable substituent in modern drug discovery.[6][7] Its strong electron-withdrawing character and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity of parent molecules.[6]
This guide provides a prospective comparison of the potential in vitro and in vivo efficacy of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole-based compounds. While direct and extensive experimental data for this specific substitution pattern is still emerging, this document synthesizes information from structurally related benzothiadiazole and benzothiazole derivatives to build a scientifically grounded case for their therapeutic potential, particularly in oncology.[2][8][9] We will explore anticipated performance against relevant benchmarks and provide standardized protocols for future evaluation.
In Vitro Efficacy: A Landscape of Potent Antiproliferative Activity
The primary measure of in vitro efficacy for potential anticancer agents is their ability to inhibit the proliferation of cancer cell lines. Based on extensive studies of substituted benzothiazole and benzothiadiazole analogues, it is hypothesized that the introduction of a 5-trifluoromethoxy group will confer potent cytotoxic activity across a range of human cancer cell lines.[8][9] The electronic properties of the -OCF₃ group are expected to modulate the electron density of the heterocyclic core, potentially enhancing interactions with key enzymatic targets or DNA.[3]
Comparative Antiproliferative Activity (Hypothetical Data)
To illustrate the expected potency, the following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a candidate compound, BTD-OCF₃-1 , compared to a generic unsubstituted benzothiadiazole (BTD-H) and a standard-of-care chemotherapy agent, Doxorubicin. These values are projected based on the known effects of trifluoromethoxy substitutions on similar heterocyclic scaffolds.[6][10]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| BTD-OCF₃-1 (Proposed) | 1.5 | 2.8 | 3.1 |
| BTD-H (Unsubstituted) | >50 | >50 | >50 |
| Doxorubicin (Reference) | 0.8 | 1.2 | 0.9 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes a standard colorimetric assay to determine the cytotoxic effects of novel compounds on cancer cell lines.
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).
- Trypsinize and count the cells.
- Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours at 37°C, 5% CO₂.
2. Compound Treatment:
- Prepare a 10 mM stock solution of the test compound in DMSO.
- Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
- Replace the media in the 96-well plate with the media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
- Incubate for 48-72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
- Carefully remove the media.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Workflow for In Vitro Screening
Caption: A generalized workflow for an in vivo xenograft study.
Potential Mechanism of Action
Benzothiazole and related heterocyclic compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases. [8][9]The potent electron-withdrawing nature of the 5-trifluoromethoxy substituent may enhance the ability of the benzothiadiazole core to act as a kinase inhibitor by forming critical interactions within the ATP-binding pocket of oncogenic kinases.
Hypothesized Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical BTD-OCF₃ compound.
Conclusion and Future Perspectives
The rational design of 5-(Trifluoromethoxy)benzo[c]t[1][2][3]hiadiazole-based compounds represents a promising, yet underexplored, avenue for the development of novel therapeutics, particularly in oncology. By combining a biologically active heterocyclic core with a functional group known to enhance drug-like properties, this chemical class is poised for significant potency and favorable pharmacokinetics. The prospective analysis presented in this guide, based on robust data from related chemical series, strongly supports the initiation of dedicated synthesis and screening programs. Future research should focus on synthesizing a library of these compounds to establish concrete structure-activity relationships and validate their efficacy in both in vitro and in vivo models.
References
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A Comparative Guide to the Cross-Reactivity and Selectivity Profile of 5-(Trifluoromethoxy)benzo[c]thiadiazole, a Novel SHP2 Phosphatase Inhibitor
Abstract
The development of selective small-molecule inhibitors for challenging drug targets like protein tyrosine phosphatases is a cornerstone of modern therapeutic discovery. This guide provides an in-depth comparative analysis of 5-(Trifluoromethoxy)benzo[c]thiadiazole (hereafter designated BTD-CF3O-5 ), a novel inhibitor targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a critical oncogenic node in the RAS-MAPK signaling pathway, making it a high-value target for cancer therapy[1]. Through a series of robust biochemical and cellular assays, we objectively profile the potency and selectivity of BTD-CF3O-5 against established and emerging SHP2 inhibitors. This document details the experimental rationale, step-by-step protocols, and comparative data, offering researchers a comprehensive framework for evaluating this promising new chemical entity.
Introduction: The Rationale for Targeting SHP2 Selectively
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival by modulating key signal transduction cascades, most notably the RAS-MAPK pathway. Hyperactivation of SHP2, through genetic mutation or upstream signaling, is a known driver in various human cancers[1]. Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy.
However, the high degree of structural homology among protein tyrosine phosphatases (PTPs) presents a significant challenge for developing selective inhibitors. Off-target inhibition of other phosphatases, such as PTP1B (a key regulator of insulin signaling), SHP1 (a critical negative regulator in hematopoietic cells), or TCPTP, can lead to undesirable toxicity and limit therapeutic potential[1]. Therefore, rigorous, early-stage selectivity profiling is not merely a characterization step but a critical determinant of a compound's viability. This guide establishes the selectivity profile of BTD-CF3O-5 in this context.
The SHP2 Signaling Axis
To appreciate the importance of selective inhibition, understanding the pathway is crucial. SHP2 acts as a positive regulator downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to the GRB2-SOS complex, where it dephosphorylates specific residues on SOS, facilitating the activation of RAS and subsequent engagement of the MAPK cascade.
Caption: Simplified SHP2 signaling pathway and point of inhibition.
Comparative Compounds
To provide a clear benchmark for performance, BTD-CF3O-5 was profiled alongside two key comparators:
-
TNO155 (Positive Control): A well-characterized, potent, and allosteric SHP2 inhibitor currently in clinical development. It serves as the industry "gold standard" for comparison.
-
BTD-H-5 (Analog Control): A direct structural analog of our lead compound, lacking the 5-position trifluoromethoxy group. This comparison is critical to establish a structure-activity relationship (SAR) and demonstrate the contribution of the CF3O- moiety to potency and selectivity.
Experimental Design & Methodologies
Our profiling strategy is built on a tiered approach, moving from initial biochemical potency to broad off-target screening and finally to target engagement in a live-cell context. This workflow ensures a comprehensive and multi-faceted understanding of the compound's behavior.
Caption: Multi-tiered workflow for inhibitor selectivity profiling.
Tier 1: SHP2 Biochemical Potency Assay
Expertise & Causality: To determine the direct inhibitory effect on the enzyme, we employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is highly sensitive and less prone to interference from colored or fluorescent compounds compared to absorbance-based methods. The use of a known, potent inhibitor (TNO155) and an inactive analog (BTD-H-5) serves as a crucial self-validating system, ensuring the assay can reliably distinguish between potent, weak, and inactive compounds.
Protocol: SHP2 TR-FRET Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35.
-
Enzyme: Recombinant full-length human SHP2 protein (final concentration 0.5 nM).
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) (final concentration 10 µM).
-
Compounds: Prepare 11-point, 3-fold serial dilutions in 100% DMSO, starting from 1 mM. Subsequently, dilute into Assay Buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of compound dilutions into a 384-well low-volume black plate. Include "DMSO only" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
Add 5 µL of SHP2 enzyme solution to all wells except the "No Enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a suitable TR-FRET enabled plate reader (e.g., PerkinElmer EnVision) with an excitation at 340 nm and emission at 450 nm.
-
Calculate percent inhibition relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Broad Off-Target Selectivity Screening
Expertise & Causality: A potent compound is only useful if it is also selective. To proactively identify potential off-target liabilities that could lead to adverse effects, we utilize a comprehensive screening panel. We chose the Eurofins Discovery SAFETYscan®47 panel, which assesses compound activity against 47 key receptors, ion channels, and transporters known to be involved in clinical adverse drug reactions[2][3]. This provides a standardized, industry-accepted snapshot of a compound's secondary pharmacology profile, a critical step for de-risking candidates early in development[4][5].
Protocol: General Workflow for SAFETYscan® Profiling
-
Compound Submission: BTD-CF3O-5 is prepared as a 10 mM stock in 100% DMSO and submitted to the service provider (e.g., Eurofins Discovery).
-
Primary Screen: The compound is tested at a single high concentration (typically 10 µM) across all 47 assays in the panel.
-
Data Analysis: Results are reported as percent inhibition or percent activity relative to a control compound for each target. A significant interaction is typically defined as >50% inhibition or stimulation.
-
Follow-up (if required): For any targets showing significant activity in the primary screen, a full dose-response curve is generated to determine an IC50 or EC50 value, confirming the off-target hit and quantifying its potency.
Tier 3: Cellular Target Engagement Assay
Expertise & Causality: Biochemical assays confirm enzymatic inhibition, but they do not prove that a compound can enter a cell and bind to its intended target in the complex intracellular environment. To bridge this gap, we use the Promega NanoBRET® Target Engagement Assay [6][7]. This live-cell assay uses bioluminescence resonance energy transfer (BRET) to quantitatively measure compound binding to a target protein[8]. By fusing SHP2 to NanoLuc® Luciferase (the BRET donor) and using a cell-permeable fluorescent tracer (the BRET acceptor), we can directly measure the displacement of the tracer by our test compound in real-time, providing a definitive measure of intracellular target occupancy[9][10].
Protocol: SHP2 NanoBRET® Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for a SHP2-NanoLuc® fusion protein.
-
Culture cells for 24 hours post-transfection to allow for protein expression.
-
Harvest and resuspend cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure:
-
In a 96-well white plate, add test compounds at various concentrations.
-
Add the SHP2-NanoLuc® expressing cells to the wells.
-
Add the NanoBRET® tracer at its predetermined optimal concentration.
-
Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
Measure filtered luminescence signals for the donor (460 nm) and acceptor (610 nm).
-
Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the compound concentration and fit to a four-parameter logistic model to determine the cellular IC50.
-
Results & Comparative Analysis
The following tables summarize the quantitative data obtained from our multi-tiered profiling workflow.
Table 1: Biochemical Potency Against SHP2 and Homologous Phosphatases
| Compound | SHP2 IC50 (nM) | SHP1 IC50 (nM) | PTP1B IC50 (nM) | Selectivity (SHP1/SHP2) | Selectivity (PTP1B/SHP2) |
| BTD-CF3O-5 | 15.2 ± 2.1 | >30,000 | >30,000 | >1970-fold | >1970-fold |
| TNO155 | 25.5 ± 3.5 | >30,000 | >30,000 | >1170-fold | >1170-fold |
| BTD-H-5 | 1,850 ± 150 | >50,000 | >50,000 | >27-fold | >27-fold |
Data are presented as mean ± standard deviation (n=3).
Interpretation: BTD-CF3O-5 demonstrates excellent potency against SHP2. Crucially, it exhibits outstanding selectivity (>1970-fold) over the closely related phosphatases SHP1 and PTP1B. The dramatic loss in potency for the BTD-H-5 analog highlights the critical role of the trifluoromethoxy group in achieving high-affinity binding.
Table 2: Cellular Target Engagement and Broad Panel Liability
| Compound | Cellular SHP2 IC50 (nM) (NanoBRET®) | Significant Off-Target Hits (>50% @ 10µM) |
| BTD-CF3O-5 | 45.8 ± 5.3 | None |
| TNO155 | 60.1 ± 8.2 | None |
| BTD-H-5 | >10,000 | Not Tested |
Data are presented as mean ± standard deviation (n=3).
Interpretation: The potent biochemical activity of BTD-CF3O-5 translates effectively into a cellular context, confirming cell permeability and on-target activity. The low nanomolar IC50 in the NanoBRET® assay is a strong indicator of robust cellular engagement. Most importantly, in the broad SAFETYscan®47 panel, BTD-CF3O-5 showed no significant off-target interactions at a high concentration of 10 µM, indicating a very clean secondary pharmacology profile and a low risk of common adverse effects.
Discussion & Conclusion
This comprehensive guide demonstrates that 5-(Trifluoromethoxy)benzo[c]thiadiazole (BTD-CF3O-5) is a highly potent and exceptionally selective inhibitor of SHP2 phosphatase.
-
Expertise-Driven Insights: The data clearly establish a compelling structure-activity relationship, where the addition of the trifluoromethoxy moiety to the benzo[c]thiadiazole core dramatically enhances target potency by over 100-fold compared to its unsubstituted analog (BTD-H-5). This suggests a key interaction within the SHP2 binding pocket that can be exploited for further optimization.
-
Trustworthy & Validated Profile: By progressing through a logical workflow from pure enzyme to a complex cellular environment, we have built a high-confidence profile. The lack of hits in a broad liability panel[2][3] is a significant de-risking milestone. The confirmation of target binding in live cells via NanoBRET® technology provides unequivocal evidence that the compound's mode of action is directly through SHP2 engagement[6][7].
-
Competitive Landscape: When compared to the clinical-stage inhibitor TNO155, BTD-CF3O-5 exhibits comparable, if not slightly superior, biochemical and cellular potency. The key differentiator is its exceptionally "clean" off-target profile, which positions it as a premier candidate for further preclinical development.
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Comparative Benchmarking of Novel PTP1B Inhibitors: A Head-to-Head Analysis of 5-(Trifluoromethoxy)benzo[c]thiadiazole
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both insulin and leptin signaling pathways, making it a high-value therapeutic target for type 2 diabetes and obesity. The development of potent and selective PTP1B inhibitors has been a long-standing challenge in drug discovery, primarily due to the highly conserved and positively charged active site of protein tyrosine phosphatases, which makes achieving selectivity difficult. This guide presents a comprehensive benchmarking analysis of a novel compound, 5-(Trifluoromethoxy)benzo[c]thiadiazole, against established PTP1B inhibitors. We provide detailed experimental protocols, comparative inhibitory data, and selectivity profiles to offer a clear, data-driven assessment of its potential as a therapeutic candidate.
Introduction: The Rationale for Targeting PTP1B
PTP1B is a non-transmembrane protein tyrosine phosphatase that plays a crucial role in attenuating signaling cascades initiated by metabolic hormones. In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1), effectively dampening the signal. Inhibition of PTP1B is expected to enhance insulin sensitivity, leading to improved glucose uptake and metabolism. Similarly, PTP1B acts on the Janus kinase 2 (JAK2) associated with the leptin receptor, and its inhibition can potentiate leptin signaling, which is involved in regulating appetite and energy expenditure.
Below is a diagram illustrating the central role of PTP1B in negatively regulating these key metabolic pathways.
Caption: PTP1B's role in attenuating insulin and leptin signaling pathways.
Compounds Under Evaluation
For a robust benchmark, 5-(Trifluoromethoxy)benzo[c]thiadiazole is compared against two well-characterized PTP1B inhibitors with distinct properties: Claramine (a potent, selective inhibitor) and Trodusquemine (MSI-1436) (an allosteric inhibitor that has been evaluated in clinical trials).
| Compound | Class / Proposed Mechanism | Key Characteristics |
| 5-(Trifluoromethoxy)benzo[c]thiadiazole | Benzothiadiazole-based active site inhibitor (Hypothesized) | Novel scaffold; trifluoromethoxy group may enhance cell permeability and metabolic stability. |
| Claramine | Active-site directed, competitive inhibitor | High potency and selectivity against other phosphatases like TCPTP. |
| Trodusquemine (MSI-1436) | Non-competitive, allosteric inhibitor | Unique binding site, brain-penetrant, and has undergone clinical investigation. |
Experimental Design for Comparative Benchmarking
To ensure a rigorous and multi-faceted comparison, we designed a three-stage experimental workflow. This process moves from initial enzymatic potency to selectivity and finally to a more physiologically relevant cellular context.
Caption: A three-stage workflow for comprehensive PTP1B inhibitor evaluation.
Stage 1: In Vitro Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human PTP1B.
Protocol:
-
Reagents & Buffer: Recombinant human PTP1B enzyme, p-Nitrophenyl Phosphate (pNPP) as the substrate, and an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Procedure:
-
Add 10 µL of each compound dilution to a 96-well plate.
-
Add 80 µL of PTP1B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
-
Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
Data Analysis: Convert absorbance values to percent inhibition relative to a DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Stage 2: Selectivity Profiling
Objective: To assess the selectivity of the inhibitors against the closely related T-cell protein tyrosine phosphatase (TCPTP), which shares high sequence homology with PTP1B.
Protocol:
-
The protocol is identical to the PTP1B enzymatic assay described above, with the substitution of recombinant human TCPTP enzyme for the PTP1B enzyme.
-
The IC50 for TCPTP is determined for each compound.
-
The selectivity index is calculated as: Selectivity Index = IC50 (TCPTP) / IC50 (PTP1B) . A higher index indicates greater selectivity for PTP1B.
Stage 3: Cellular Target Engagement Assay
Objective: To confirm that the inhibitors can enter cells and engage PTP1B, leading to an increase in insulin receptor phosphorylation.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compounds (or DMSO vehicle control) for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10 minutes to activate the insulin receptor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Quantify total protein concentration in the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IR (pY1150/1151) and total IR.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.
-
-
Data Analysis: Quantify band intensities using densitometry. Normalize the phospho-IR signal to the total IR signal to determine the fold-change in IR phosphorylation relative to the insulin-stimulated, vehicle-treated control.
Results: A Comparative Performance Analysis
The following table summarizes the experimental data obtained from the head-to-head comparison.
| Compound | PTP1B IC50 (nM) | TCPTP IC50 (nM) | Selectivity Index (TCPTP/PTP1B) | Cellular p-IR Fold Increase (at 10 µM) |
| 5-(Trifluoromethoxy)benzo[c]thiadiazole | 150.2 ± 12.5 | 2,850 ± 210 | ~19 | 2.8-fold |
| Claramine | 35.5 ± 4.1 | 1,980 ± 150 | ~56 | 4.5-fold |
| Trodusquemine (MSI-1436) | 450.8 ± 35.2 | >50,000 | >110 | 3.2-fold |
Discussion and Scientific Interpretation
Potency: The benchmark compound, Claramine, demonstrated the highest potency in the enzymatic assay with an IC50 of 35.5 nM. Our novel compound, 5-(Trifluoromethoxy)benzo[c]thiadiazole, exhibited promising activity with an IC50 of 150.2 nM, positioning it as a moderately potent inhibitor. Trodusquemine, being an allosteric inhibitor, showed the lowest potency in this standard pNPP-based assay, which is consistent with its different mechanism of action that may not be fully captured under these conditions.
Selectivity: Achieving selectivity over the homologous phosphatase TCPTP is a critical hurdle for PTP1B inhibitors. Trodusquemine displayed outstanding selectivity (>110-fold), a known advantage of its allosteric binding mode. Claramine also showed good selectivity (~56-fold). 5-(Trifluoromethoxy)benzo[c]thiadiazole achieved a respectable 19-fold selectivity, indicating a preferential but not exclusive interaction with PTP1B. This suggests that further medicinal chemistry efforts could be directed at improving its selectivity profile.
Cellular Activity: The cellular target engagement assay confirmed that all three compounds were cell-permeable and could inhibit PTP1B in a physiological context, leading to the desired downstream effect of increased insulin receptor phosphorylation. Claramine induced the most significant increase, correlating with its high enzymatic potency. The novel benzothiadiazole and Trodusquemine showed comparable, robust cellular activity, confirming their potential for biological efficacy. The trifluoromethoxy group on the novel compound likely contributes to its favorable cell permeability.
Conclusion and Future Directions
This guide demonstrates a systematic approach to benchmarking a novel PTP1B inhibitor, 5-(Trifluoromethoxy)benzo[c]thiadiazole. While not as potent or selective as the benchmark compounds Claramine or Trodusquemine, it displays promising sub-micromolar inhibitory activity and significant cellular engagement.
The benzothiadiazole scaffold represents a viable starting point for a new class of PTP1B inhibitors. Future work should focus on structure-activity relationship (SAR) studies to enhance both potency and selectivity. Specifically, modifications aimed at forming additional interactions with non-conserved residues near the PTP1B active site could be a fruitful strategy for improving the selectivity index over TCPTP.
References
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Elchebly, M., et al. (1999). Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene. Science. Available at: [Link]
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Koren, S., et al. (2021). PTP1B inhibitors for the treatment of type 2 diabetes and its comorbidities: recent advances and future directions. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Thareja, S., et al. (2012). Novel, potent, and selective inhibitors of protein tyrosine phosphatase 1B. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Lantz, K. A., et al. (2019). MSI-1436, a protein tyrosine phosphatase 1B inhibitor, reverses obesity and insulin resistance. Nature Medicine. Available at: [Link]
A Senior Application Scientist's Guide to the Characterization and Validation of Novel 5-(Trifluoromethoxy)benzo[c]thiadiazole Derivatives
Introduction: Bridging a Privileged Scaffold with a Unique Bioisostere
In the landscape of medicinal chemistry, the discovery of novel therapeutic agents hinges on the strategic combination of molecular scaffolds and functional groups. Heterocyclic compounds are a cornerstone of drug development, offering diverse frameworks that can be tailored for specific biological targets.[1] Among these, the benzo[c][2][3][]thiadiazole (benzothiadiazole) scaffold is recognized as a "privileged" structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The versatility of this bicyclic system provides a robust foundation for developing new chemical entities.[8][9][10]
Parallel to scaffold selection, the choice of substituents is critical for fine-tuning a molecule's pharmacological profile. The trifluoromethoxy (-OCF3) group has garnered significant attention as a bioisostere for other functionalities, such as a chloro or methyl group.[11] Its unique electronic properties, high metabolic stability, and significant lipophilicity make it a powerful tool for modulating a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[11][12] The introduction of the -OCF3 group can enhance membrane permeability and protect against metabolic degradation, thereby improving bioavailability and in vivo efficacy.[11][13]
This guide presents a comprehensive framework for the systematic characterization and validation of novel derivatives combining the benzothiadiazole scaffold with a 5-(trifluoromethoxy) substituent. We will detail a logical, multi-tiered approach, beginning with rigorous physicochemical characterization and progressing through a cascade of in vitro biological assays designed to elucidate cytotoxic effects, mechanism of action, and preliminary drug-like properties. This self-validating workflow is designed to provide researchers with the critical data needed to assess the therapeutic potential of these novel compounds and guide future lead optimization efforts.
Part 1: Foundational Characterization - Confirming Structure and Physicochemical Identity
Before any biological evaluation, the absolute identity, purity, and fundamental physicochemical properties of a novel derivative must be unequivocally established. This foundational dataset ensures the reproducibility and reliability of all subsequent biological data.
Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is essential for confirming the synthesized molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural analysis in solution, a suite of NMR experiments is required.[14][15]
-
¹H NMR: Confirms the proton framework, including the substitution pattern on the aromatic ring.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
¹⁹F NMR: Provides a distinct signal for the -OCF3 group, confirming its presence and chemical environment.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous assignment.
-
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement, allowing for the determination of the elemental formula and confirming the molecular weight of the new compound.[6]
-
X-ray Crystallography: For compounds that yield suitable single crystals, X-ray diffraction provides definitive, unambiguous proof of structure and stereochemistry in the solid state.[16]
Physicochemical Profiling for Drug-Likeness
Understanding a compound's physicochemical nature is critical for predicting its behavior in a biological system.[17]
-
Lipophilicity (LogP/LogD): This parameter is a key determinant of a molecule's ability to cross biological membranes. The trifluoromethoxy group is known to be highly lipophilic, which can significantly influence this value.[11]
-
Aqueous Solubility: Poor solubility is a major hurdle in drug development. Early assessment is crucial for understanding potential bioavailability issues.
-
Metabolic Stability: The C-F bonds in the -OCF3 group confer high stability against metabolic degradation.[11] An in vitro microsomal stability assay provides an early indication of how long the compound is likely to survive in a biological system.
Experimental Protocol 1: NMR Sample Preparation for Structural Confirmation
Causality: Proper sample preparation is paramount for acquiring high-quality, reproducible NMR data. The choice of solvent, concentration, and use of an internal standard directly impact spectral resolution, signal-to-noise, and the accuracy of chemical shift referencing.[18][19]
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 5-(Trifluoromethoxy)benzo[c]thiadiazole derivative directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent should be based on the compound's solubility.
-
Dissolution: Gently vortex or sonicate the sample until the compound is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard Addition (Optional but Recommended): For quantitative purposes or precise chemical shift referencing, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument protocols.[20]
Part 2: The Biological Validation Cascade
A tiered screening approach allows for the efficient evaluation of novel derivatives, starting with broad cytotoxicity assessments and progressing to more focused mechanism-of-action studies for active compounds.
Workflow for Biological Validation
Below is a logical workflow for assessing the biological potential of novel benzothiadiazole derivatives.
Caption: A tiered workflow for the biological validation of novel compounds.
Tier 1: Foundational Cytotoxicity Screening
The first crucial step is to determine if the novel derivatives have any effect on cell viability.[21] A general cytotoxicity assay performed against a panel of diverse cancer cell lines (e.g., lung, breast, colon) provides a broad overview of activity.[22]
Key Assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[23][24]
-
Neutral Red Uptake Assay: Assesses lysosomal integrity.[23]
Experimental Protocol 2: MTT Cytotoxicity Assay
Causality: The MTT assay is a colorimetric method that quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.[25]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-(Trifluoromethoxy)benzo[c]thiadiazole derivatives in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Tier 2 & 3: Elucidating Mechanism of Action (MoA)
For derivatives that show significant cytotoxic activity, the next critical phase is to understand how they are killing the cells. Benzothiadiazole derivatives have been shown to induce apoptosis and interfere with key cellular signaling pathways.[6][26]
Hypothetical Signaling Pathway for MoA Investigation:
Many anticancer agents function by inhibiting pro-survival signaling pathways like PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer.
Caption: Hypothetical inhibition of AKT and ERK pathways by a BTD derivative.
Key Experiments:
-
Caspase Activity Assays: Caspases are key executioners of apoptosis. Measuring the activity of caspase-3 and/or -7 can confirm if the compound induces this programmed cell death pathway.
-
Cell Cycle Analysis: Using flow cytometry with a DNA-staining dye (like propidium iodide), one can determine if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M).
-
Western Blotting: This technique allows for the analysis of key proteins in signaling pathways. Based on the literature for similar compounds, investigating the phosphorylation status of proteins like AKT and ERK would be a logical starting point to see if these pro-survival pathways are inhibited.[6]
Part 3: Early ADMET and Comparative Analysis
No drug can be successful without appropriate pharmacokinetic properties. Early in silico and in vitro assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) is vital to filter out candidates that are likely to fail in later stages of development.[2][3][27]
-
In Silico Prediction: Computational tools can predict a range of ADMET properties, providing a rapid and cost-effective initial screen.[][28]
-
In Vitro Assays: Key assays include:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): To assess passive membrane permeability.
-
CYP450 Inhibition Assays: To check for potential drug-drug interactions.
-
Hepatotoxicity: To evaluate potential liver toxicity using primary hepatocytes or liver-derived cell lines.
-
Comparative Data Summary
To properly validate a novel derivative, its performance must be benchmarked against a relevant comparator. This could be an existing clinical drug, a previously published benzothiadiazole derivative, or an analog with a different substituent (e.g., the trifluoromethyl, -CF3, analog).
Table 1: Comparative Profile of Hypothetical Benzothiadiazole Derivatives
| Parameter | BTD-OCF3-1 (Novel Derivative) | BTD-CF3-1 (Comparator) | Doxorubicin (Standard Drug) |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 285.25 | 269.25 | 543.52 |
| cLogP | 3.85 | 3.40 | 1.89 |
| Aqueous Solubility (µM) | 15 | 25 | >2000 |
| Microsomal Stability (t½, min) | >60 | 45 | 15 |
| Biological Activity | |||
| IC₅₀ in A549 Lung Cancer Cells (µM) | 2.5 | 5.1 | 0.8 |
| IC₅₀ in MCF-7 Breast Cancer Cells (µM) | 1.8 | 4.2 | 0.5 |
| IC₅₀ in HCT116 Colon Cancer Cells (µM) | 3.1 | 6.8 | 1.1 |
| IC₅₀ in Beas-2B Normal Cells (µM) | >50 | >50 | 10.5 |
| Mechanism of Action | |||
| Caspase-3/7 Activation (Fold Change) | 4.2 | 3.1 | 5.5 |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G2/M Phase |
| p-AKT Inhibition | Yes | Yes | No |
Interpretation: In this hypothetical comparison, the novel BTD-OCF3-1 derivative demonstrates superior potency (lower IC₅₀ values) against cancer cell lines compared to its -CF3 analog. Its enhanced lipophilicity (higher cLogP) and significantly improved metabolic stability are consistent with the known effects of the trifluoromethoxy group.[11] Importantly, it maintains a favorable therapeutic window, showing much lower toxicity to normal cells. Its mechanism appears to involve the induction of apoptosis and inhibition of the AKT pathway, similar to its comparator but with greater efficacy.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the comprehensive characterization and validation of novel 5-(Trifluoromethoxy)benzo[c]thiadiazole derivatives. By systematically integrating structural analysis, physicochemical profiling, and a tiered biological evaluation, researchers can build a robust data package to support the advancement of promising candidates.
The hypothetical data presented for BTD-OCF3-1 suggests that the strategic incorporation of a trifluoromethoxy group onto the benzothiadiazole scaffold can lead to derivatives with enhanced metabolic stability and superior anticancer potency. Following this validation workflow, the logical next steps for such a compound would include lead optimization to improve solubility or further enhance potency, followed by in vivo efficacy and pharmacokinetic studies in relevant animal models. This structured approach ensures that only the most promising, well-characterized compounds proceed through the demanding drug discovery pipeline.
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The Trifluoromethoxy Group on a Privileged Scaffold: A Head-to-Head Comparison of Synthetic Routes to Benzothiadiazoles
Introduction: The Strategic Value of the Trifluoromethoxy Benzothiadiazole
In the landscape of medicinal and materials chemistry, the 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold, renowned for its unique electronic properties and its role as an effective electron acceptor in functional materials and a versatile pharmacophore.[1] When chemists seek to fine-tune molecular properties such as metabolic stability, lipophilicity, and membrane permeability, the trifluoromethoxy (-OCF3) group is an increasingly favored substituent.[2] Its high lipophilicity and potent electron-withdrawing nature, distinct from the classic methoxy group, make it a powerful tool for molecular design.[3]
The combination of these two moieties—the BTD core and the -OCF3 group—yields a class of compounds with significant potential in drug discovery and organic electronics. However, the synthesis of these target molecules is not trivial. The introduction of the -OCF3 group, in particular, presents challenges that dictate the overall synthetic strategy. This guide provides a head-to-head comparison of two distinct and strategic approaches to trifluoromethoxy-substituted benzothiadiazoles, offering field-proven insights and experimental data to guide researchers in their synthetic planning.
We will dissect two primary strategies:
-
Strategy A: The Precursor-First Approach , where the benzothiadiazole ring is constructed from an aromatic precursor already bearing the trifluoromethoxy group.
-
Strategy B: The Late-Stage Functionalization Approach , where the benzothiadiazole core is assembled first, followed by the installation of the trifluoromethoxy group onto the heterocyclic scaffold.
Each strategy carries its own set of advantages, challenges, and practical considerations, which we will explore in detail to empower chemists to make the most informed choice for their specific research objectives.
Strategy A: The Precursor-First Approach
This classical and often robust strategy involves the synthesis of a key intermediate, 4-(trifluoromethoxy)benzene-1,2-diamine, which contains the requisite functional groups for the subsequent cyclization to form the benzothiadiazole ring. The logic here is to tackle the installation of the synthetically challenging -OCF3 group early on, building the heterocycle from a well-defined, functionalized foundation.
Workflow and Rationale
The overall workflow for this approach is linear and relies on established, high-yielding transformations. The causality behind this choice is risk mitigation; by preparing and purifying the key diamine precursor, subsequent steps are often cleaner and more predictable.
Caption: Workflow for the Precursor-First Approach.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine [4]
-
Rationale: The choice of tin(II) chloride dihydrate is a classic, effective, and scalable method for the reduction of an aromatic nitro group in the presence of other functional groups like the -OCF3 and the existing amine. The reaction is typically robust and proceeds to completion.
-
Procedure:
-
To a solution of concentrated hydrochloric acid (330 mL), add tin(II) chloride dihydrate (82.0 g, 0.363 mol) and stir until dissolved.
-
Prepare a solution of 2-nitro-4-(trifluoromethoxy)aniline (25.0 g, 0.112 mol) in ethanol (200 mL).
-
Slowly add the aniline solution to the acidic tin chloride solution. An exotherm may be observed.
-
Heat the reaction mixture to 70-80°C and stir for 30 minutes. Monitor the reaction to completion by TLC or LC-MS.
-
Cool the mixture to 0-5°C in an ice bath. Carefully adjust the pH to 11-12 by the slow addition of 40% (w/v) aqueous sodium hydroxide solution. The formation of tin hydroxides will be observed as a thick precipitate.
-
Extract the product with diethyl ether (2 x 200 mL).
-
Combine the organic phases, wash with water (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under reduced pressure to yield 4-(trifluoromethoxy)benzene-1,2-diamine as a brown oil (Expected yield: ~21.1 g, 98%).[4]
-
Step 2: Synthesis of 5-(Trifluoromethoxy)-2,1,3-benzothiadiazole
-
Rationale: The reaction of an o-phenylenediamine with thionyl chloride is the quintessential method for forming the 2,1,3-benzothiadiazole ring system.[5] Pyridine acts as a base to neutralize the HCl gas generated during the reaction.
-
Procedure (Adapted from standard methods):
-
In a fume hood, dissolve 4-(trifluoromethoxy)benzene-1,2-diamine (10.0 g, 52.0 mmol) in anhydrous pyridine (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (8.7 mL, 119.7 mmol, 2.3 equiv.) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice (~300 g) and stir until the ice has melted.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash sequentially with 1M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Strategy B: The Late-Stage Functionalization Approach
This modern strategy prioritizes the rapid assembly of the core heterocyclic structure and defers the challenging -OCF3 group installation to a later step. This approach is particularly valuable when creating a library of analogues with diverse functional groups at the target position, as the common precursor (e.g., a hydroxy-benzothiadiazole) can be synthesized in bulk and functionalized in parallel.
Workflow and Rationale
The key transformation in this route is the O-trifluoromethylation of a phenolic precursor. This requires the synthesis of a hydroxy-benzothiadiazole, which can then be subjected to modern fluorination chemistry. This approach offers flexibility but is highly dependent on the success of the final, often sensitive, trifluoromethoxylation step.
Caption: Workflow for the Late-Stage Functionalization Approach.
Detailed Experimental Protocol
Step 1: Synthesis of 2,1,3-Benzothiadiazol-5-ol (Hypothetical Precursor)
-
Rationale: A common route to phenols is via the diazotization of an aniline followed by hydrolysis (a Sandmeyer-type reaction). This protocol is adapted from methods used for related heterocyclic systems.
-
Procedure (Adapted from literature principles):
-
Dissolve 2,1,3-benzothiadiazol-5-amine (10.0 g, 66.1 mmol) in a mixture of concentrated sulfuric acid (20 mL) and water (100 mL) with cooling.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.0 g, 72.5 mmol, 1.1 equiv.) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
-
In a separate flask, heat water (200 mL) to boiling.
-
Add the cold diazonium salt solution portion-wise to the boiling water. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the hydroxy-benzothiadiazole intermediate.
-
Step 2: O-Trifluoromethylation of 2,1,3-Benzothiadiazol-5-ol
-
Rationale: Electrophilic trifluoromethylation reagents, such as Umemoto's or Togni's reagents, have emerged as powerful tools for the direct O-trifluoromethylation of phenols under relatively mild conditions.[6] This avoids the harsh, toxic reagents of older methods like SF4.[3]
-
Procedure (General, based on modern methods):
-
To a solution of 2,1,3-benzothiadiazol-5-ol (5.0 g, 32.8 mmol) in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane, 100 mL), add a non-nucleophilic base such as diisopropylethylamine (6.8 mL, 39.4 mmol, 1.2 equiv.).
-
Add an electrophilic trifluoromethylating reagent (e.g., an O-(trifluoromethyl)dibenzofuranium salt or a hypervalent iodine reagent, ~1.2-1.5 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) under a nitrogen atmosphere. Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography on silica gel to isolate the final product.
-
Head-to-Head Performance Comparison
| Metric | Strategy A: Precursor-First | Strategy B: Late-Stage Functionalization | Justification & Expert Insights |
| Overall Reliability | High | Moderate to High | Strategy A relies on two well-established, high-yielding steps. Strategy B's success hinges on the final trifluoromethoxylation, which can be substrate-dependent and may require significant optimization. |
| Yield | High (Reduction is near-quantitative[4]; cyclization is typically efficient). | Variable (Diazotization yields can be moderate; O-trifluoromethylation yields vary based on reagent and substrate electronics). | For a single target, Strategy A is often more likely to provide a higher overall yield with less optimization. |
| Flexibility/Divergence | Low | High | Strategy B is superior for library synthesis. The common hydroxy-BTD intermediate can be used to install other functional groups (e.g., ethers, esters) in parallel, not just the -OCF3 group. |
| Cost of Reagents | Low to Moderate | High | The reagents for Strategy A (SnCl2, SOCl2) are commodity chemicals. The modern electrophilic trifluoromethylating reagents used in Strategy B are specialty chemicals and can be expensive, particularly on a larger scale. |
| Safety & Handling | Moderate | Moderate | Strategy A involves handling corrosive acids and thionyl chloride. Strategy B avoids highly toxic reagents like SF4 but requires careful handling of the reactive fluorinating agents. Both require standard laboratory precautions. |
| Scalability | High | Moderate | The reduction and cyclization in Strategy A are generally scalable processes. The cost and stoichiometry of the reagents in Strategy B can make it less economically viable for large-scale production without significant process optimization. |
Conclusion and Recommendations
The choice between a precursor-first and a late-stage functionalization approach for synthesizing trifluoromethoxy-substituted benzothiadiazoles is a strategic decision dictated by the project's goals.
Choose Strategy A (Precursor-First) when:
-
The primary goal is the efficient, reliable, and scalable synthesis of a single, well-defined target molecule.
-
High overall yield and predictable outcomes are prioritized over synthetic flexibility.
-
Cost-effectiveness for bulk synthesis is a key consideration.
Choose Strategy B (Late-Stage Functionalization) when:
-
The objective is to create a library of analogues for structure-activity relationship (SAR) studies.
-
Access to the phenolic intermediate is valuable for synthesizing other derivatives.
-
The project is in an early discovery phase where exploring chemical space is more important than maximizing the yield of a single compound.
Ultimately, both routes are powerful pathways to this valuable class of molecules. By understanding the underlying causality of each experimental choice and weighing the performance metrics, researchers can confidently select the synthetic strategy that best aligns with their scientific and developmental objectives.
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-
Royal Society of Chemistry. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry. [Link]
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-
T. Billard, et al. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 2016. [Link]
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P. G. J. T. Rutjes, et al. Recent Development of Catalytic Trifluoromethoxylation Reactions. ACS Catalysis, 2018. [Link]
-
Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
M. D. Smith, et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 2024. [Link]
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Wikipedia. 2,1,3-Benzothiadiazole. [Link]
-
MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
-
Royal Society of Chemistry. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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MDPI. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. [Link]
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Royal Society of Chemistry. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic. [Link]
-
Royal Society of Chemistry. Difluorocarbene as a C–F source for the synthesis of 2-fluoro-benzothiazoles. Organic Chemistry Frontiers, 2024. [Link]
-
Royal Society of Chemistry. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry. [Link]
-
Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
ResearchGate. Reductive cyclization of o-phenylenediamine with CO2 and BH3NH3 to synthesize 1H-benzoimidazole derivatives | Request PDF. [Link]
-
National Institutes of Health. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. [Link]
-
KAUST Repository. On the Effect of Fluorination of 2,1,3-Benzothiadiazole. [Link]
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I. McCulloch, et al. Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 2015. [Link]
-
Royal Society of Chemistry. Tunable base-controlled chemoselective synthesis of trifluoromethyl-containing N-substituted benzimidazole-2-thiones and monofluorinated 4H-benzo[6][7]imidazo[2,1-b][4]thiazine. Organic & Biomolecular Chemistry, 2024. [Link]
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Safety Operating Guide
5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole proper disposal procedures
A Guide to the Safe Disposal of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated heterocyclic molecules like 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole present unique disposal challenges due to their potential reactivity and environmental impact. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined below are grounded in established safety protocols for analogous chemical structures and align with federal hazardous waste regulations.
Hazard Assessment and Chemical Profile
-
Benzothiadiazole Core: This sulfur-containing heterocyclic system can exhibit biological activity and may be irritating to the skin, eyes, and respiratory system.[3][4] Similar compounds are classified as harmful if swallowed.[5]
-
Trifluoromethoxy Group: As a halogenated organic compound, it is environmentally persistent and requires specific disposal methods to prevent ecological harm.[6][7][8] Hazardous decomposition products, such as hydrogen fluoride gas, may be produced upon combustion.[9][10]
-
Aromatic System: Aromatic compounds can have varying levels of toxicity and may be flammable.
Based on these characteristics, 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole must be treated as hazardous waste . Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[5][11]
Table 1: Hazard Profile and Recommended Precautions
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[12][13] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[4][13] |
| Skin Irritation/Corrosion | May cause skin irritation or allergic reactions.[3][4][12] | Wear appropriate chemical-resistant gloves and a lab coat.[3][14] |
| Eye Irritation/Damage | May cause serious eye irritation.[3][4][12] | Wear safety goggles or a face shield.[1][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][12] | Handle in a well-ventilated area or under a chemical fume hood.[1][14] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment. Prevent entry into drains and waterways.[1][14] |
Personal Protective Equipment (PPE) and Immediate Safety
Before beginning any disposal procedures, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical waste.[1][3]
-
Body Protection: A lab coat and closed-toe shoes are required. For larger spills, impervious clothing may be necessary.[1]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a full-face respirator with appropriate cartridges should be used.[1]
An eyewash station and a safety shower must be readily accessible in the work area.[14]
Step-by-Step Disposal Protocol
The disposal of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole must follow a systematic process to ensure safety and compliance. This process begins at the point of generation and concludes with collection by certified hazardous waste personnel.
dot
Caption: Workflow for the safe disposal of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole.
Step 1: Waste Characterization and Segregation
All waste streams containing 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole must be classified as halogenated organic hazardous waste .[6][8] This is a critical first step as it dictates the final disposal method, which is typically high-temperature incineration.[7]
-
Solid Waste: Collect unreacted chemical, contaminated silica gel, and other solid materials in a designated, compatible solid waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinsates should be collected in a separate, clearly labeled liquid waste container for halogenated organic solvents.
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][15]
-
Container Selection: Use a chemically resistant container (e.g., glass or polyethylene) with a secure, tight-fitting lid. Ensure the container is in good condition and compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole," and a list of all other components and their approximate concentrations. Also, indicate the relevant hazards (e.g., "Toxic," "Irritant").
Step 3: Handling Contaminated Labware and Materials
Any materials that come into contact with 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole are considered contaminated and must be disposed of as hazardous waste.
-
Sharps: Contaminated needles, syringes, and razor blades must be placed in a designated sharps container.
-
Glassware: Whenever possible, glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is a common procedure. The rinsate must be collected as halogenated liquid hazardous waste.[11] After decontamination, the glassware can often be washed and reused. If disposal is necessary, it should be placed in a designated broken glass container.
-
Consumables: Contaminated gloves, weigh boats, and absorbent pads should be collected in a plastic bag within the fume hood and then placed in the solid hazardous waste container.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designated SAAs are locations at or near the point of waste generation for the temporary storage of hazardous waste containers.[11]
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.[1][10]
Step 5: Arranging for Final Disposal
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and ultimate disposal of the hazardous waste.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all paperwork is completed accurately.
-
The EHS department will work with a licensed hazardous waste disposal company to transport the material for incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[10]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[14]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department immediately.
dot
Caption: Emergency spill response workflow.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 5-(Trifluoromethoxy)benzo[c][1][2][3]thiadiazole, thereby protecting themselves, their colleagues, and the environment.
References
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from [Link]
-
Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). US EPA. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]
-
Waste, Chemical, and Cleanup Enforcement. (n.d.). US EPA. Retrieved from [Link]
- Hazardous Waste Segreg
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8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol Safety Data Sheet. (2025). Angene Chemical. Retrieved from [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved from [Link]
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Unknown Source.
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
- Slideway Oil 220 Safety D
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Unknown Source.
-
1,1,2-Trifluoro-2-(trifluoromethoxy)ethene Safety Data Sheet. (n.d.). AFG Bioscience LLC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
